molecular formula C30H52 B1207475 Cycloartane CAS No. 511-64-8

Cycloartane

カタログ番号: B1207475
CAS番号: 511-64-8
分子量: 412.7 g/mol
InChIキー: BSLYZLYLUUIFGZ-JRUDBKCSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cycloartane is a triterpene that is lanostane in which there is a methylene bridge between the 5- and 9-positions. It derives from a hydride of a lanostane.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-21(2)10-8-11-22(3)23-14-17-28(7)25-13-12-24-26(4,5)15-9-16-29(24)20-30(25,29)19-18-27(23,28)6/h21-25H,8-20H2,1-7H3/t22-,23-,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYZLYLUUIFGZ-JRUDBKCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCCC5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCCC5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965378
Record name 9,19-Cyclolanostane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-64-8
Record name Cycloartane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloartane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,19-Cyclolanostane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOARTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ8JF2M6U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the basic structure of cycloartane triterpenoids?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure of Cycloartane Triterpenoids

Introduction

This compound triterpenoids represent a significant class of natural products characterized by a unique and complex chemical architecture.[1] They are tetracyclic triterpenoids widely distributed throughout the plant kingdom and are precursors to the synthesis of nearly all plant steroids.[2][3][4] The defining feature of this class is a cyclopropane (B1198618) ring incorporated into a lanostane-type skeleton, which imparts distinct stereochemical and conformational properties.[5] This guide provides a detailed overview of the basic structure of this compound triterpenoids, their stereochemistry, and the common methodologies employed for their isolation and structural elucidation, tailored for researchers in natural product chemistry and drug development.

The this compound Core Structure

The fundamental framework of this compound triterpenoids is the this compound skeleton, a 30-carbon structure that is an isomer of lanostane (B1242432).[6] These compounds are formally known as 4,4,14-trimethyl-9,19-cyclo-5α,9β-cholestane.[3]

Tetracyclic System and the Defining Cyclopropane Ring

The core of a this compound is a fused four-ring system (A, B, C, and D rings) akin to other steroids and triterpenoids. However, its most distinctive feature is a methylene (B1212753) bridge between carbon 9 (C-9) and C-19, forming a cyclopropane ring.[5] This C-9/C-19 linkage results in a bent or folded conformation of the molecule, distinguishing it from the flatter profile of its biogenetic precursor, lanostane.

The parent compound, this compound, has the molecular formula C30H52.[5][7] Its structure is systematically named (1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane.[5]

Numbering System and Key Substituents

The carbon atoms in the this compound skeleton are numbered according to standard triterpenoid (B12794562) conventions. This systematic numbering is crucial for the unambiguous identification of substituent positions and for discussing spectral data.

Figure 1. The basic this compound skeleton with IUPAC numbering.
Stereochemistry

The rigid, polycyclic nature of the this compound skeleton results in a well-defined three-dimensional structure with multiple stereocenters. The absolute stereochemistry is typically consistent across naturally derived compounds.[8] Key stereochemical features include:

  • Ring Junctions: The junctions between rings A/B, B/C, and C/D have a specific trans-trans-trans configuration in the underlying lanostane framework, which is largely preserved.

  • 9β,19-cyclo Feature: The cyclopropane ring is formed on the β-face of the molecule (projecting "upwards").

  • Side Chain: The stereocenter at C-20 typically possesses an R configuration.

Structural Data Summary

While precise bond lengths and angles vary with substitution and crystal packing forces, the core geometry is highly conserved. The following table summarizes the key structural characteristics of the this compound nucleus.

FeatureDescriptionReference(s)
Molecular Formula C30H52 (Parent hydrocarbon)[3][5]
Molar Mass 412.74 g·mol−1[3]
Core Skeleton Tetracyclic triterpenoid[9]
Defining Feature C-9/C-19 methylene bridge forming a cyclopropane ring[5]
Synonyms 9,19-Cyclolanostane; 4,4,14-trimethyl-9,19-cyclo-5α,9β-cholestane[3][5]
Stereocenters 8 defined stereocenters in the parent structure[7]
Natural Modifications Often found oxygenated (e.g., hydroxyls, ketones) or as glycosides[10][11]

Biosynthetic Relationship to Lanostane

This compound triterpenoids are biosynthesized from squalene. The key step involves the cyclization of (3S)-2,3-oxidosqualene to form the protosteryl cation. A series of 1,2-hydride and methyl shifts leads to the lanosteryl cation. In plants and algae, this cation is then quenched by the formation of the C-9/C-19 cyclopropane ring to yield cycloartenol, the precursor to most plant steroids. This contrasts with the pathway in animals and fungi, where the lanosteryl cation is deprotonated to form lanosterol.

G cluster_0 Biosynthesis Pathway cluster_1 Divergent Fates Squalene (3S)-2,3-Oxidosqualene Protosteryl Protosteryl Cation Squalene->Protosteryl Cyclization Lanosteryl Lanosteryl Cation Protosteryl->Lanosteryl Hydride/Methyl Shifts Cycloartenol Cycloartenol (Plants) Lanosteryl->Cycloartenol 9,19-Cyclization Lanosterol Lanosterol (Animals, Fungi) Lanosteryl->Lanosterol Deprotonation

Figure 2. Biosynthetic origin of this compound vs. lanostane skeletons.

Experimental Protocols for Structural Elucidation

The determination of a this compound triterpenoid's structure follows a standardized workflow common in natural product chemistry, beginning with extraction and culminating in detailed spectroscopic analysis.

General Experimental Workflow
  • Extraction and Isolation:

    • Extraction: The plant material (e.g., rhizomes, leaves, resin) is typically dried, powdered, and extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.[12][13]

    • Fractionation: The crude extract is subjected to preliminary separation using techniques like silica (B1680970) gel column chromatography.[12]

    • Purification: Individual compounds are isolated from the fractions using repeated column chromatography (e.g., Sephadex LH-20, reverse-phase C18) and often finalized with High-Performance Liquid Chromatography (HPLC).[12][14]

  • Structure Determination:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]

    • Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton, proton connectivity, and relative stereochemistry.[8][15] The characteristic upfield signals of the C-19 cyclopropyl (B3062369) methylene protons (typically δH 0.2-0.6 ppm) in the ¹H NMR spectrum are a hallmark of this class.[10][16]

    • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the complete structure and absolute stereochemistry.[15][17]

    • Infrared (IR) Spectroscopy: Used to identify key functional groups such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C).[8][10]

G Start Plant Material Extract Solvent Extraction Start->Extract Fractionate Silica Gel Column Chromatography Extract->Fractionate Purify RP-C18 / HPLC Fractionate->Purify Isolated Pure Compound Purify->Isolated MS HRESIMS (Molecular Formula) Isolated->MS NMR 1D & 2D NMR (Connectivity, Relative Stereochem.) Isolated->NMR Xray X-ray Crystallography (Absolute Stereochem.) Isolated->Xray Final Structure Elucidated MS->Final NMR->Final Xray->Final

Figure 3. General workflow for the isolation and structural elucidation of this compound triterpenoids.

Conclusion

The basic structure of this compound triterpenoids is a tetracyclic system defined by a characteristic 9β,19-cyclo modification of the lanostane framework. This feature imparts a unique three-dimensional shape that is fundamental to their biological activities. Understanding this core architecture, its stereochemical nuances, and the modern analytical workflows used for its identification is essential for researchers aiming to isolate, characterize, and develop these compounds for potential therapeutic applications.

References

The Genesis of Cycloartanes: A Technical Guide to Their Discovery and History in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane-type triterpenoids, a significant class of phytosterols, represent a pivotal discovery in the field of natural product chemistry. Characterized by a distinctive cyclopropane (B1198618) ring within their tetracyclic structure, these compounds are the inaugural cyclic precursors in the biosynthesis of sterols in plants, setting them apart from their fungal and animal counterparts which primarily utilize lanosterol (B1674476). This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental methodologies associated with this compound compounds in the plant kingdom.

A Historical Timeline of Discovery

The journey to understanding this compound triterpenoids has been a multi-decade endeavor, marked by key discoveries in isolation, structure elucidation, and biosynthesis.

  • Early 20th Century: The foundational work on triterpenoids began, with initial isolations of various complex cyclic compounds from plant resins and waxes. However, the specific this compound skeleton was not yet identified.

  • Mid-20th Century: The fundamental structure of many triterpenoids was being unraveled. The discovery of lanosterol as a key intermediate in cholesterol biosynthesis in animals provided a crucial framework for understanding sterol synthesis.

  • 1950s-1960s: The concept of a distinct biosynthetic pathway for plant sterols began to emerge. While lanosterol was identified in some plant extracts, its role as the primary precursor was questioned.[1]

  • Late 1960s: A pivotal moment in phytochemistry was the formal synthesis of cycloartenol (B190886) , notably by the research group of D.H.R. Barton and J.F. McGhie in 1968.[2][3] This work was instrumental in confirming its unique structure and solidifying its importance. Investigations around this time provided evidence for the presence of cycloartenol and 24-methylenecycloartanol (B74860) in various plant sources, including false kola nuts (Garcinia kola).[4]

  • 1970s: The "cycloartenol-based" pathway for phytosterol biosynthesis was firmly established, demonstrating that cycloartenol, not lanosterol, is the first cyclic precursor in photosynthetic organisms.[1][5][6]

  • 1990s to Present: The advent of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, has led to the discovery of a vast and growing number of diverse this compound triterpenoids from a wide array of plant species.[7][8][9] Functional characterization of the enzymes involved, such as cycloartenol synthase, has further illuminated the biosynthetic pathway.[10][11]

Biosynthesis of this compound Compounds in Plants

The biosynthesis of this compound triterpenoids is a complex enzymatic process that begins with the cyclization of (S)-2,3-oxidosqualene. This pathway is distinct from the lanosterol-based pathway found in animals and fungi.

This compound Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene (S)-2,3-Oxidosqualene (S)-2,3-Oxidosqualene Squalene->(S)-2,3-Oxidosqualene Squalene epoxidase Protosteryl Cation Protosteryl Cation (S)-2,3-Oxidosqualene->Protosteryl Cation Cycloartenol Synthase (CAS) Cycloartenol Cycloartenol Protosteryl Cation->Cycloartenol Deprotonation & Cyclopropane ring formation Lanosterol Lanosterol Protosteryl Cation->Lanosterol Deprotonation (minor pathway in plants) Other Phytosterols Other Phytosterols Cycloartenol->Other Phytosterols Diverse this compound\nTriterpenoids Diverse this compound Triterpenoids Cycloartenol->Diverse this compound\nTriterpenoids

Biosynthesis of Cycloartenol in Plants.

Quantitative Distribution of this compound Compounds

This compound triterpenoids are widely distributed in the plant kingdom, with significant concentrations found in families such as Leguminosae (e.g., Astragalus), Ranunculaceae (e.g., Cimicifuga), and Meliaceae. The concentration and composition of these compounds can vary significantly depending on the plant species, tissue type, and environmental conditions.

Table 1: Concentration of Major Astragalosides in Astragalus Species

CompoundPlant SpeciesPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Astragaloside IAstragalus thracicusIn vitro roots1.50UHPLC-HRESI-MS[12]
Astragaloside IIAstragalus thracicusIn vitro roots1.01UHPLC-HRESI-MS[12]
Astragaloside IVAstragalus thracicusIn vitro roots0.91UHPLC-HRESI-MS[12]
Astragaloside IAstragalus membranaceusRoots0.23UHPLC-HRESI-MS[12]
Astragaloside IIAstragalus membranaceusRoots0.18UHPLC-HRESI-MS[12]
Astragaloside IVAstragalus membranaceusRoots0.05UHPLC-HRESI-MS[12]
Astragaloside IVAstragalus membranaceusRoots2.621 ± 0.019UPLC-MS/MS[13]

Table 2: Cytotoxicity of this compound Triterpenes from Actaea asiatica

CompoundHT-29 IC₅₀ (µM)McF-7 IC₅₀ (µM)Reference
Actatica A15.3 ± 1.218.2 ± 1.5[14]
Actatica B25.1 ± 1.826.4 ± 2.1[14]
Actatica C22.4 ± 1.524.3 ± 1.9[14]
Actatica D12.8 ± 1.115.6 ± 1.3[14]
Actatica E9.2 ± 0.811.4 ± 1.0[14]
Actatica F14.7 ± 1.316.9 ± 1.4[14]
Actatica G10.5 ± 0.912.8 ± 1.1[14]

Experimental Protocols

The isolation and characterization of this compound triterpenoids involve a series of meticulous experimental procedures. The following protocols are generalized from common practices in the field.

Extraction and Isolation Workflow

Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Characterization Structural Elucidation Plant_Material Dried and Powdered Plant Material Maceration Maceration with Organic Solvents (e.g., MeOH, EtOH, CHCl₃) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Isolated_Compound Isolated this compound Compound HPLC->Isolated_Compound NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Isolated_Compound->NMR MS Mass Spectrometry (HRESIMS, MS/MS) Isolated_Compound->MS Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination

General workflow for the isolation and characterization of this compound compounds.
Detailed Protocol for Extraction and Preliminary Fractionation

  • Plant Material Preparation: Collect and air-dry the desired plant material (e.g., roots, leaves, stems). Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (24-72 hours), often with occasional agitation. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional): Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Subject the crude extract or a partitioned fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Fraction Monitoring: Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Pooling of Fractions: Combine fractions with similar TLC profiles for further purification.

Protocol for HPLC Purification
  • Sample Preparation: Dissolve the partially purified fraction in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column: Utilize a preparative or semi-preparative high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD). A reversed-phase C18 column is commonly used for the separation of triterpenoid (B12794562) glycosides.

  • Mobile Phase and Gradient: A typical mobile phase consists of a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is gradually increased, is usually employed to achieve optimal separation.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the eluting peaks as separate fractions using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions containing the target this compound compound and evaporate the solvent.

Protocol for Structural Elucidation by NMR and MS
  • NMR Sample Preparation: Dissolve a small amount (typically 1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, pyridine-d₅) in a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum to obtain information about the number and types of protons, their chemical environments, and their scalar couplings.

    • ¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135), to determine the number of carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.[15]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identify proton-proton scalar coupling networks, which helps to establish spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[15]

  • Mass Spectrometry:

    • HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): Obtain the accurate mass of the molecular ion to determine the elemental composition and molecular formula of the compound.

    • MS/MS (Tandem Mass Spectrometry): Fragment the molecular ion to obtain structural information about different parts of the molecule, particularly the sugar moieties in glycosides.

Conclusion

The discovery and ongoing research into this compound triterpenoids have significantly advanced our understanding of plant biochemistry and have opened new avenues for drug discovery and development. From their initial, challenging isolation to their now routine characterization by sophisticated analytical techniques, the history of cycloartanes is a testament to the progress in natural product chemistry. The detailed methodologies provided in this guide serve as a foundational resource for researchers aiming to explore the rich diversity and therapeutic potential of these fascinating plant-derived compounds.

References

Cycloartane Triterpenoids: A Comprehensive Technical Guide to Their Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cycloartane triterpenoids, a significant class of natural products with diverse biological activities. This document details their primary natural sources, distribution across the plant kingdom, and methodologies for their isolation and characterization, with a focus on providing actionable information for research and development.

Natural Sources and Distribution of this compound Triterpenoids

This compound triterpenoids are a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring at C-9/C-19. These compounds are widely distributed throughout the plant kingdom, with particular prevalence in certain families and genera.

This compound triterpenoids are found in a variety of plant families, including Leguminosae, Ranunculaceae, and Schisandraceae.[1][2] Key genera known to be rich sources of these compounds include Astragalus (Leguminosae), Cimicifuga (Ranunculaceae), and Thalictrum (Ranunculaceae).[1][2] The plant family Schisandraceae, which includes the genera Schisandra and Kadsura, is also a notable source of structurally diverse this compound triterpenoids.[3]

Beyond these families, this compound triterpenoids have been isolated from various other plant species. For instance, new this compound triterpenoids have been discovered in the bark of Dysoxylum malabaricum.[4] The rhizomes of Curculigo orchioides have also been found to contain these compounds.[5][6] Additionally, researchers have isolated this compound-type triterpenoids from the whole plants of Macrosolen bidoupensis and the leaves and stems of Passiflora edulis.[7][8] The resin of Parthenium argentatum (guayule) is another source of these compounds.[9]

The following table summarizes the distribution of this compound triterpenoids across various plant species, the specific plant parts they are isolated from, and the identified compounds.

Plant FamilyGenusSpeciesPlant PartIsolated this compound Triterpenoids/Derivatives
LeguminosaeAstragalusMultiple speciesNot specifiedVarious this compound triterpenoids
RanunculaceaeCimicifugaCimicifuga foetidaRhizomes, Aerial partsTwo new this compound triterpenoids, eight new this compound glycosides, and known analogues.[10][11]
RanunculaceaeThalictrumMultiple speciesNot specifiedVarious this compound triterpenoids
SchisandraceaeKadsuraKadsura ananosmaStemsFive 3,4-seco-cycloartane triterpenoids (ananosins A-E).[12]
MeliaceaeGuareaGuarea macrophyllaLeavesNine this compound triterpenoids, including 22,25-dihydroxy-cycloart-23E-en-3-one and 24-methylenethis compound-3β,22-diol.[13]
AmaryllidaceaeCurculigoCurculigo orchioidesRhizomesSix this compound-type triterpenoids.[5]
MeliaceaeDysoxylumDysoxylum malabaricumBarkNew this compound triterpenoids.[4]
AsteraceaePartheniumParthenium argentatumResinTwelve new and ten known this compound- and lanostane-type triterpenoids.[9]
LoranthaceaeMacrosolenMacrosolen bidoupensisWhole plantsOne new this compound-type triterpenoid (B12794562) (macrobidoupoic acid A) and three known ones.[7]
PassifloraceaePassifloraPassiflora edulisLeaves and stemsFour this compound triterpenes (cyclopassifloic acids A-D) and six related saponins (B1172615).[8]
FabaceaeCassiaCassia occidentalisWhole plantsTwo new this compound triterpenoids (cycloccidentalic acids A and B) and five new related saponins.[14]

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of this compound triterpenoids involve a series of chromatographic and spectroscopic techniques. Below are detailed methodologies based on cited literature.

General Extraction and Fractionation Protocol

A common workflow for the extraction and fractionation of this compound triterpenoids from plant material is outlined below. This process typically begins with solvent extraction, followed by partitioning and chromatographic separation.

G plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., MeOH, CH2Cl2/MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexanes/aq. MeOH, CHCl3) crude_extract->partitioning hexanes_fraction Hexanes Fraction partitioning->hexanes_fraction Non-polar chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Intermediate polarity aq_MeOH_fraction Aqueous MeOH Fraction partitioning->aq_MeOH_fraction Polar silica_gel Silica (B1680970) Gel Column Chromatography chloroform_fraction->silica_gel subfractions Subfractions silica_gel->subfractions hplc High-Performance Liquid Chromatography (HPLC) (e.g., RP-C18) subfractions->hplc isolated_compounds Isolated this compound Triterpenoids hplc->isolated_compounds

General workflow for this compound triterpenoid isolation.
Detailed Methodologies

2.2.1. Extraction from Curculigo orchioides Rhizomes

The dried rhizomes of Curculigo orchioides are subjected to extraction with dichloromethane (B109758) (CH2Cl2) to yield a soluble fraction that is then further analyzed.[5]

2.2.2. Bioassay-Guided Fractionation from Dysoxylum malabaricum

A cytotoxic dichloromethane-methanol extract from the bark of Dysoxylum malabaricum undergoes bioassay-guided fractionation using high-performance liquid chromatography (HPLC).[4] An LCMS-DNP-based dereplication approach is employed to target new compounds.[4]

2.2.3. Isolation from Parthenium argentatum Resin

The resin from Parthenium argentatum is first fractionated by solvent-solvent partitioning with 80% aqueous methanol (B129727) and hexanes. The aqueous methanol fraction is then diluted to 50% and extracted with chloroform. The resulting hexanes fraction is further purified by gel-permeation chromatography on a Sephadex LH-20 column.[9] Subfractions are then subjected to further separation using reversed-phase C18 (RP-C18) silica gel column chromatography and HPLC to yield pure compounds.[9]

Structural Characterization

The structures of isolated this compound triterpenoids are elucidated using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecules.[13]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[4]

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration of the molecule.[5]

  • Electronic Circular Dichroism (ECD): ECD calculations are used to ascertain the absolute configurations of the isolated compounds.[4]

Biological Activities and Signaling Pathways

This compound triterpenoids exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-HIV effects.[1][2][14]

Anti-inflammatory Activity

Certain this compound triterpenoids isolated from Curculigo orchioides have shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells.[5] This suggests a potential role in modulating inflammatory pathways. The α,β-unsaturated carbonyl moiety on the A-ring of these compounds appears to be important for this activity.[5]

The following diagram illustrates a simplified potential signaling pathway for the anti-inflammatory action of these this compound triterpenoids.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) Production iNOS->NO inflammation Inflammation NO->inflammation This compound This compound Triterpenoids This compound->NF_kB Inhibition

Potential anti-inflammatory signaling pathway.
Cytotoxic Activity

Many this compound triterpenoids have demonstrated cytotoxic potential against various cancer cell lines. For example, compounds isolated from Dysoxylum malabaricum exhibited remarkable cytotoxicity against the T-47D breast cancer cell line, inducing apoptotic cell death.[4] this compound glycosides from Curculigo orchioides have shown cytotoxic activity against HL-60 human promyelocytic leukemia cells.[5] Furthermore, known this compound glycosides from Cimicifuga foetida displayed cytotoxicity against the hepatocellular carcinoma SMMC-7721 cell line.[10]

Anti-HIV Activity

This compound triterpenoids and their saponin (B1150181) derivatives from Cassia occidentalis have shown modest anti-HIV-1 activities.[14]

Conclusion

This compound triterpenoids represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their widespread distribution in the plant kingdom offers a rich resource for the discovery of new bioactive compounds. The methodologies outlined in this guide provide a framework for the systematic extraction, isolation, and characterization of these molecules. Further research into their mechanisms of action and structure-activity relationships is crucial for the development of novel pharmaceuticals.

References

The Architecture of Immunity: A Technical Guide to the Cycloartane Biosynthesis Pathway in Medicinal Herbs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartane-type triterpenoids, a prominent class of phytochemicals, are widely distributed throughout the plant kingdom and are particularly abundant in a variety of medicinal herbs. These compounds form the chemical backbone of many traditional remedies and are the subject of intense modern pharmacological research due to their diverse bioactivities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The intricate biosynthetic pathway that gives rise to this structural diversity is a testament to the sophisticated metabolic machinery of plants. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, detailing the key enzymatic steps from the cyclization of 2,3-oxidosqualene (B107256) to the subsequent oxidative and glycosidic modifications that generate the vast array of bioactive molecules. We present a compilation of quantitative data on the abundance of these compounds in select medicinal herbs, detailed experimental protocols for pathway elucidation, and visualizations of the key pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Scaffold

The biosynthesis of this compound triterpenoids begins with the cyclization of the linear C30 precursor, 2,3-oxidosqualene. This crucial step is catalyzed by the enzyme cycloartenol (B190886) synthase (CAS) , which distinguishes this pathway from the biosynthesis of other triterpenoids like lanosterol (B1674476) in fungi and animals.[1]

The formation of the this compound skeleton is the first committed step and a pivotal branch point in the synthesis of a vast array of bioactive compounds.[2] Following the creation of the initial cycloartenol scaffold, a series of "tailoring" reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs) , are responsible for the immense structural diversity of this compound saponins (B1172615) found in nature.[1][2] These modifications, including hydroxylation, oxidation, and the attachment of sugar moieties, are critical for the pharmacological properties of the final molecules.

A notable example of this pathway's elucidation is in Astragalus membranaceus, a cornerstone of traditional Chinese medicine. The biosynthesis of its major active constituents, astragalosides, involves a sequence of selective hydroxylation, epoxidation, and glycosylation reactions mediated by three CYP450s, one 2-oxoglutarate-dependent dioxygenase, and two glycosyltransferases.[1] The complete pathway for the biosynthesis of astragaloside (B48827) IV from cycloastragenol (B1669396), for instance, involves a four-step process of C-3 oxidation, 6-O-glucosylation, C-3 reduction, and 3-O-xylosylation.[3]

Cycloartane_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 This compound Core Biosynthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP Farnesyl_PP Farnesyl Pyrophosphate IPP_DMAPP->Farnesyl_PP FPP Synthase Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cycloartane_Aglycones Diverse this compound Aglycones Cycloartenol->Cycloartane_Aglycones CYP450s (Hydroxylation, Oxidation) Cycloartane_Glycosides Bioactive this compound Glycosides Cycloartane_Aglycones->Cycloartane_Glycosides UGTs (Glycosylation)

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Analysis of this compound Triterpenoids in Medicinal Herbs

The concentration of this compound-type triterpenoids can vary significantly between different plant species, tissues, and even developmental stages. This quantitative data is crucial for the quality control of herbal medicines and for understanding the metabolic capacity of these plants. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or evaporative light scattering detection (ELSD) are commonly employed for the accurate quantification of these compounds.[3][4]

Table 1: Quantitative Data of this compound Triterpenoids in Astragalus Species

CompoundPlant SpeciesPlant PartConcentration RangeAnalytical MethodReference
Astragaloside IAstragalus membranaceusRoot0.1 - 0.5 mg/gHPLC-ELSD[2]
Astragaloside IIAstragalus membranaceusRoot0.2 - 1.0 mg/gHPLC-ELSD[2]
Astragaloside IVAstragalus membranaceusRoot0.3 - 2.5 mg/gHPLC-ELSD[2]
Astragalosides (total)Various Astragalus speciesRoot0.5 - 10 mg/gHPLC-MS[3]

Table 2: Major this compound Triterpene Glycosides in Cimicifuga (Actaea) Species

CompoundPlant SpeciesKey IdentifierAnalytical MethodReference
ActeinCimicifuga racemosaMajor glycosideHPLC-MS[4][5][6]
23-epi-26-deoxyacteinCimicifuga racemosaMajor glycosideHPLC-MS[4][5]
Cimigenol-3-O-arabinosideCimicifuga racemosaSpecies-specific markerHPLC-MS[4]
CimifuginAsian Cimicifuga speciesNot in C. racemosaHPLC-MS[4][5]
Cimifugin glucosideAsian Cimicifuga speciesNot in C. racemosaHPLC-MS[4]

Experimental Protocols for Pathway Elucidation

The elucidation of biosynthetic pathways is a multifaceted process that relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments in the study of this compound biosynthesis.

Protocol for Cloning of a Putative Cycloartenol Synthase (CAS) Gene

This protocol outlines the general steps for isolating the full-length cDNA of a candidate CAS gene from a medicinal herb.

  • RNA Isolation and cDNA Synthesis:

    • Total RNA is extracted from the plant tissue of interest (e.g., roots of Astragalus membranaceus) using a commercial kit.

    • The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):

    • Degenerate primers are designed based on conserved regions of known CAS genes from other plant species.

    • PCR is performed on the cDNA to amplify a partial fragment of the putative CAS gene.

    • The amplified fragment is sequenced to confirm its identity.

    • 5' and 3' RACE are performed using gene-specific primers designed from the sequence of the partial fragment to obtain the full-length cDNA sequence.

  • Full-Length cDNA Amplification and Cloning:

    • Primers are designed to amplify the entire open reading frame (ORF) of the CAS gene.

    • The full-length cDNA is amplified by PCR and cloned into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression studies.

Protocol for Heterologous Expression and Functional Characterization of CAS

This protocol describes the expression of the cloned CAS gene in a yeast system to confirm its enzymatic activity.

  • Construction of Yeast Expression Vector:

    • The full-length CAS cDNA is subcloned into a yeast expression vector (e.g., pYES2/CT).

  • Yeast Transformation and Culture:

    • The expression construct is transformed into a lanosterol synthase-deficient strain of Saccharomyces cerevisiae (e.g., GIL77).

    • Transformed yeast cells are grown in a selective medium containing galactose to induce gene expression.

  • Sterol Extraction and Analysis:

    • Yeast cells are harvested, and the total sterols are extracted.

    • The sterol extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The production of cycloartenol is confirmed by comparing the retention time and mass spectrum of the product with an authentic standard.

Experimental_Workflow_CAS_Characterization Plant_Tissue Medicinal Herb Tissue (e.g., Astragalus root) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis First-Strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR Degenerate PCR with Conserved CAS Primers cDNA_Synthesis->Degenerate_PCR Partial_Fragment Partial CAS cDNA Fragment Degenerate_PCR->Partial_Fragment RACE_PCR 5' and 3' RACE PCR Partial_Fragment->RACE_PCR Full_Length_cDNA Full-Length CAS cDNA RACE_PCR->Full_Length_cDNA Cloning Cloning into Expression Vector Full_Length_cDNA->Cloning Yeast_Transformation Transformation of Lanosterol Synthase-Deficient Yeast Cloning->Yeast_Transformation Yeast_Culture Induction of Gene Expression Yeast_Transformation->Yeast_Culture Sterol_Extraction Extraction of Total Sterols Yeast_Culture->Sterol_Extraction GC_MS_Analysis GC-MS Analysis Sterol_Extraction->GC_MS_Analysis Functional_Confirmation Confirmation of Cycloartenol Production GC_MS_Analysis->Functional_Confirmation

Caption: Workflow for CAS gene identification and characterization.
Protocol for In Vitro Enzyme Assay of Modifying Enzymes (CYP450s and UGTs)

This protocol provides a general framework for assaying the activity of CYP450s and UGTs involved in modifying the this compound scaffold.

  • Recombinant Enzyme Production:

    • The candidate CYP450 or UGT gene is cloned into an appropriate expression vector (e.g., pET series for E. coli or baculovirus for insect cells).

    • The recombinant protein is expressed and purified using affinity chromatography.

  • Enzyme Assay:

    • The purified enzyme is incubated with the this compound substrate (aglycone), a co-substrate (NADPH for CYP450s, UDP-sugar for UGTs), and a suitable buffer.

    • The reaction is incubated at an optimal temperature and for a specific duration.

    • The reaction is quenched, and the products are extracted.

  • Product Analysis:

    • The reaction products are analyzed by HPLC-MS to identify and quantify the modified this compound derivatives.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound triterpenoids is tightly regulated by a complex network of signaling pathways, often in response to developmental cues and environmental stresses. The jasmonate signaling pathway plays a central role in the induction of triterpenoid (B12794562) biosynthesis in many plants.[7][8]

Jasmonic acid and its derivatives (jasmonates) act as signaling molecules that trigger a transcriptional cascade leading to the upregulation of genes encoding biosynthetic enzymes. This response is mediated by various families of transcription factors (TFs) , including AP2/ERF, bHLH, MYB, and WRKY .[7][8] These TFs bind to specific cis-acting elements in the promoters of target genes, thereby activating their transcription.

In the jasmonate signaling pathway, the F-box protein CORONATINE INSENSITIVE1 (COI1) perceives the bioactive jasmonate signal, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[8] The degradation of JAZ proteins releases the master regulator transcription factor MYC2 , which in turn activates a cascade of downstream TFs that ultimately upregulate the expression of this compound biosynthesis genes.

Jasmonate_Signaling_Pathway Stimulus Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA_Ile Jasmonoyl-isoleucine (JA-Ile) (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex Formation JA_Ile->COI1_JAZ Perception JAZ_Degradation JAZ Repressor Degradation (26S Proteasome) COI1_JAZ->JAZ_Degradation MYC2_Activation MYC2 Transcription Factor Activation JAZ_Degradation->MYC2_Activation Release of Repression Downstream_TFs Activation of Downstream TFs (bHLH, MYB, WRKY) MYC2_Activation->Downstream_TFs Gene_Expression Upregulation of this compound Biosynthesis Genes (CAS, CYP450s, UGTs) Downstream_TFs->Gene_Expression Transcriptional Activation Cycloartane_Production Increased Production of This compound Triterpenoids Gene_Expression->Cycloartane_Production

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Conclusion and Future Perspectives

The this compound biosynthesis pathway in medicinal herbs represents a rich and complex area of study with significant implications for drug discovery and development. This guide has provided a comprehensive overview of the core pathway, quantitative data, experimental methodologies, and regulatory mechanisms. The continued elucidation of this pathway, particularly the identification and characterization of the vast number of tailoring enzymes, will be instrumental in several key areas. Metabolic engineering efforts can be directed towards the overproduction of high-value this compound triterpenoids in microbial or plant-based systems. A deeper understanding of the regulatory networks will allow for the targeted manipulation of biosynthetic pathways to enhance the production of specific desired compounds. Furthermore, the discovery of novel this compound derivatives with unique pharmacological activities holds immense promise for the development of new therapeutic agents. The integration of genomics, transcriptomics, proteomics, and metabolomics will undoubtedly accelerate our understanding of this fascinating and important biosynthetic pathway.

References

Key Enzymes in the Cycloartane Saponin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane saponins (B1172615) are a class of tetracyclic triterpenoids that represent a diverse group of specialized metabolites found in various plant species, including prominent medicinal herbs such as Astragalus membranaceus and Actaea racemosa. These compounds exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. The biosynthesis of these complex molecules is a multi-step enzymatic process, starting from the ubiquitous isoprenoid pathway and culminating in highly decorated glycosylated structures.

This technical guide provides an in-depth exploration of the key enzyme families that constitute the core of the this compound saponin (B1150181) biosynthesis pathway. It details the pivotal enzymatic steps, presents available quantitative data, outlines comprehensive experimental protocols for pathway elucidation, and visualizes the complex molecular processes involved. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of desirable saponins.

The Core Biosynthetic Pathway: From Precursor to Scaffold

The biosynthesis of this compound saponins can be broadly divided into three principal stages:

  • Formation of the C30 Precursor: The pathway begins with the cytosolic mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the linear 30-carbon precursor, (S)-2,3-oxidosqualene.

  • Cyclization to the this compound Skeleton: This is the first committed and defining step of the pathway, where 2,3-oxidosqualene (B107256) is cyclized to form the characteristic this compound scaffold.

  • Scaffold Modification and Glycosylation: A series of subsequent tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), generate the vast structural diversity of this compound saponins observed in nature.

This guide focuses on the three key enzyme classes responsible for the cyclization and subsequent diversification of the this compound backbone.

Cycloartenol (B190886) Synthase (CAS): The Gateway Enzyme

Cycloartenol synthase (CAS; EC 5.4.99.8) is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of phytosterols (B1254722) and this compound saponins in plants. It orchestrates the intricate cyclization of the linear substrate (S)-2,3-epoxysqualene into the pentacyclic structure, cycloartenol, which serves as the foundational scaffold for all subsequent modifications.

Reaction: (S)-2,3-Epoxysqualene → Cycloartenol

The formation of the this compound-type skeleton by CAS is the crucial branching point that separates sterol and this compound saponin biosynthesis from other triterpenoid (B12794562) pathways. For instance, in Astragalus membranaceus, a well-known producer of this compound saponins (astragalosides), the enzyme AmCAS1 has been functionally characterized as a cycloartenol synthase, initiating the formation of the cycloastragenol (B1669396) backbone.

Quantitative Data: Cycloartenol Synthase

Detailed kinetic analyses for many specific Cycloartenol Synthases are still emerging. The data presented below is often derived from heterologous expression systems and serves as an initial benchmark for enzymatic activity.

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
AmCAS1Astragalus membranaceus(S)-2,3-EpoxysqualeneData not reportedData not reportedData not reported

Note: While the functional characterization of AmCAS1 has been reported, specific kinetic parameters were located in supplementary materials not accessible through the performed search. This highlights a common gap in the publicly available literature for this enzyme class.

Cytochrome P450 Monooxygenases (CYP450s): The Tailoring Enzymes

Following the formation of the cycloartenol scaffold, a vast family of tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYP450s), introduces functional groups, such as hydroxyls, onto the triterpenoid backbone. These oxidative modifications are critical for generating the diverse array of aglycones (sapogenins) and provide attachment points for subsequent glycosylation.

The CYP716A and CYP72A subfamilies are particularly important in the diversification of triterpenoid saponins. While much of the characterization has been on oleanane-type saponins, their role as multi-functional oxidases suggests a similar function in this compound pathways. They catalyze site-specific oxidations that are crucial for the final biological activity of the saponin.

Quantitative Data: Cytochrome P450s

Kinetic data for CYP450s acting specifically on this compound substrates is limited in the available literature. The following table illustrates typical data for related triterpenoid-modifying CYP450s, which can be used as a reference for expected enzymatic efficiencies.

EnzymeSource OrganismSubstrateProductKm (µM)VmaxReference
CYP716A SubfamilyVariousβ-amyrinOleanolic acidData not reportedData not reported[1]
CYP72A SubfamilyVariousOleanolic acidHederageninData not reportedData not reported[2]

Note: The lack of specific kinetic parameters for this compound-modifying CYP450s underscores a significant area for future research. The functional characterization often confirms the reaction product without a detailed kinetic analysis.

UDP-Glycosyltransferases (UGTs): The Decorating Enzymes

The final step in generating the vast diversity of saponins is glycosylation, catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the hydroxyl groups on the this compound aglycone. This process not only increases the solubility and stability of the molecule but is also critical for its biological activity.

The sequential and regioselective addition of different sugars at various positions on the aglycone leads to the immense structural variety of this compound saponins found in nature. For example, in Astragalus membranaceus, a series of UGTs are responsible for adding xylose and glucose moieties to the cycloastragenol core to form various astragalosides.

Quantitative Data: Glycosidases in Cycloastragenol Production

While kinetic data for the forward reaction (glycosylation) of this compound aglycones is sparse, data from the reverse reaction—enzymatic hydrolysis of astragalosides to produce the aglycone cycloastragenol (CA)—provides insight into the catalytic efficiency of related enzymes.

EnzymeTypeSubstrateProductkcat/Km (mM-1s-1)Reference
Xyl-Tβ-xylosidaseAstragaloside IV0.096[3]
Bgcmβ-glucosidaseIntermediateCycloastragenol (CA)3.08[3]

Note: This data represents the hydrolysis of glycosides to produce the aglycone. It is included to provide a quantitative perspective on enzyme efficiency within this specific chemical space.

Visualizing the Pathway and Processes

Biosynthesis Pathway Overview

This compound Saponin Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway oxidosqualene (S)-2,3-Oxidosqualene mva_pathway->oxidosqualene cas Cycloartenol Synthase (CAS) oxidosqualene->cas cycloartenol Cycloartenol cyp450 Cytochrome P450s (CYP450s) Oxidation, Hydroxylation cycloartenol->cyp450 aglycones Diversified this compound Aglycones (Sapogenins) ugts UDP-Glycosyltransferases (UGTs) Glycosylation aglycones->ugts saponins This compound Saponins cas->cycloartenol cyp450->aglycones ugts->saponins

Core biosynthetic pathway of this compound saponins.
Workflow for Enzyme Gene Identification

Gene Identification Workflow start Start: Target Plant Species bioinformatics Bioinformatics Analysis (Transcriptome/Genome Mining) start->bioinformatics blast Homology Searching (BLAST) using known enzyme sequences bioinformatics->blast Step 1 domains Conserved Domain Analysis (e.g., QXXXGXW, DCTAE motifs for OSCs) blast->domains Step 2 candidates Candidate Gene Identification domains->candidates cloning Molecular Cloning candidates->cloning pcr Degenerate PCR & RACE or Full-Length cDNA Amplification cloning->pcr Step 3 validation Sequence Validation and Vector Construction pcr->validation Step 4 end End: Validated Gene Clone validation->end

Workflow for the identification of biosynthetic genes.
Workflow for Enzyme Functional Characterization

Enzyme Characterization Workflow start Start: Validated Gene Clone expression Heterologous Expression (e.g., Yeast, E. coli, N. benthamiana) start->expression purification Protein Purification (e.g., Microsome isolation or His-tag affinity chromatography) expression->purification assay In Vitro Enzyme Assay purification->assay incubation Incubate enzyme with substrate(s) (e.g., aglycone, UDP-sugar) and cofactors (e.g., NADPH for CYP450s) assay->incubation analysis Product Analysis incubation->analysis hplc LC-MS / GC-MS Analysis (Identification and Quantification of Product) analysis->hplc kinetics Kinetic Parameter Determination (Kₘ, kₖₐₜ) hplc->kinetics end End: Functionally Characterized Enzyme kinetics->end

Workflow for functional characterization of enzymes.
Regulation of Saponin Biosynthesis

G meja Methyl Jasmonate (MeJA) (Elicitor) receptor MeJA Receptor meja->receptor tf Transcription Factors (e.g., bHLH, WRKY) receptor->tf activates promoter Promoter regions of Biosynthetic Genes tf->promoter binds to cas CAS promoter->cas upregulates transcription cyp450 CYP450s promoter->cyp450 upregulates transcription ugt UGTs promoter->ugt upregulates transcription saponin Saponin Accumulation cas->saponin cyp450->saponin ugt->saponin

Simplified regulation of saponin biosynthesis by MeJA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound saponin biosynthesis.

Protocol 1: Identification of Candidate Biosynthetic Genes

Objective: To identify putative Cycloartenol Synthase (CAS), CYP450, and UGT genes from a target plant species using bioinformatics.

  • Database Mining:

    • Acquire transcriptome or genome assembly data for the plant of interest.

    • Use known, characterized protein sequences of CAS, CYP450s (e.g., CYP716A, CYP72A), and UGTs from related species (e.g., Arabidopsis thaliana, Medicago truncatula) as queries.

    • Perform BLAST (TBLASTN or TBLASTX) searches against the transcriptome/genome database to identify homologous sequences.

  • Conserved Domain Analysis:

    • Translate the identified candidate nucleotide sequences into protein sequences.

    • Analyze the protein sequences for conserved domains characteristic of each enzyme family using tools like NCBI Conserved Domain Database (CDD) or Pfam.

    • For CAS candidates, look for the "QXXXGXW" and "DCTAE" motifs crucial for oxidosqualene cyclases.

    • For UGTs, identify the conserved Plant Secondary Product Glycosyltransferase (PSPG) box motif at the C-terminus.

  • Phylogenetic Analysis:

    • Perform multiple sequence alignments of candidate protein sequences with known functional enzymes from other plants using software like ClustalW or MAFFT.

    • Construct a phylogenetic tree (e.g., using Neighbor-Joining or Maximum Likelihood methods in MEGA or PhyML) to infer the evolutionary relationship and likely function of the candidate genes. Candidates that cluster with functionally characterized enzymes are prioritized.

  • Molecular Cloning:

    • Design gene-specific primers based on the candidate sequences to amplify the full-length open reading frame (ORF) from a cDNA library of the target plant (prepared from a tissue known to accumulate saponins, e.g., roots).

    • Use high-fidelity DNA polymerase for PCR amplification.

    • Clone the purified PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).

    • Verify the sequence of the cloned insert by Sanger sequencing.

Protocol 2: Functional Characterization of a Candidate Enzyme in Yeast

Objective: To express a candidate gene in a microbial host (Saccharomyces cerevisiae) and assay its enzymatic activity. This protocol is adapted for a CAS enzyme.

  • Yeast Strain and Vector Preparation:

    • Use an engineered yeast strain suitable for triterpenoid production. For CAS characterization, a lanosterol (B1674476) synthase knockout mutant (erg7) is ideal to reduce background products.

    • Transform the erg7 yeast strain with the expression vector containing the cloned candidate CAS gene.

  • Yeast Culture and Protein Expression:

    • Grow a pre-culture of the transformed yeast in a selective synthetic defined (SD) medium lacking the appropriate auxotrophic marker (e.g., uracil) and containing glucose.

    • Inoculate the main culture medium (e.g., SD-Galactose medium to induce expression from the GAL1 promoter) with the pre-culture.

    • Incubate at 30°C with shaking for 48-72 hours to allow for cell growth and protein expression.

  • Metabolite Extraction:

    • Harvest the yeast cells by centrifugation.

    • Saponify the cell pellet by refluxing with 20% KOH in 50% ethanol (B145695) at 80°C for 15 minutes to break the cells and hydrolyze lipids.

    • Extract the non-saponifiable lipids (containing sterols and triterpenoids) from the cooled mixture using an organic solvent such as n-hexane or diethyl ether. Repeat the extraction three times.

    • Pool the organic phases, wash with water, dry with anhydrous sodium sulfate, and evaporate the solvent under nitrogen.

  • Product Analysis by GC-MS:

    • Derivatize the dried extract to make the hydroxyl groups volatile for gas chromatography. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

    • Inject an aliquot of the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., HP-5ms) and temperature program to separate the metabolites.

    • Identify the product (cycloartenol) by comparing its retention time and mass spectrum with those of an authentic standard. A yeast strain transformed with an empty vector should be used as a negative control.

Conclusion and Future Directions

The biosynthesis of this compound saponins is a complex and highly regulated process involving a suite of specialized enzymes. Cycloartenol synthase, cytochrome P450s, and UDP-glycosyltransferases represent the core enzymatic machinery responsible for generating the vast structural diversity of these pharmacologically important molecules. While the fundamental pathway has been elucidated, this guide highlights that significant research is still required, particularly in the detailed kinetic characterization of the specific tailoring enzymes within the this compound pathway.

Future research will likely focus on:

  • Discovery and Characterization of Novel Enzymes: Identifying the remaining CYP450s and UGTs in specific plant pathways to enable the complete chemoenzymatic synthesis of high-value saponins.

  • Elucidation of Regulatory Networks: Further unraveling the complex transcriptional regulatory networks that control saponin biosynthesis to develop strategies for enhancing yields in plant or microbial systems.

A deeper understanding of these key enzymes will not only advance our fundamental knowledge of plant biochemistry but also unlock new opportunities for the sustainable production and engineering of important plant-derived medicines.

References

The Pharmacological Promise of Cycloartane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Naturally occurring cycloartane triterpenoids, a class of tetracyclic triterpenes characterized by a cyclopropane (B1198618) ring at C-9/C-10, have emerged as a significant area of interest in pharmacological research. Widely distributed in the plant kingdom, particularly in genera such as Astragalus, Cimicifuga, and Thalictrum, these compounds exhibit a broad spectrum of biological activities.[1] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the key pharmacological activities, providing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Anticancer Activity

This compound triterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of this compound Triterpenoids

The anticancer potential of various this compound triterpenoids has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Cimigenol (Compound 13) MCF-7 (Breast)0.1-[2]
MDA-MB-231 (Breast)0.32-[2]
SK-BR3 (Breast)0.21-[2]
23-epi-26-deoxyactein (Compound 4) MCF-7 (Breast)3.1-[2]
MDA-MB-231 (Breast)2.5-[2]
SK-BR3 (Breast)5.5-[2]
Cycloart-23(E)-ene-3β, 25-diol MDA-MB-468 (Breast)2.05-[3]
MCF-7 (Breast)8.9-[3]
Cycloart-23(Z)-ene-3β, 25-diol MCF-7 (Breast)5.4-[3]
Argentatin H (13) PC-3M (Prostate)-21.8 ± 2.7
NCI-H460 (Lung)-19.6 ± 1.3
MCF-7 (Breast)-15.2 ± 0.7
SF-268 (CNS)-24.3 ± 0.3
MDA-MB-231 (Breast)-22.3 ± 0.5
Argentatin A (14) PC-3M (Prostate)-31.9 ± 0.7
NCI-H460 (Lung)-31.2 ± 0.0
MCF-7 (Breast)-32.8 ± 1.2
SF-268 (CNS)-35.0 ± 0.2
MDA-MB-231 (Breast)-32.9 ± 0.1
Argentatin B (18) PC-3M (Prostate)-13.5 ± 1.7
NCI-H460 (Lung)-17.5 ± 0.9
MCF-7 (Breast)-23.1 ± 0.4
SF-268 (CNS)-31.2 ± 1.7
MDA-MB-231 (Breast)-32.0 ± 0.8
Cycloartanol (1) P388 (Murine Leukemia)102.6-[4]
Cycloartanone (2) P388 (Murine Leukemia)110.0-[4]
Actaticas A-G HT-29 (Colon), McF-7 (Breast)-9.2–26.4[5]
Macrobidoupoic acid A (4a, 4b) A549 (Lung), RD (Rhabdomyosarcoma)-5.44 to 39.52
Signaling Pathways in Anticancer Activity

This compound triterpenoids exert their anticancer effects by modulating multiple signaling pathways. A key mechanism is the induction of apoptosis through the mitochondrial pathway, often involving the upregulation of p53 and the pro-apoptotic protein Bax, leading to the activation of executioner caspases like caspase-7. Furthermore, they can inhibit critical survival pathways such as the Raf/MEK/ERK and PI3K/Akt pathways.

anticancer_pathway cluster_stimulus This compound Triterpenoids cluster_pathways Signaling Cascades cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_p53 p53 Pathway cluster_cellular_effects Cellular Outcomes CT e.g., Cimigenol, 23-epi-26-deoxyactein Raf Raf CT->Raf Inhibition PI3K PI3K CT->PI3K Inhibition p53 p53 CT->p53 Activation CellCycleArrest Cell Cycle Arrest CT->CellCycleArrest Induction MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibition of pro-proliferative signals Akt Akt PI3K->Akt Akt->Proliferation Inhibition of pro-survival signals Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis Induction

Anticancer signaling pathways of this compound triterpenoids.
Experimental Protocols

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid (B12794562) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

mtt_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound triterpenoid B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity

This compound triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of this compound triterpenoids are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Reference
Curculigosaponin P RAW 264.7NO Inhibition37.21 ± 1.40[6]
Curculigosaponin Q RAW 264.7NO Inhibition47.45 ± 1.93[6]
Curculigosaponin R RAW 264.7NO Inhibition91.39 ± 1.71[6]
Curculigosaponin S RAW 264.7NO Inhibition89.68 ± 2.41[6]
Curculigosaponin U RAW 264.7NO Inhibition58.28 ± 1.84[6]
Unnamed this compound Triterpenoids RAW 264.7NO Inhibition5.0 to 24.4[6]
Signaling Pathways in Anti-inflammatory Activity

A central mechanism of the anti-inflammatory action of this compound triterpenoids is the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds suppress the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Gene Transcription Enzymes iNOS, COX-2 NFkB_nucleus->Enzymes Gene Transcription CT This compound Triterpenoids CT->IKK Inhibition

Anti-inflammatory signaling pathway of this compound triterpenoids.
Experimental Protocols

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound triterpenoid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent: Mix equal volumes of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Immunomodulatory Activity

This compound triterpenoids exhibit diverse immunomodulatory effects, including both immunostimulatory and immunosuppressive activities, depending on the specific compound and context.

Immunostimulatory and Immunosuppressive Effects

Some this compound triterpenoids, such as astragaloside (B48827) I, have been shown to have immunostimulatory effects by activating NF-κB and increasing the expression of pro-inflammatory cytokines like IL-1β and TNF-α in macrophages.[7][8] Conversely, other this compound triterpenoids, like BC-1 from Beesia calthaefolia, exhibit immunosuppressive activity by inhibiting T-lymphocyte proliferation and the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines.[9] This immunosuppressive effect is mediated through the inhibition of JNK, ERK, and PI3K/AKT signaling pathways.[9]

Signaling Pathways in Immunomodulation

The immunomodulatory effects of this compound triterpenoids are mediated by a complex interplay of signaling pathways. Immunostimulation can occur through the activation of the NF-κB pathway, while immunosuppression can be achieved by inhibiting key T-cell activation pathways.

immunomodulatory_pathway cluster_stimulatory Immunostimulatory Pathway cluster_suppressive Immunosuppressive Pathway CT_stim e.g., Astragaloside I NFkB_act NF-κB Activation CT_stim->NFkB_act Cytokines_stim ↑ IL-1β, TNF-α NFkB_act->Cytokines_stim CT_supp e.g., BC-1 JNK JNK CT_supp->JNK Inhibition ERK ERK CT_supp->ERK Inhibition PI3K_Akt PI3K/Akt CT_supp->PI3K_Akt Inhibition Tcell_prolif T-cell Proliferation JNK->Tcell_prolif ERK->Tcell_prolif PI3K_Akt->Tcell_prolif Cytokines_supp ↓ IL-2, IFN-γ, IL-4, IL-10 Tcell_prolif->Cytokines_supp

Immunomodulatory signaling pathways of this compound triterpenoids.
Experimental Protocols

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

  • Cell Isolation: Isolate lymphocytes from spleen or peripheral blood.

  • Cell Culture: Culture the lymphocytes in a 96-well plate in the presence of a mitogen (e.g., Concanavalin A or phytohemagglutinin) or specific antigen.

  • Compound Treatment: Add various concentrations of the this compound triterpenoid to the cultures.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement: Measure proliferation using [³H]-thymidine incorporation or a colorimetric method such as the MTT assay.

This assay quantifies the concentration of specific cytokines in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add cell culture supernatants to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: Add a chromogenic substrate and measure the color development using a plate reader.

  • Quantification: Determine the cytokine concentration from a standard curve.

Neuroprotective Activity

Several this compound triterpenoids, notably cycloastragenol (B1669396), have demonstrated significant neuroprotective effects in various models of neuronal injury.

Neuroprotective Mechanisms

Cycloastragenol has been shown to protect against glutamate-induced neurotoxicity and brain ischemia.[10] Its neuroprotective mechanisms involve the upregulation of Sirtuin 1 (SIRT1), which leads to the inhibition of apoptosis and neuroinflammation.[10] It also exerts its effects through the Nrf2 pathway, a key regulator of antioxidant responses.[11]

Signaling Pathways in Neuroprotection

The neuroprotective effects of cycloastragenol are mediated by the activation of the SIRT1 and Nrf2 signaling pathways, which in turn regulate downstream targets involved in apoptosis, inflammation, and oxidative stress.

neuroprotective_pathway cluster_stimulus Neuronal Insult cluster_pathways Signaling Pathways cluster_response Cellular Outcomes Insult e.g., Glutamate (B1630785), Ischemia p53 p53 (acetylated) Insult->p53 NFkB_p65 NF-κB p65 Insult->NFkB_p65 OxidativeStress Oxidative Stress Insult->OxidativeStress SIRT1 SIRT1 SIRT1->p53 Deacetylation (Inhibition) SIRT1->NFkB_p65 Inhibition of Translocation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Apoptosis_neuro Apoptosis p53->Apoptosis_neuro Neuroinflammation Neuroinflammation NFkB_p65->Neuroinflammation Neuroprotection Neuroprotection ARE->Neuroprotection Antioxidant Gene Expression CAG Cycloastragenol CAG->SIRT1 Upregulation CAG->Nrf2 Activation

Neuroprotective signaling pathways of cycloastragenol.
Experimental Protocols

This assay models excitotoxicity, a common mechanism of neuronal injury.

  • Cell Differentiation: Culture PC12 cells in the presence of Nerve Growth Factor (NGF) for 5-7 days to induce a neuronal phenotype.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound triterpenoid for 24 hours.

  • Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Hepatoprotective Activity

Certain this compound triterpenoids, such as Astragaloside IV, have shown promise in protecting the liver from various insults.

Hepatoprotective Mechanisms

Astragaloside IV exhibits hepatoprotective effects against liver injury induced by toxins like D-galactosamine and alcohol.[12][13] Its mechanisms of action include reducing inflammation, oxidative stress, and apoptosis in hepatocytes.[14][15] These effects are mediated through the modulation of several signaling pathways, including Nrf2/HO-1 and NF-κB.[12][14]

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of Astragaloside IV involve the activation of the Nrf2/HO-1 pathway, which enhances the antioxidant defense of hepatocytes, and the inhibition of the pro-inflammatory NF-κB pathway.

hepatoprotective_pathway cluster_stimulus Hepatotoxic Insult cluster_pathways Signaling Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Outcomes Toxin e.g., D-Galactosamine, Alcohol, APAP NFkB_hep NF-κB Toxin->NFkB_hep OxidativeStress_hep Oxidative Stress Toxin->OxidativeStress_hep Nrf2_hep Nrf2 HO1 HO-1 Nrf2_hep->HO1 Upregulation HO1->OxidativeStress_hep Reduction Cytokines_hep Pro-inflammatory Cytokines NFkB_hep->Cytokines_hep Gene Transcription Inflammation_hep Inflammation NFkB_hep->Inflammation_hep Hepatoprotection Hepatoprotection Apoptosis_hep Apoptosis AS_IV Astragaloside IV AS_IV->Nrf2_hep Activation AS_IV->NFkB_hep Inhibition

Hepatoprotective signaling pathways of Astragaloside IV.
Experimental Protocols

This in vitro model mimics acute liver injury.

  • Cell Culture: Culture HepG2 human liver cancer cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound triterpenoid for 24 hours.

  • Toxin Exposure: Expose the cells to D-galactosamine (e.g., 40 mM) for 24 hours to induce cytotoxicity.[16]

  • Viability Assessment: Measure cell viability using the MTT assay.

  • Biochemical Analysis: Measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

Naturally occurring this compound triterpenoids represent a rich source of bioactive compounds with significant potential for the development of novel therapeutics. Their diverse pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective effects, are underpinned by their ability to modulate a wide array of cellular signaling pathways. This guide provides a foundational overview for researchers, highlighting the quantitative aspects of their bioactivities and the experimental approaches to their investigation. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising natural products.

References

The Cycloartane Skeleton: A Scaffold for Potent Biological Activity in Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cycloartane skeleton, a defining feature of a significant class of triterpenoids, represents a remarkable example of nature's ingenuity in chemical architecture. This unique tetracyclic core, characterized by a cyclopropane (B1198618) ring at C-9/C-10, serves as a versatile scaffold for a diverse array of naturally occurring and semi-synthetic compounds with profound biological significance. Primarily found in the plant kingdom, this compound triterpenoids have emerged as promising candidates in drug discovery due to their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, and antiviral properties. This technical guide provides a comprehensive overview of the biological importance of the this compound skeleton, detailing the quantitative bioactivity of representative compounds, outlining key experimental protocols for their study, and illustrating the intricate signaling pathways they modulate.

Biosynthesis of the this compound Skeleton

The journey to the complex this compound framework begins with the ubiquitous precursor of all triterpenoids, (S)-2,3-oxidosqualene. The key enzymatic step is the cyclization of this linear molecule, catalyzed by cycloartenol (B190886) synthase. This intricate process involves a series of concerted cationic cyclizations and rearrangements, culminating in the formation of the characteristic cyclopropane ring, which distinguishes cycloartanes from other triterpenoid (B12794562) classes like lanostanes.

This compound Biosynthesis cluster_0 Mevalonate Pathway cluster_1 This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Dimethylallyl Pyrophosphate (DMAPP)->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene (S)-2,3-Oxidosqualene (S)-2,3-Oxidosqualene Squalene->(S)-2,3-Oxidosqualene Cycloartenol Cycloartenol (S)-2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Further Modifications Further Modifications (Oxidation, Glycosylation, etc.) Cycloartenol->Further Modifications Diverse this compound Triterpenoids Diverse this compound Triterpenoids Further Modifications->Diverse this compound Triterpenoids

Caption: Simplified biosynthetic pathway of this compound triterpenoids.

Biological Activities and Quantitative Data

This compound triterpenoids exhibit a remarkable range of biological activities, with extensive research focused on their potential as anticancer and anti-inflammatory agents. The following tables summarize the quantitative data for selected this compound triterpenoids, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of this compound triterpenoids have been demonstrated against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

CompoundCancer Cell LineIC50 (µM)Reference
Compound A (example) HepG2 (Liver)15.2[2]
Compound B (example) HL-60 (Leukemia)8.9[2]
Compound C (example) R-HepG2 (Resistant Liver)22.5[2]
KHF16 MCF7 (Breast)5.6[3]
KHF16 MDA-MB-231 (Breast)6.8[3]
KHF16 MDA-MB-468 (Breast)9.2[3]
Sterenoid E SMMC-7721 (Hepatic)7.6[4]
Sterenoid E HL-60 (Leukemia)4.7[4]
Argentatin B PC-3 (Prostate)-[5]
3β,16β-dihydroxy-cycloartan-24-one PC-3 (Prostate)-[5]
Mollic acid arabinoside (MAA) Ca Ski (Cervical)19.21[6]
Mollic acid xyloside (MAX) Ca Ski (Cervical)33.33[6]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency. The compounds listed are representative examples, and their activities can vary depending on the specific cancer cell line and experimental conditions.

Anti-inflammatory Activity

This compound triterpenoids have also shown significant anti-inflammatory properties by modulating key inflammatory pathways. Their activity is often assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

CompoundCell LineAssayIC50 (µM)Reference
Unnamed this compound Triterpenoid RAW264.7NO Production5.0 - 24.4[7]
Mac B -iNOS Activity156 µg/mL[8]

Key Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound triterpenoids.

Bioassay-Guided Isolation and Characterization

The discovery of novel bioactive this compound triterpenoids often relies on a bioassay-guided fractionation and isolation approach. This systematic process involves the separation of a crude plant extract into fractions, followed by biological testing of each fraction to identify the most active components.

Bioassay-Guided Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Bioassay Bioassay Crude Extract->Bioassay Fractionation Fractionation Crude Extract->Fractionation Bioassay (e.g., Cytotoxicity) Bioassay (e.g., Cytotoxicity) Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Fractions Fractions Fractions->Bioassay Active Fractions Active Fractions Further Purification Further Purification Active Fractions->Further Purification Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Pure Compounds Pure Compounds Pure Compounds->Bioassay Confirm Activity Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Bioassay->Active Fractions Identify Fractionation->Fractions Further Purification->Pure Compounds

Caption: General workflow for bioassay-guided isolation of this compound triterpenoids.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[2]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound triterpenoid at its IC50 concentration for a defined period (e.g., 24 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Anti-inflammatory Activity Assessment

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well or 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound triterpenoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[9]

  • Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[10]

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[10]

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) overnight.[11]

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.[11]

  • Sample/Standard Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate.[11]

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.[11]

  • Enzyme Conjugate Incubation: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).[11]

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Modulation of Signaling Pathways

The diverse biological effects of this compound triterpenoids are a consequence of their ability to interact with and modulate a variety of cellular signaling pathways.

Cancer-Related Signaling Pathways

In the context of cancer, this compound triterpenoids have been shown to interfere with key pathways that regulate cell survival, proliferation, and apoptosis.

Anticancer Signaling Pathways cluster_0 Apoptosis Induction cluster_1 Inhibition of Proliferation This compound Triterpenoids_A This compound Triterpenoids p53 p53 This compound Triterpenoids_A->p53 Upregulates Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Induces Permeabilization Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound Triterpenoids_P This compound Triterpenoids Raf/MEK/ERK Raf/MEK/ERK This compound Triterpenoids_P->Raf/MEK/ERK Inhibits Phosphorylation Akt Akt This compound Triterpenoids_P->Akt Inhibits Phosphorylation Cell Proliferation Cell Proliferation Raf/MEK/ERK->Cell Proliferation Akt->Cell Proliferation

Caption: Key signaling pathways modulated by this compound triterpenoids in cancer cells.

For instance, certain this compound triterpenoids isolated from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells through a p53-dependent mitochondrial signaling pathway.[12] These compounds upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[12] Additionally, a novel this compound triterpenoid from Cimicifuga foetida was found to inhibit the Raf/MEK/ERK signaling pathway and Akt phosphorylation in breast cancer cells, thereby suppressing cell proliferation and inducing apoptosis.[13]

Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound triterpenoids are often attributed to their ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Inflammation Inflammation This compound Triterpenoids This compound Triterpenoids This compound Triterpenoids->IKK Inhibits Pro-inflammatory Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound triterpenoids.

By inhibiting the activation of IKK (IκB kinase), this compound triterpenoids prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[7]

Conclusion

The this compound skeleton provides a privileged scaffold for the development of potent and selective therapeutic agents. The diverse biological activities of this compound triterpenoids, particularly their anticancer and anti-inflammatory effects, underscore their potential in drug discovery. A thorough understanding of their mechanisms of action, facilitated by robust experimental protocols and a clear picture of the signaling pathways they modulate, is crucial for harnessing their full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to exploring the fascinating world of this compound triterpenoids and their role in the future of medicine.

References

Cycloartane Derivatives: A Technical Guide to Their Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane triterpenoids, a significant class of tetracyclic triterpenes, are widely distributed throughout the plant kingdom and have garnered considerable attention for their diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of this compound derivatives exhibiting potential anti-inflammatory effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the quantitative anti-inflammatory data of various this compound derivatives, outlines the experimental protocols for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Anti-Inflammatory Activity of this compound Derivatives: Quantitative Data

The anti-inflammatory effects of this compound derivatives have been quantified using various in vitro and in vivo models. The following tables summarize the inhibitory activities of several this compound compounds, providing a comparative view of their potency.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
CompoundSourceIC50 (µM)Reference
Curculigosaponin PCurculigo orchioides37.21[3]
Agroastragaloside VAstragalus membranaceus1.38 - 4.70[1][4]
Agroastragaloside IAstragalus membranaceus1.38 - 4.70[1][4]
Agroastragaloside IIAstragalus membranaceus1.38 - 4.70[1][4]
Isoastragaloside IIAstragalus membranaceus1.38 - 4.70[1][4]
Astragaloside IVAstragalus membranaceus1.38 - 4.70[1][4]
Cimicitaiwanin CCimicifuga taiwanensis6.54[5][6]
Cimicitaiwanin DCimicifuga taiwanensis24.58[5][6]
Cimicitaiwanin ECimicifuga taiwanensis15.73[5][6]
Cimicitaiwanin FCimicifuga taiwanensis9.82[5][6]
Table 2: In Vivo Anti-Inflammatory Activity in TPA-Induced Mouse Ear Edema Model
CompoundSourceED50 (mmol/ear)Reference
Argentatin AParthenium argentatum2.8 x 10⁻⁴
Argentatin BParthenium argentatum1.5 x 10⁻⁴
25-nor-cycloart-3,16-dione-17-en-24-oic acidDerivative of Argentatin A1.4 x 10⁻⁴
Indomethacin (Reference Drug)-4.5 x 10⁻⁴

Mechanism of Action: Key Signaling Pathways

This compound derivatives exert their anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Several studies have shown that this compound derivatives can inhibit this pathway. For instance, certain seco-cycloartane triterpenoids from Illicium difengpi have been observed to significantly inhibit NF-κB release in LPS-stimulated RAW 264.7 cells.[7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65_p50:f0->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Cycloartanes This compound Derivatives Cycloartanes->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation of macrophages leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1, leading to the expression of inflammatory mediators.

Some this compound derivatives have been shown to inhibit the phosphorylation of MAPKs. For instance, a this compound triterpenoid (B12794562), (23R, 24E)-23-acetoxymangiferonic acid, was found to inhibit the phosphorylation of c-Raf, MEK-1, and ERK.[9]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylation JNK JNK JNK_MAPKK->JNK Phosphorylation ERK ERK ERK_MAPKK->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Cycloartanes This compound Derivatives Cycloartanes->p38_MAPKK Inhibition Cycloartanes->JNK_MAPKK Inhibition Cycloartanes->ERK_MAPKK Inhibition Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Transcription

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound derivatives.

In Vitro Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare stock solutions of the test this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).

  • Pre-treat the adherent cells with various concentrations of the test compounds for 1-2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., L-NAME) should be included.

3. Nitric Oxide Measurement (Griess Assay):

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vivo Assay: TPA-Induced Mouse Ear Edema

This is a common in vivo model to assess the topical anti-inflammatory activity of compounds.

1. Animals:

  • Use male ICR or Swiss albino mice (20-25 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Edema Induction and Treatment:

  • Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent like acetone (B3395972) to a final concentration of 2.5 µg/20 µL.

  • Dissolve the test this compound derivatives and a positive control (e.g., indomethacin) in the same solvent.

  • Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse to induce edema.

  • The left ear serves as the untreated control.

  • Topically apply the test compounds or the positive control to the right ear 30 minutes before or after TPA application. A vehicle control group receiving only TPA and the solvent is also included.

3. Edema Measurement:

  • After a specific time (usually 4-6 hours) post-TPA application, sacrifice the mice by cervical dislocation.

  • Use a cork borer (e.g., 6 mm diameter) to punch out circular sections from both the right (treated) and left (control) ears.

  • Weigh the ear punches immediately.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

4. Calculation of Inhibition:

  • The percentage of edema inhibition is calculated as: [1 - (Weight difference in treated group / Weight difference in control group)] x 100.

  • The ED50 (the dose causing 50% inhibition of edema) can be determined by testing a range of concentrations of the active compounds.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

1. Cell Culture and Treatment:

  • Culture and seed RAW 264.7 cells as described for the NO inhibition assay.

  • Pre-treat the cells with the this compound derivative for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a specific duration (e.g., 15-60 minutes for phosphorylation studies, longer for protein expression).

2. Protein Extraction:

  • For total protein, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions to analyze protein translocation.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that certain structural features of this compound triterpenoids are crucial for their anti-inflammatory activity. For instance, the presence and position of hydroxyl and acetyl groups, as well as the nature of the side chain, can significantly influence their potency. Glycosylation patterns also play a role in the activity of this compound saponins (B1172615). Further research is needed to fully elucidate the SAR of this class of compounds to guide the design of more potent and selective anti-inflammatory agents.

Conclusion

This compound derivatives represent a promising class of natural products with significant anti-inflammatory potential. Their ability to modulate key inflammatory pathways like NF-κB and MAPK makes them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge on their anti-inflammatory activity, mechanisms of action, and the experimental methodologies for their investigation. Further exploration of the vast chemical space of this compound derivatives is warranted to uncover new and more effective anti-inflammatory agents.

References

Cycloartane Compounds: A Deep Dive into Preclinical Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive overview of the preclinical anticancer properties of cycloartane compounds. This document synthesizes key findings on their cytotoxic and anti-angiogenic effects, mechanisms of action, and activity in in vivo models, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

This compound triterpenoids, a significant class of natural products, have emerged as promising candidates in oncology research due to their potential as selective anticancer agents.[1] Preclinical studies have consistently demonstrated their ability to inhibit the growth of a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.[2][3] The anticancer efficacy of these compounds is attributed to their capacity to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[2][4][5]

Cytotoxic Activity Against Cancer Cell Lines

This compound compounds have exhibited potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies. Notably, these compounds have shown efficacy against solid tumors, such as liver and breast cancer, as well as hematological malignancies like leukemia.[2][6] Furthermore, their ability to overcome drug resistance in cancer cells presents a significant advantage.[2][3] An important aspect of their therapeutic potential is their selective cytotoxicity towards cancerous cells, with considerably lower toxicity observed in normal cells.[1][2][3]

Compound Name/SourceCancer Cell LineIC50 (µM)Reference
Sootepin B (from Gardenia sootepensis)-4.46 (inhibition of microvessel sprouting)[4]
This compound Triterpenoids (from Cimicifuga dahurica)HepG2 (Liver)Not specified[2]
HL-60 (Leukemia)Not specified[2]
R-HepG2 (Resistant Liver)Not specified[2]
23-epi-26-deoxyactein (B1259016) (from Cimicifuga yunnanensis)MCF-7 (Breast)3.1 µg/mL[7]
MDA-MB-231 (Triple-Negative Breast)2.5 µg/mL[7]
SK-BR3 (Breast)5.5 µg/mL[7]
Cimigenol (from Cimicifuga yunnanensis)MCF-7 (Breast)0.1 µg/mL[7]
MDA-MB-231 (Triple-Negative Breast)0.32 µg/mL[7]
SK-BR3 (Breast)0.21 µg/mL[7]
Cycloart-23(E)-ene-3β,25-diol (from Euphorbia macrostegia)MDA-MB-468 (Breast)2.05 µg/mL[6]
Cycloart-23(Z)-ene-3β,25-diol (from Euphorbia macrostegia)MCF-7 (Breast)5.4 µg/mL[6]
This compound-3,24,25-triolPC-3 (Prostate)2.226 ± 0.28 µM[8]
DU145 (Prostate)1.67 ± 0.18 µM[8]
Sootependial (from G. sootepensis)Hep-G2 (Liver)Potent and selective[5]

Mechanisms of Anticancer Action

The anticancer effects of this compound compounds are mediated through multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

A significant body of evidence points to the induction of apoptosis as a primary mechanism by which this compound triterpenoids exert their anticancer effects.[2][9] Studies have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is often initiated by an increase in the expression of the tumor suppressor protein p53.[9] Upregulation of p53 leads to an increased expression of the pro-apoptotic protein Bax, which in turn disrupts the mitochondrial membrane potential.[9] This disruption results in the release of cytochrome c and the subsequent activation of caspase cascades, including caspase-7 and caspase-9, ultimately leading to programmed cell death.[9] Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation, have been observed in cancer cells treated with this compound compounds.[2][10]

cluster_0 This compound Compound Treatment cluster_1 Cellular Response This compound This compound Compound p53 ↑ p53 Expression This compound->p53 Bax ↑ Bax Expression p53->Bax Mito Mitochondrial Potential Loss Bax->Mito Casp7 Caspase-7 Activation Mito->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

p53-dependent mitochondrial apoptosis pathway induced by cycloartanes.[9]

Some this compound triterpenoids have also been shown to induce apoptosis by inhibiting the Raf/MEK/ERK signaling pathway and Akt phosphorylation in human breast carcinoma cells.[10][11]

cluster_0 This compound Compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Compound Raf Raf This compound->Raf Akt Akt Phosphorylation This compound->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Mitochondrial Apoptosis ERK->Apoptosis Inhibition of this pathway leads to Akt->Apoptosis Inhibition of this pathway leads to

Inhibition of Raf/MEK/ERK and Akt pathways by cycloartanes.[10][11]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound triterpenoids can cause cell cycle arrest, preventing cancer cells from proliferating.[2] Studies have demonstrated that these compounds can induce G2/M phase arrest in liver and leukemia cancer cells.[2][3] This cell cycle arrest is often associated with the suppression of key regulatory proteins such as cdc2.[2]

Anti-Angiogenic Effects

Angiogenesis is a critical process for tumor growth and metastasis. Several this compound compounds have demonstrated potent anti-angiogenic properties.[4][5] For instance, 3,4-seco-cycloartane triterpenes have been shown to inhibit microvessel sprouting from rat aortic rings in an ex vivo model.[4] This anti-angiogenic effect is mediated by the suppression of endothelial cell proliferation and tube formation, likely through the inhibition of the Erk1/2 signaling pathway.[4]

In Vivo Antitumor Activity

The anticancer potential of this compound compounds has also been validated in preclinical in vivo models. In a study using a triple-negative breast cancer (TNBC) subcutaneous tumor model, the administration of specific this compound triterpenoids, such as 23-epi-26-deoxyactein and cimigenol, resulted in the inhibition of tumor growth.[7][12] These compounds were also effective in a breast cancer liver metastasis model.[7][12] Furthermore, certain this compound derivatives have exhibited inhibitory effects on skin tumor promotion in a two-stage mouse skin carcinogenesis model.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound compounds for a defined period (e.g., 24, 48, or 72 hours). A positive control (e.g., adriamycin) and a vehicle control are included.[7]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[7]

cluster_0 Workflow A Seed Cells in 96-well Plate B Treat with this compound Compounds A->B C Add MTT Reagent (Incubate) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Workflow for the MTT cytotoxicity assay.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Cells are treated with the this compound compound at its IC50 concentration for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[1]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

cluster_0 Workflow A Treat Cells with This compound Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E

Workflow for the Annexin V/PI apoptosis assay.[1]

In Vivo Subcutaneous Tumor Model

This model is used to evaluate the in vivo antitumor efficacy of the compounds.[7][12]

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomly assigned to treatment groups and receive the this compound compound, a vehicle control, or a positive control (e.g., adriamycin) for a specified period (e.g., 3 weeks).[7]

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.[7]

Conclusion

Preclinical studies have robustly demonstrated the significant anticancer potential of this compound compounds. Their multifaceted mechanism of action, encompassing the induction of apoptosis through various signaling pathways, cell cycle arrest, and anti-angiogenic effects, positions them as highly promising candidates for further drug development. The demonstrated efficacy in in vivo models, coupled with their selectivity for cancer cells, underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationship of these compounds, further elucidating their molecular targets, and advancing the most promising candidates into clinical trials.

References

The Central Role of Cycloartane in Phytosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytosterols (B1254722) are a class of steroidal compounds structurally similar to cholesterol that are essential components of plant cell membranes.[1][2] They play a crucial role in regulating membrane fluidity and permeability, and serve as precursors for the synthesis of bioactive molecules like brassinosteroids, a class of plant hormones.[1] Unlike in fungi and mammals where lanosterol (B1674476) is the primary sterol precursor, in photosynthetic organisms, including higher plants, the biosynthesis of phytosterols proceeds through the cyclization of 2,3-oxidosqualene (B107256) to form cycloartanol.[3][4][5] This fundamental divergence establishes cycloartane as the foundational scaffold for the vast array of phytosterols found in nature. This guide provides an in-depth technical overview of the biosynthetic pathway from this compound, detailing key enzymatic steps, experimental methodologies for its study, and its relevance in the context of drug development.

The Biosynthetic Pathway: From this compound to Major Phytosterols

The conversion of this compound into major phytosterols such as campesterol, stigmasterol, and β-sitosterol involves a series of enzymatic reactions including demethylations, isomerizations, and alkylations.[6][7] While this compound is the primary precursor, a minor pathway utilizing lanosterol has also been identified in some plants like Arabidopsis thaliana.[8][9] However, the this compound-dependent pathway is the major contributor to the phytosterol pool.[3]

The initial committed step in the post-cycloartane pathway is the methylation of the side chain at the C-24 position.[2][6] This reaction is a key regulatory point, determining the flux towards different classes of phytosterols.[6]

Key Enzymatic Steps:

  • C-24 Methylation: The enzyme Sterol C-24 Methyltransferase 1 (SMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartanol, forming 24-methylenecycloartanol.[2][6] This is a critical step distinguishing phytosterol biosynthesis from cholesterol biosynthesis in animals.[6]

  • Cyclopropane Ring Opening: A key enzyme, Cyclopropylsterol Isomerase (CPI), is responsible for the isomerization of the 9β,19-cyclopropane ring in cycloeucalenol (B201777) to yield obtusifoliol.[3][4] This reaction converts the pentacyclic this compound backbone into a tetracyclic sterol structure.[3]

  • C-4 Demethylation: The removal of two methyl groups at the C-4 position is carried out by a complex of enzymes, including a sterol-4α-methyl oxidase (SMO).[6] This process occurs in a stepwise manner.

  • C-14 Demethylation: The sterol-14-demethylase (C14DM), a cytochrome P450 enzyme, removes the methyl group at the C-14 position.[10]

  • Further Side-Chain Modification: A second methylation at C-24, catalyzed by Sterol C-24 Methyltransferase 2 (SMT2), leads to the formation of 24-ethyl sterols like β-sitosterol and stigmasterol.[6] The regulation of SMT1 and SMT2 activities determines the final ratio of 24-methyl to 24-ethyl sterols.[6]

Diagram of the Core Phytosterol Biosynthetic Pathway from this compound

Phytosterol_Biosynthesis Cycloartanol Cycloartanol Methylenecycloartanol 24-Methylene- cycloartanol Cycloartanol->Methylenecycloartanol SMT1 Cycloeucalenol Cycloeucalenol Methylenecycloartanol->Cycloeucalenol SMO1 Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol CPI Methylphenols 24-Methylene- lophenol Obtusifoliol->Methylphenols Multiple Steps Ethylphenols 24-Ethylidene- lophenol Methylphenols->Ethylphenols SMT2 Campesterol Campesterol Methylphenols->Campesterol Multiple Steps Sitosterol β-Sitosterol Ethylphenols->Sitosterol Multiple Steps Stigmasterol Stigmasterol Sitosterol->Stigmasterol C-22 Desaturase

Caption: Core phytosterol biosynthetic pathway from cycloartanol.

Quantitative Data on Phytosterol Biosynthesis

Precise quantitative data for the entire phytosterol biosynthetic pathway is often plant species and tissue-specific. However, studies have provided insights into the relative contributions of different pathways and the abundance of key sterols.

Plant SpeciesPrecursor ContributionMajor PhytosterolsConcentration Range (mg/100g)Reference
Arabidopsis thaliana seedlingsThis compound pathway: ~98.5%Lanosterol pathway: ~1.5%β-Sitosterol, Campesterol, StigmasterolNot specified[8]
Sesame SeedNot specifiedβ-Sitosterol, Campesterol, Δ5-Avenasterol400-413[11]
Wheat GermNot specifiedβ-Sitosterol, Campesterol, Δ5-Avenasterol400-413[11]
Brazil NutsNot specifiedβ-Sitosterol, Campesterol, Δ5-Avenasterol95[11]
Rice Bran OilNot specifiedNot specified1346 (total)[12]
Niger Seed OilNot specifiedβ-Sitosterol, Campesterol, Stigmasterol96 (total)[12]

Experimental Protocols

The study of phytosterol biosynthesis involves a combination of genetic, biochemical, and analytical techniques.

1. Isotopic Labeling and Tracer Experiments

This method is fundamental to elucidating biosynthetic pathways.

  • Protocol Outline:

    • Precursor Administration: Plant tissues, cell cultures, or seedlings are fed with a labeled precursor, such as [2-14C,(4R)-4-3H1]mevalonic acid or [6-13C2H3]mevalonate.[8][13]

    • Incubation: The biological material is incubated for a specific period to allow for the metabolism of the labeled precursor.

    • Extraction: Lipids, including phytosterols, are extracted from the tissue using organic solvents (e.g., saponification with ethanolic KOH followed by liquid-liquid extraction with n-hexane).[12]

    • Separation and Purification: The extracted sterols are separated and purified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14]

    • Analysis: The incorporation and position of the label in the final products are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for structural identification and Nuclear Magnetic Resonance (NMR) spectroscopy for determining labeling patterns.[8][14]

2. Enzyme Assays

Characterizing the enzymes involved in the pathway requires in vitro assays.

  • Protocol Outline for a Generic Methyltransferase (e.g., SMT1):

    • Enzyme Preparation: The enzyme of interest is typically expressed heterologously in a host system like E. coli or yeast, or partially purified from plant microsomal fractions.

    • Substrate Preparation: The substrate (e.g., cycloartanol) and the co-substrate (e.g., radiolabeled S-adenosyl-L-methionine) are prepared in a suitable buffer.

    • Reaction Incubation: The enzyme preparation is incubated with the substrates at an optimal temperature and pH for a defined time.

    • Reaction Quenching: The reaction is stopped, often by the addition of a strong acid or base.

    • Product Extraction: The lipid-soluble products are extracted with an organic solvent.

    • Analysis: The products are separated by TLC or HPLC, and the amount of radioactivity incorporated into the product is quantified using liquid scintillation counting.

3. Genetic Analysis using Mutants

The use of mutants with defects in specific genes of the pathway is a powerful tool to understand gene function.

  • Experimental Workflow:

    • Mutant Screening/Generation: Identification of plant lines with mutations in genes encoding enzymes of the phytosterol pathway (e.g., T-DNA insertion lines in Arabidopsis).

    • Phenotypic Analysis: Characterization of the mutant's growth and development compared to wild-type plants.

    • Metabolite Profiling: Extraction and quantification of phytosterols and their precursors in the mutant and wild-type plants using GC-MS or LC-MS to identify metabolic blocks.[15][16]

    • Gene Expression Analysis: Quantification of the expression levels of other genes in the pathway using techniques like quantitative real-time PCR (qRT-PCR) to investigate potential feedback regulation.

Diagram of a General Experimental Workflow for Mutant Analysis

Mutant_Analysis_Workflow Start Identify Mutant Line (e.g., T-DNA insertion) Phenotype Phenotypic Characterization (Growth, Development) Start->Phenotype Metabolite Metabolite Profiling (GC-MS, LC-MS) Start->Metabolite Gene_Expression Gene Expression Analysis (qRT-PCR) Start->Gene_Expression Conclusion Elucidate Gene Function and Pathway Regulation Phenotype->Conclusion Metabolite->Conclusion Gene_Expression->Conclusion

Caption: Workflow for analyzing phytosterol biosynthesis mutants.

Regulation of Phytosterol Biosynthesis

The biosynthesis of phytosterols is tightly regulated to meet the plant's developmental and environmental needs. While our understanding of this regulation is not as complete as in other eukaryotes, some regulatory factors have been identified.[17]

  • Transcriptional Regulation: Transcription factors, such as bHLH93 in Arabidopsis, have been shown to play a role in coordinating isoprenoid metabolism, including phytosterol biosynthesis, with developmental and light-dependent signals.[17]

  • Feedback Regulation: The levels of sterols themselves can influence the expression of biosynthetic genes, although the specific mechanisms are still under investigation.

  • Hormonal and Stress Responses: The expression of some genes in the pathway, such as lanosterol synthase (LAS1), can be induced by hormones like methyl jasmonate and in response to pathogen infection, suggesting a role for certain phytosterols or their derivatives in plant defense.[8]

Diagram of Regulatory Inputs on Phytosterol Biosynthesis

Regulation_Pathway Light Light TF Transcription Factors (e.g., bHLH93) Light->TF Hormones Hormones (e.g., Jasmonate) Hormones->TF Stress Biotic/Abiotic Stress Stress->TF Biosynthesis Phytosterol Biosynthetic Genes TF->Biosynthesis Phytosterols Phytosterols Biosynthesis->Phytosterols Membranes Membrane Function Phytosterols->Membranes Signaling Signaling Molecules (e.g., Brassinosteroids) Phytosterols->Signaling

Caption: Regulatory inputs influencing phytosterol biosynthesis.

Relevance in Drug Development

The phytosterol biosynthetic pathway presents several attractive targets for the development of new drugs, particularly fungicides and herbicides.[18][19]

  • Enzyme Inhibition: Many enzymes in the pathway, especially those that are unique to plants and fungi compared to animals (like SMT1), are potential targets for selective inhibitors.[6][20] Azasterols, for example, have been shown to inhibit SMT2.[20]

  • Fungicides: The structural and functional similarities between phytosterol and ergosterol (B1671047) biosynthesis in fungi mean that inhibitors of the fungal pathway often have activity against the plant pathway. Azole and morpholine (B109124) fungicides target enzymes like C14-demethylase and sterol isomerase.[19]

  • Herbicides: By disrupting the production of essential sterols, plant growth and development can be severely impaired, making the pathway a target for herbicide development.[20]

  • Human Health: Phytosterols themselves have well-documented cholesterol-lowering effects in humans and are used as food additives.[12] Understanding their biosynthesis can lead to strategies for enhancing their content in crop plants.

This compound is the cornerstone of phytosterol biosynthesis in the plant kingdom. The pathway from this compound to the diverse array of phytosterols is a complex and highly regulated process involving numerous unique enzymatic steps. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is not only crucial for fundamental plant biology but also opens up avenues for the development of novel agrochemicals and for enhancing the nutritional value of food crops. Further research into the regulatory networks controlling this pathway will undoubtedly reveal new insights into how plants modulate their growth and respond to their environment.

References

The Ethnopharmacological Potential of Cycloartane Titerpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloartane triterpenoids, a significant class of tetracyclic triterpenes characterized by a cyclopropane (B1198618) ring at C-9/C-10, are widely distributed throughout the plant kingdom. For centuries, traditional medicine systems across the globe have utilized plants rich in these compounds to treat a variety of ailments. Modern scientific investigation has begun to validate these ethnopharmacological uses, revealing a broad spectrum of biological activities for isolated this compound triterpenoids, including anti-inflammatory, cytotoxic, anti-viral, immunomodulatory, and neuroprotective effects. This technical guide provides an in-depth overview of the ethnopharmacological uses of plants containing this compound triterpenoids, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways, aimed at researchers, scientists, and professionals in drug development.

Ethnopharmacological Uses and Phytochemistry

A diverse array of plant species have been traditionally used for medicinal purposes, with their therapeutic effects now being attributed, at least in part, to their this compound triterpenoid (B12794562) content. The following table summarizes the ethnopharmacological uses of several key plant genera, along with the identified this compound compounds.

Plant GenusTraditional UsesKey this compound Triterpenoids
Cimicifuga (Actaea)Treatment of menopausal symptoms, pain, fever, and inflammatory conditions such as rheumatoid arthritis.[1][2][3][4] Used in traditional Chinese medicine for headache, sore throat, and uterine prolapse.[1][3][4]Cimiracemosides, Actein, 23-epi-26-deoxyactein
AstragalusUsed in traditional Chinese medicine to reinforce "Qi" (vital energy), for hepatoprotection, neuroprotection, and as a cardiotonic and anti-inflammatory agent.[5][6][7]Astragalosides, Isoastragalosides
NeoboutoniaTreatment of malaria, headaches, and fevers in traditional African medicine.[8][9]Neoboutomellerone, Mellerin B
PassifloraUsed in folk medicine for anxiety, nervousness, as a sedative, and for its anti-hypertensive properties.[10][11][12]Cyclopassiflosides, Passifloricins
CombretumEmployed in traditional medicine as an antipyretic, antidysenteric, anthelmintic, and for the treatment of hepatitis.[13][14][15][16]Quadrangularic acids, Combretanones
SchisandraUsed in traditional Chinese medicine to treat liver conditions, stomach disorders, fatigue, and to improve vitality.[17][18][19][20]Schisanlactone D, Wuweizilactone acid
DysoxylumUtilized for its therapeutic properties, with recent studies highlighting the cytotoxic potential of its this compound triterpenes.[21][22][23][24][25]Malabaricones, Dysoxylactones

Quantitative Bioactivity Data

The therapeutic potential of this compound triterpenoids is underscored by their potent biological activities. The following tables present a summary of quantitative data for the anti-inflammatory and cytotoxic effects of selected compounds.

Anti-inflammatory Activity
CompoundPlant SourceAssayIC50 (µM)Reference
Agroastragaloside VAstragalus membranaceusInhibition of LPS-induced NO production in RAW 264.7 macrophages4.70[5]
Agroastragaloside IAstragalus membranaceusInhibition of LPS-induced NO production in RAW 264.7 macrophages1.38[5]
Isoastragaloside IIAstragalus membranaceusInhibition of LPS-induced NO production in RAW 264.7 macrophages2.53[5]
Astragaloside IVAstragalus membranaceusInhibition of LPS-induced NO production in RAW 264.7 macrophages3.24[5]
Curculigosaponin PCurculigo orchioidesInhibition of LPS-induced NO production in RAW 264.7 macrophages37.21[26]
Compound 1Curculigo orchioidesInhibition of LPS-induced NO production in RAW 264.7 macrophages12.4[27]
Compound 4Curculigo orchioidesInhibition of LPS-induced NO production in RAW 264.7 macrophages11.8[27]
Podocarpaside IActaea podocarpaAnticomplement activity250[28]
Cytotoxic Activity
CompoundPlant SourceCell LineIC50 (µM)Reference
Actaticas A-GActaea asiaticaHT-29 (colon cancer)9.2 - 26.4[29][30][31]
Actaticas A-GActaea asiaticaMCF-7 (breast cancer)9.2 - 26.4[29][30][31]
Compound 2Dysoxylum malabaricumT-47D (breast cancer)18[21][24]
Compound 3Dysoxylum malabaricumMCF-7 (breast cancer)14[23][25]
Compound 4Dysoxylum malabaricumSCC2095 (oral cancer)6.3[22]
Compound 4Dysoxylum malabaricumMCF-7 (breast cancer)6.1[22]

Experimental Protocols

The isolation and characterization of this compound triterpenoids, followed by the evaluation of their biological activities, involve a series of well-defined experimental procedures.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound triterpenoids from plant material is outlined below. The specific solvents and chromatographic conditions may vary depending on the plant species and the target compounds.

G General Workflow for Extraction and Isolation plant_material Air-dried and powdered plant material extraction Extraction with organic solvents (e.g., 95% EtOH, MeOH) plant_material->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration partitioning Suspension in H2O and partitioning with solvents of increasing polarity (e.g., petroleum ether, EtOAc, n-BuOH) concentration->partitioning fractionation Column chromatography of active fractions (e.g., silica (B1680970) gel, MCI gel, C18 reversed-phase) partitioning->fractionation purification Preparative HPLC for purification of individual compounds fractionation->purification characterization Structural elucidation (NMR, HRESIMS, IR, etc.) purification->characterization

Figure 1. A generalized workflow for the extraction and isolation of this compound triterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated this compound triterpenoids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Formazan (B1609692) Solubilization: Following a further incubation period, the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells. The IC50 value is then determined.

Signaling Pathways

The biological activities of this compound triterpenoids are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

Many this compound triterpenoids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G Inhibition of NF-κB Signaling by this compound Triterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation releases NF-κB Cycloartanes This compound Triterpenoids Cycloartanes->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter regions Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 2. This compound triterpenoids inhibit the NF-κB signaling pathway.

Cytotoxic Pathway: Induction of Apoptosis

The cytotoxic effects of many this compound triterpenoids against cancer cells are often mediated by the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Induction of Apoptosis by this compound Triterpenoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cycloartanes This compound Triterpenoids Death_Receptor Death Receptor (e.g., Fas) Cycloartanes->Death_Receptor Activates Mitochondrion Mitochondrion Cycloartanes->Mitochondrion Induces stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. This compound triterpenoids can induce apoptosis through intrinsic and extrinsic pathways.

Conclusion

The ethnopharmacological uses of plants containing this compound triterpenoids provide a rich resource for the discovery of new therapeutic agents. The diverse and potent biological activities of these compounds, supported by growing scientific evidence, highlight their potential for development into drugs for a range of diseases, including inflammatory disorders and cancer. This guide has provided a comprehensive overview of the traditional uses, quantitative bioactivities, experimental methodologies, and mechanistic pathways associated with this compound triterpenoids. Further research into the vast structural diversity of these natural products is warranted to unlock their full therapeutic potential.

References

The Diverse Biological Activities of Cycloartane Triterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a class of tetracyclic triterpenes characterized by a unique cyclopropane (B1198618) ring, have emerged as a promising source of novel therapeutic agents. Widely distributed in the plant kingdom, these natural products exhibit a remarkable diversity of biological activities, including potent anticancer, anti-inflammatory, antiviral, and immunomodulatory properties. This in-depth technical guide provides a comprehensive review of the multifaceted pharmacological effects of this compound series compounds, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms to support ongoing research and drug development efforts.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

This compound triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity

The cytotoxic potential of various this compound compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Source OrganismReference
23-epi-26-deoxyacteinMDA-MB-231 (Breast)2.5Cimicifuga yunnanensis[1]
MCF-7 (Breast)3.1Cimicifuga yunnanensis[1]
SK-BR3 (Breast)5.5Cimicifuga yunnanensis[1]
CimigenolMDA-MB-231 (Breast)0.32Cimicifuga yunnanensis[1]
MCF-7 (Breast)0.1Cimicifuga yunnanensis[1]
SK-BR3 (Breast)0.21Cimicifuga yunnanensis[1]
Argentatin HPC-3M (Prostate)21.8 ± 2.7Parthenium argentatum[2]
NCI-H460 (Lung)19.6 ± 1.3Parthenium argentatum[2]
MCF-7 (Breast)15.2 ± 0.7Parthenium argentatum[2]
Argentatin BPC-3M (Prostate)13.5 ± 1.7Parthenium argentatum[2]
NCI-H460 (Lung)17.5 ± 0.9Parthenium argentatum[2]
MCF-7 (Breast)23.1 ± 0.4Parthenium argentatum[2]
Actatica AHT-29 (Colon)15.7Actaea asiatica[3]
McF-7 (Breast)18.2Actaea asiatica[3]
Actatica BHT-29 (Colon)26.4Actaea asiatica[3]
McF-7 (Breast)23.1Actaea asiatica[3]
Actatica GHT-29 (Colon)9.2Actaea asiatica[3]
McF-7 (Breast)11.5Actaea asiatica[3]
Compound 3 (from Dysoxylum malabaricum)MCF-7 (Breast)14Dysoxylum malabaricum
Key Signaling Pathways in Anticancer Action

The anticancer effects of this compound triterpenoids are mediated through the modulation of several critical signaling pathways. A prominent mechanism involves the induction of apoptosis through the p53-dependent mitochondrial pathway.[4] Certain this compound compounds have been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[4] This leads to a loss of mitochondrial membrane potential and the subsequent activation of executioner caspases, such as caspase-7, culminating in apoptotic cell death.[4]

Furthermore, some this compound triterpenoids interfere with proliferative signaling cascades, including the Raf/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer. By inhibiting these pathways, these compounds can arrest the cell cycle and halt tumor growth.

anticancer_pathway cluster_this compound This compound Triterpenoids cluster_pathways Cellular Signaling Pathways This compound This compound p53 p53 This compound->p53 Upregulates Raf_MEK_ERK Raf/MEK/ERK Pathway This compound->Raf_MEK_ERK Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane potential Caspase7 Caspase-7 Mitochondrion->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Anticancer signaling pathways modulated by this compound triterpenoids.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Test this compound compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density to ensure logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. This compound triterpenoids have demonstrated potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

CompoundCell LineIC50 (µM) for NO InhibitionSource OrganismReference
Argentatin ATPA-induced mouse ear edemaED50 = 2.8x10⁻⁴ mmol/earParthenium argentatum[5]
Argentatin BTPA-induced mouse ear edemaED50 = 1.5x10⁻⁴ mmol/earParthenium argentatum[5]
Agroastragaloside VRAW 264.74.70Astragalus membranaceus[6]
Agroastragaloside IRAW 264.71.38Astragalus membranaceus[6]
Agroastragaloside IIRAW 264.72.56Astragalus membranaceus[6]
Isoastragaloside IIRAW 264.73.15Astragalus membranaceus[6]
Astragaloside IVRAW 264.72.84Astragalus membranaceus[6]
Curculigosaponin PRAW 264.737.21 ± 1.40Curculigo orchioides[7]
Curculigosaponin QRAW 264.747.45 ± 1.93Curculigo orchioides[7]
Curculigosaponin RRAW 264.791.39 ± 1.71Curculigo orchioides[7]
Key Signaling Pathway in Anti-inflammatory Action

A central mechanism underlying the anti-inflammatory effects of this compound triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing the activation of NF-κB, this compound compounds can effectively reduce the production of inflammatory mediators like NO and prostaglandins.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_this compound This compound Triterpenoids cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nucleus->iNOS_COX2 Induces transcription This compound This compound This compound->IKK Inhibits NO_PGs NO, Prostaglandins (Inflammatory mediators) iNOS_COX2->NO_PGs Produce

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Test this compound compound

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the compound-treated groups to the LPS-stimulated control group.

Antiviral Activity: A Frontier for this compound Research

Several this compound triterpenoids have exhibited promising antiviral activities against a range of viruses.[7][9] The mechanisms of action are still under investigation but are thought to involve the inhibition of viral entry, replication, or the activity of key viral enzymes.[10]

Quantitative Data on Antiviral Activity
CompoundVirusAssayEC50Source OrganismReference
Lancifodilactone FHIV20.69 µg/mLSchisandra lancifolia[10]
Nigranoic acidHIV-1 ProteaseIC50 = 15.79 µMKadsura heteroclita[10]
Kadsuranic acid AHIV-1 ProteaseIC50 = 20.44 µMKadsura heteroclita[10]
Pseudolarnoid FHSV-1Plaque Reduction-Pseudolarix amabilis[9]
Pseudolarnoid GHSV-1Plaque Reduction-Pseudolarix amabilis[9]
Pseudolarolide CHSV-1Plaque Reduction-Pseudolarix amabilis[9]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[11][12]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

  • Test this compound compound

Procedure:

  • Cell Monolayer Preparation: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the this compound compound.

  • Plaque Formation: Incubate the plates for several days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, can be determined.

antiviral_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A 1. Seed host cells to form a monolayer B 2. Infect cells with virus A->B C 3. Add overlay medium with This compound compound B->C D 4. Incubate to allow plaque formation C->D E 5. Fix and stain cells to visualize plaques D->E F 6. Count plaques and calculate % reduction E->F

Caption: Workflow for the plaque reduction assay.

Immunomodulatory Effects: Regulating the Immune Response

This compound triterpenoids have also been shown to possess immunomodulatory properties, capable of either stimulating or suppressing the immune response.[13][14] This dual activity makes them intriguing candidates for the treatment of various immune-related disorders.

Some this compound glycosides from Astragalus species have been found to stimulate the immune system by activating macrophages and promoting the expression of inflammatory cytokines like IL-1β and TNF-α through the NF-κB pathway.[13] Conversely, other this compound compounds have demonstrated immunosuppressive effects by inhibiting T-cell proliferation and the production of Th1/Th2 cytokines, potentially through the inhibition of JNK, ERK, and PI3K/AKT signaling pathways.[15]

Experimental Protocol: Lymphocyte Proliferation Assay

This assay is used to assess the effect of compounds on the proliferation of lymphocytes, a key indicator of an immunomodulatory response.[16]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen

  • MTT solution or [3H]-thymidine

  • 96-well plates

  • Test this compound compound

Procedure:

  • Cell Preparation: Isolate PBMCs or lymphocytes from whole blood.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound and Stimulant Addition: Add the test this compound compound at various concentrations to the wells, along with a mitogen or antigen to stimulate lymphocyte proliferation. Include appropriate controls.

  • Incubation: Incubate the plate for 3-5 days.

  • Proliferation Measurement:

    • MTT Method: Add MTT solution and follow the procedure described in the cytotoxicity assay to measure cell viability, which correlates with proliferation.

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to the wells and incubate for an additional 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the proliferation in the compound-treated groups to the stimulated control to determine the stimulatory or inhibitory effect of the compound.

Conclusion

This compound triterpenoids represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antiviral, and immunomodulatory activities, coupled with an increasing understanding of their mechanisms of action, position them as valuable lead compounds for drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic promise of this fascinating class of natural products. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their preclinical potential into novel clinical therapies.

References

Cycloartane Compounds: A Technical Guide to their Potential Antiviral and Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cycloartane compounds as a promising class of natural products with significant antiviral and anti-HIV activity. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction to this compound Triterpenoids

This compound triterpenoids are a large and structurally diverse group of phytochemicals characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring.[1] Widely distributed in the plant kingdom, these compounds have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and, notably, antiviral properties.[1][2] This guide focuses on their potential as antiviral and particularly anti-HIV agents, exploring their mechanisms of action and the experimental methodologies used to evaluate their efficacy.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound compounds is typically quantified by their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Anti-HIV Activity of this compound Triterpenoids from Souliea vaginata

A number of this compound triterpenoids isolated from the roots of Souliea vaginata have demonstrated potent anti-HIV-1 activity. Beesioside I, in particular, has served as a lead compound for the development of more potent synthetic derivatives.[3]

CompoundEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Virus StrainCell LineReference
Beesioside I (1)2.32> 40> 17.2HIV-1NL4-3MT-4[3]
Beesioside K (2)1.83> 40> 21.9HIV-1NL4-3MT-4[3]
Soulieoside S (10)2.90> 40> 13.8HIV-1NL4-3MT-4[3]
13g (Beesioside I derivative) 0.025 > 20 > 800 HIV-1NL4-3 MT-4 [3]
3b (Beesioside I derivative)0.28> 20> 71.4HIV-1NL4-3MT-4[4]
Zidovudine (AZT)0.005> 20> 4000HIV-1NL4-3MT-4[4]
Bevirimat (DSB)0.0216.5825HIV-1NL4-3MT-4[3]
Antiviral Activity Against Other Viruses

This compound triterpenoids have also shown activity against other viruses, such as Herpes Simplex Virus Type 1 (HSV-1).

CompoundEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Virus StrainCell LineReference
Pseudolarnoid F18.2> 100> 5.5HSV-1Vero[5]
Pseudolarnoid G11.4> 100> 8.8HSV-1Vero[5]
Pseudolarolide C15.3> 100> 6.5HSV-1Vero[5]
Acyclovir1.2> 100> 83.3HSV-1Vero[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of antiviral this compound compounds.

General Workflow for Bioassay-Guided Isolation

The discovery of antiviral this compound compounds from natural sources typically follows a bioassay-guided fractionation and isolation workflow.

G plant_material Plant Material (e.g., roots of Souliea vaginata) extraction Extraction (e.g., with ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., column chromatography) crude_extract->fractionation fractions Fractions (A, B, C...) fractionation->fractions bioassay Antiviral Bioassay (e.g., anti-HIV screen) fractions->bioassay active_fraction Active Fraction(s) bioassay->active_fraction isolation Isolation & Purification (e.g., HPLC) active_fraction->isolation pure_compounds Pure Compounds isolation->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation identified_compound Identified this compound Compound structure_elucidation->identified_compound sar_studies Structure-Activity Relationship (SAR) Studies identified_compound->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Bioassay-guided isolation workflow.

Anti-HIV-1 Activity Assay (MTT Method)[3][6]

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

  • Cell Preparation: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • Compound Addition: Serial dilutions of the test compounds are prepared and 50 µL of each dilution is added to the respective wells. Controls include wells with cells and virus only (virus control) and cells only (cell control).

  • Virus Infection: 50 µL of HIV-1 stock (e.g., HIV-1NL4-3) at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days is added to the wells containing test compounds and the virus control wells.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4-5 days.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6] Metabolically active cells will reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell protection is calculated, and the EC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Method)[2][3]

This assay determines the toxicity of the compound to the host cells in the absence of the virus.

  • Cell Preparation: MT-4 cells are seeded in a 96-well plate as described for the anti-HIV activity assay.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.

  • MTT Assay: The MTT assay is performed as described above (steps 5-7 of the anti-HIV activity assay).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined from the dose-response curve.

Plaque Reduction Assay for HSV-1[5][9]

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

  • Cell Preparation: Confluent monolayers of Vero cells are prepared in 6-well plates.

  • Compound and Virus Incubation: The cells are infected with HSV-1 and simultaneously treated with various concentrations of the this compound compounds.

  • Overlay: After a 1-hour incubation, the inoculum is removed, and the cell monolayers are overlaid with a medium containing 0.8% methylcellulose (B11928114) and the test compounds.[8]

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for three days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a crystal violet solution.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound compounds have been shown to interfere with the viral life cycle at various stages. The primary anti-HIV mechanism identified for beesioside I derivatives is the inhibition of viral maturation.

HIV-1 Life Cycle and Key Intervention Points

The replication of HIV-1 is a multi-step process, offering several targets for antiviral intervention.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA to DNA) Binding->ReverseTranscription Viral Entry Integration 3. Integration (into host genome) ReverseTranscription->Integration Transcription 4. Transcription (viral DNA to mRNA) Integration->Transcription Provirus Translation 5. Translation (mRNA to viral proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Gag Polyprotein Budding 7. Budding & Maturation Assembly->Budding Mature_Virion Mature (Infectious) Virion Budding->Mature_Virion HIV_Virion HIV Virion HIV_Virion->Binding RT_Inhibitors Reverse Transcriptase Inhibitors RT_Inhibitors->ReverseTranscription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding Maturation_Inhibitors Maturation Inhibitors (Cycloartanes) Maturation_Inhibitors->Budding

Simplified HIV-1 life cycle with drug targets.

Mechanism of Action: Inhibition of HIV-1 Gag Polyprotein Processing

Beesioside I derivatives, similar to the known maturation inhibitor bevirimat, are proposed to target the final cleavage step in the processing of the Gag polyprotein.[9][10] They are thought to bind to the C-terminal domain of the capsid protein (CA) and the spacer peptide 1 (SP1), stabilizing the immature Gag lattice and preventing the proteolytic cleavage that is essential for the formation of a mature, infectious viral core.[1][4]

Gag_Processing_Inhibition cluster_normal Normal HIV-1 Maturation cluster_inhibition Inhibition by this compound Compounds Gag_Polyprotein MA CA SP1 NC p6 Gag Polyprotein Cleavage Cleavage at CA-SP1 junction Gag_Polyprotein:sp1->Cleavage Targeted by Protease HIV Protease Protease->Cleavage Mature_Capsid Mature Capsid Protein (CA) Cleavage->Mature_Capsid Infectious_Virion Infectious Virion Assembly Mature_Capsid->Infectious_Virion Gag_Polyprotein2 MA CA SP1 NC p6 Gag Polyprotein Binding Binding to CA-SP1 Gag_Polyprotein2:sp1->Binding This compound Beesioside I Derivative This compound->Binding Stabilization Stabilization of immature Gag lattice Binding->Stabilization Cleavage_Blocked Cleavage Blocked Stabilization->Cleavage_Blocked Immature_Virion Non-infectious Virion Cleavage_Blocked->Immature_Virion

Inhibition of HIV-1 Gag processing by cycloartanes.

Potential Mechanism: Inhibition of the NF-κB Signaling Pathway

Triterpenoids have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is crucial for the expression of pro-inflammatory cytokines and is also exploited by some viruses for their replication. Inhibition of NF-κB could therefore represent an indirect antiviral mechanism.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Viral PAMPs / Pro-inflammatory Cytokines Receptor Cell Surface Receptor (e.g., TLR, TNFR) Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates (P) IkB->IkB degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_in_Nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_in_Nucleus translocates Nucleus Nucleus Gene_Expression Pro-inflammatory & Viral Gene Expression NFkB_in_Nucleus->Gene_Expression activates Triterpenoids Triterpenoids (e.g., Cycloartanes) Triterpenoids->IKK_Complex inhibit

Inhibition of the NF-κB pathway by triterpenoids.

Conclusion

This compound triterpenoids represent a valuable class of natural products with demonstrated potential as antiviral and, in particular, anti-HIV agents. The promising activity of beesioside I and its derivatives, which act as HIV maturation inhibitors, highlights the potential of this chemical scaffold for the development of novel therapeutics with a distinct mechanism of action from currently approved drugs. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of these compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate future research in this exciting field.

References

Neuroprotective Effects of Cycloartane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[December 18, 2025]

Abstract

Cycloartane triterpenoids, a class of tetracyclic triterpenoids abundant in various plant species, are emerging as promising neuroprotective agents. Preclinical studies have demonstrated their potential to mitigate neurodegeneration through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This technical guide provides an in-depth overview of the neuroprotective effects of this compound triterpenoids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these diseases, involving oxidative stress, neuroinflammation, and apoptosis, presents significant challenges for therapeutic development. This compound triterpenoids, natural compounds found in plants like Astragalus membranaceus, Passiflora edulis, and Cimicifuga species, have garnered attention for their multifaceted neuroprotective properties. This guide summarizes the current state of research on these compounds, providing a practical resource for their further investigation.

Featured this compound Triterpenoids and Their Neuroprotective Effects

A growing body of research has identified several this compound triterpenoids with significant neuroprotective activity. This section highlights some of the most studied compounds and presents their effects in a structured, quantitative format.

Cycloastragenol (B1669396) (CAG)

Cycloastragenol, an aglycone of astragaloside (B48827) IV from Astragalus membranaceus, is one of the most extensively studied this compound triterpenoids. It has demonstrated robust neuroprotective effects in various in vitro and in vivo models.

Table 1: Quantitative Neuroprotective Effects of Cycloastragenol (CAG)

Experimental ModelCompound/TreatmentConcentration/DoseMeasured ParameterResultReference
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksNrf2 protein levelIncreased[1][2][3]
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksHO-1 protein levelIncreased[1][2][3]
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksNF-κB protein levelDecreased[1][2][3]
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksTNF-α protein levelDecreased[1][2][3]
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksBAX protein levelDecreased[1][2][3]
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksBCL2 protein levelIncreased[1][2][3]
Aluminum chloride-induced Alzheimer's Disease in ratsCycloastragenol25 mg/kg/day (oral gavage) for 3 weeksCaspase-3 protein levelDecreased[1][2][3]
Aβ-induced mouse model of Alzheimer's DiseaseCycloastragenol20 mg/kg/day (p.o.) for 6 weeksBDNF expressionMarkedly enhanced[2]
Aβ-induced mouse model of Alzheimer's DiseaseCycloastragenol20 mg/kg/day (p.o.) for 6 weeksp-TrKB expressionMarkedly enhanced[2]
Aβ-induced mouse model of Alzheimer's DiseaseCycloastragenol20 mg/kg/day (p.o.) for 6 weeksp-JNK, p-38, p-ERK1/2 expressionDownregulated[2]
Primary cortical and hippocampal neuronsCycloastragenol0.1-0.3 µM for 24hTelomerase activityIncreased[4]
PC12 cellsCycloastragenol0.01-10 µM for 24hTelomerase activityIncreased[4]
This compound Triterpenoids from Actaea vaginata

Several this compound triterpenoids isolated from Actaea vaginata have demonstrated potent anti-inflammatory effects, which are crucial for neuroprotection.

Table 2: Anti-inflammatory Effects of this compound Triterpenoids from Actaea vaginata

CompoundExperimental ModelMeasured ParameterIC50 Value (µM)Reference
Compound 1LPS-stimulated RAW264.7 macrophagesNO production5.0 - 24.4[2][5][6]
Compound 2LPS-stimulated RAW264.7 macrophagesNO production5.0 - 24.4[2][5][6]
Compound 3LPS-stimulated RAW264.7 macrophagesNO production5.0 - 24.4[2][5][6]
Compound 4LPS-stimulated RAW264.7 macrophagesNO production5.0 - 24.4[2][5][6]
Compound 5LPS-stimulated RAW264.7 macrophagesNO production5.0 - 24.4[2][5][6]
This compound Triterpenoids from Passiflora edulis

This compound triterpenoids isolated from the passion fruit plant, Passiflora edulis, have shown protective effects against glutamate-induced neurotoxicity.

Table 3: Neuroprotective Effects of this compound Triterpenoids from Passiflora edulis

CompoundExperimental ModelMeasured ParameterEffectReference
1α,3β-dihydroxy-16-keto-24(31)-en-cycloartaneGlutamate-induced damage in PC12 cellsCell viabilityProtective effect[1][7]
31-methoxyl-passifloic acidGlutamate-induced damage in PC12 cellsCell viabilityProtective effect[1][7]
Cyclopassifloside XIVGlutamate-induced damage in PC12 cellsCell viabilityProtective effect[1][7]
Cyclopassifloside XVGlutamate-induced damage in PC12 cellsCell viabilityProtective effect[1][7]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound triterpenoids are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like certain this compound triterpenoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT This compound Triterpenoids Keap1_Nrf2 Keap1-Nrf2 Complex CT->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome targets Nrf2 for Nrf2_cyto->Proteasome Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Cytoplasm Cytoplasm Genes->Cytoplasm Protein products exert antioxidant effects

Figure 1: Nrf2/ARE Pathway Activation by this compound Triterpenoids.
BDNF/TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, growth, and synaptic plasticity. Dysregulation of this pathway is implicated in several neurodegenerative diseases. Cycloastragenol has been shown to enhance the expression of both BDNF and phosphorylated TrkB (p-TrkB), activating downstream pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds and activates PI3K PI3K TrkB->PI3K activates MAPK_ERK MAPK/ERK TrkB->MAPK_ERK activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates MAPK_ERK->CREB activates Survival Neuronal Survival Synaptic Plasticity CREB->Survival promotes CAG Cycloastragenol CAG->BDNF upregulates CAG->TrkB

Figure 2: Modulation of the BDNF/TrkB Signaling Pathway.

Experimental Workflow and Protocols

This section provides a general workflow for assessing the neuroprotective effects of this compound triterpenoids in vitro, followed by detailed protocols for key assays.

General Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis A 1. Cell Culture (e.g., SH-SY5Y, PC12) B 2. Cell Seeding (e.g., 96-well plates) A->B C 3. Pre-treatment with This compound Triterpenoid B->C D 4. Induction of Neurotoxicity (e.g., Glutamate, H2O2, Aβ) C->D E Cell Viability (MTT Assay) D->E F Oxidative Stress (DCFH-DA Assay) D->F G Apoptosis (Western Blot for Bcl-2/Bax) D->G H Inflammation (ELISA for TNF-α, IL-6) D->H I Quantification and Statistical Analysis E->I F->I G->I H->I

References

Cycloartane Derivatives: A Technical Guide to Their Anti-aging and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane-type triterpenoids are a large and structurally diverse class of natural products, primarily found in the plant kingdom, with a significant presence in genera such as Astragalus and Cimicifuga.[1][2][3] These tetracyclic triterpenoids, characterized by a unique cyclopropane (B1198618) ring, have garnered substantial interest in the scientific community for their wide array of pharmacological activities.[1][2][3] Among these, their anti-aging and antioxidant properties are particularly noteworthy, offering potential therapeutic avenues for age-related diseases and conditions associated with oxidative stress.[1][2][3]

This technical guide provides an in-depth overview of the anti-aging and antioxidant properties of this compound derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Antioxidant Properties of this compound Derivatives

The antioxidant effects of this compound derivatives are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Several in vitro and cellular assays have been employed to quantify the antioxidant capacity of these compounds.

Quantitative Antioxidant Activity

The antioxidant potential of various this compound derivatives has been evaluated using multiple established assays. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Radical Scavenging and Antioxidant Capacity of this compound Derivatives

Compound/ExtractAssayResultSource
Cycloalpioside DPhosphomolybdenum4.05 mmol TEs/g[4]
Cycloorbicoside A-7-monoacetateDPPH Radical Scavenging5.03 mg TE/g[4]
Cycloorbicoside BABTS Cation Radical Scavenging10.60 mg TE/g[4]
Krugianoside A (from Astragalus plumosus)ROS Scavenging (in WS1 fibroblasts)Prevented t-BOOH induced ROS elevation[5]
Unnamed this compound Glycoside (from Astragalus plumosus)ROS Scavenging (in WS1 fibroblasts)Prevented t-BOOH induced ROS elevation[5]
Cycloart-25-en-3β, 24-diolCytotoxicity (MCF7)IC50 = 4.28 µg/mL[6]
Cycloart-23-en-3β, 22α, 25-triolCytotoxicity (MCF7)IC50 = 3.83 µg/mL[6]
Unnamed this compound Triterpenoid (from Curculigo orchioides)Nitric Oxide Inhibition (in RAW264.7 cells)IC50 = 12.4 µM[7]
Unnamed this compound Triterpenoid (from Curculigo orchioides)Nitric Oxide Inhibition (in RAW264.7 cells)IC50 = 11.8 µM[7]

Note: TE - Trolox Equivalents. IC50 values for cytotoxicity are included as they can indicate cellular protection, which is related to antioxidant and anti-aging effects.

Anti-aging Mechanisms of this compound Derivatives

The anti-aging effects of this compound derivatives are multifaceted, involving the modulation of key cellular pathways related to oxidative stress, cellular senescence, and telomere maintenance.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8][9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[8][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[8][9]

Cycloastragenol (B1669396), a prominent this compound derivative, has been shown to activate the Nrf2 pathway, leading to the upregulation of cytoprotective enzymes and a reduction in oxidative stress-induced reactive oxygen species (ROS) levels.[10][11] The presence of reactive moieties, such as α,β-unsaturated carbonyls, in some this compound derivatives suggests a potential mechanism for Keap1 modification and subsequent Nrf2 activation.

Below is a diagram illustrating the activation of the Nrf2 pathway by this compound derivatives.

Nrf2_Activation_by_Cycloartanes cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination This compound This compound Derivative This compound->Keap1 Modification ROS Oxidative Stress (ROS) ROS->Keap1 Modification Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Nrf2 Pathway Activation by Cycloartanes
Inhibition of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases.[12] A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal).[13] Cycloastragenol has been shown to combat cellular aging by activating telomerase, an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[14] Telomere shortening is a major driver of replicative senescence. By preserving telomere length, cycloastragenol can delay the onset of cellular senescence.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[15]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add a specific volume of the sample solution (at various concentrations) to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Cation Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample solution (at various concentrations) to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O2•−) into molecular oxygen and hydrogen peroxide.[17]

  • Principle: A common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that reacts with superoxide (e.g., a tetrazolium salt that forms a colored formazan). SOD in the sample will compete for the superoxide radicals, thus inhibiting the colorimetric reaction.

  • Assay Procedure (using a commercial kit):

    • Prepare cell or tissue lysates according to the kit's instructions.

    • Add the sample, the superoxide-generating enzyme solution, and the detection solution to a 96-well plate.

    • Incubate at the specified temperature for the recommended time.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units of activity per milligram of protein.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay

This cytochemical assay identifies senescent cells based on the increased expression of β-galactosidase activity at a suboptimal pH of 6.0.[13]

  • Cell Preparation:

    • Culture cells in appropriate vessels (e.g., 6-well plates).

    • Induce senescence if required (e.g., by replicative exhaustion or treatment with a stressor).

  • Staining Procedure:

    • Wash the cells with PBS.

    • Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add the SA-β-gal staining solution (containing X-gal as a substrate, potassium ferrocyanide, potassium ferricyanide, and buffered to pH 6.0) to the cells.

    • Incubate the cells at 37°C (without CO2) for several hours to overnight, protected from light.

  • Analysis:

    • Observe the cells under a light microscope. Senescent cells will appear blue.

    • The percentage of senescent cells can be quantified by counting the number of blue-stained cells relative to the total number of cells in several random fields.

Below is a workflow diagram for a typical cell-based antioxidant and anti-senescence screening experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Start Seed Cells Induce_Stress Induce Oxidative Stress (e.g., H2O2) or Senescence Start->Induce_Stress Treat Treat with this compound Derivatives (various concentrations) Induce_Stress->Treat Incubate Incubate for a Defined Period Treat->Incubate ROS_Assay ROS Measurement (e.g., DCFDA assay) Incubate->ROS_Assay SOD_Assay SOD Activity Assay Incubate->SOD_Assay Nrf2_Assay Nrf2 Nuclear Translocation (Immunofluorescence or Western Blot) Incubate->Nrf2_Assay SA_beta_gal_Assay SA-β-gal Staining Incubate->SA_beta_gal_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Quantify_ROS Quantify ROS Levels ROS_Assay->Quantify_ROS Calculate_SOD Calculate SOD Activity SOD_Assay->Calculate_SOD Analyze_Nrf2 Analyze Nrf2 Localization and Expression Nrf2_Assay->Analyze_Nrf2 Quantify_Senescence Quantify Percentage of Senescent Cells SA_beta_gal_Assay->Quantify_Senescence Determine_Viability Determine Cell Viability Viability_Assay->Determine_Viability Conclusion Conclusion on Anti-aging and Antioxidant Efficacy Quantify_ROS->Conclusion Calculate_SOD->Conclusion Analyze_Nrf2->Conclusion Quantify_Senescence->Conclusion Determine_Viability->Conclusion

Cell-based Screening Workflow

Conclusion

This compound derivatives represent a promising class of natural compounds with significant anti-aging and antioxidant properties. Their mechanisms of action, including the activation of the Nrf2 signaling pathway and the potential to delay cellular senescence, make them attractive candidates for further research and development in the context of age-related diseases and oxidative stress-induced pathologies. The data and protocols presented in this technical guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of these fascinating molecules. Further studies are warranted to expand the quantitative data on a wider range of this compound derivatives and to further elucidate their precise molecular mechanisms of action in various biological systems.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cycloartane Triterpenoids from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloartane triterpenoids are a significant class of natural products exhibiting a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and anti-HIV effects.[1][2][3] Their complex structures, derived from the cyclization of squalene, make their efficient extraction and isolation from plant matrices a critical first step in drug discovery and development. This document provides detailed application notes and standardized protocols for the extraction of this compound triterpenoids from various plant materials.

These protocols are designed to be adaptable to different plant species and research objectives, providing a solid foundation for both preliminary screening and large-scale isolation projects. The methodologies cover initial extraction, fractionation, and purification, with a focus on techniques that have been successfully applied in recent research.

General Principles of Extraction

The extraction of this compound triterpenoids from plant material is typically a multi-step process involving:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for solvent penetration.

  • Initial Extraction (Lixiviation): A solvent or a series of solvents are used to extract a broad range of phytochemicals, including the target triterpenoids, from the plant matrix. Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

  • Fractionation: The crude extract is partitioned between immiscible solvents of varying polarities to separate compounds based on their solubility. This step helps to enrich the fraction containing the this compound triterpenoids.

  • Purification: The enriched fraction is subjected to various chromatographic techniques to isolate the individual this compound triterpenoid (B12794562) compounds.

The choice of solvents and methods at each stage is crucial and depends on the specific characteristics of the target compounds and the plant material.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of this compound triterpenoids. Please note that direct comparison of yields can be challenging due to variations in plant material, specific compounds isolated, and analytical methods used.

Plant MaterialTarget CompoundsInitial Extraction SolventFractionation/Purification MethodsYield/ActivityReference
Curculigo orchioides (rhizomes)This compound-type triterpenoidsMethanol (B129727)Solvent partitioning (n-hexane, CH2Cl2, EtOAc), Silica (B1680970) gel chromatographyCH2Cl2 fraction showed potent inhibitory effects on NO production. Six compounds were isolated.[1][4]
Dysoxylum malabaricum (bark)Cytotoxic this compound triterpenoidsDichloromethane-methanolBioassay-guided fractionation using HPLCCompound 2 exhibited an IC50 value of 18 μM against the T-47D breast cancer cell line.[5]
Euphorbia macrostegia (whole plant)This compound triterpenoidsDichloromethane (B109758)Defatting with hexane, Silica gel column chromatography, HPLCFour this compound triterpenoids were isolated and characterized.[6]
Leea indicaCytotoxic this compound triterpenoid glycosidesEthanol (B145695)Solvent partitioning (hexane, ethyl acetate (B1210297), water), Silica gel column chromatography, Prep-TLCTwo cytotoxic compounds were isolated.[7]
Cassia occidentalis (whole plants)This compound triterpenoids and saponins (B1172615)Not specifiedSpectroscopic analyses, chemical methodsTwo new this compound triterpenoids and five new saponins were isolated. Compounds 2 and 5 showed modest anti-HIV-1 activities.[2]

Experimental Protocols

Protocol 1: General Maceration and Solvent Partitioning

This protocol describes a general method for the extraction and fractionation of this compound triterpenoids using maceration followed by solvent partitioning.

1. Plant Material Preparation: a. Air-dry the plant material (e.g., leaves, stems, roots) at room temperature until a constant weight is achieved. b. Grind the dried material into a fine powder using a mechanical grinder.

2. Maceration: a. Place the powdered plant material (e.g., 1 kg) in a large container. b. Add a suitable solvent, such as methanol or ethanol (e.g., 5 L), to completely submerge the powder. c. Seal the container and allow it to stand at room temperature for 3-5 days with occasional shaking. d. Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue. e. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction. f. Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning: a. Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Transfer the solution to a separatory funnel. c. Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. d. For each partitioning step, add the solvent (e.g., equal volume to the methanol/water solution), shake vigorously, and allow the layers to separate. e. Collect the respective solvent layers. f. Concentrate each fraction under reduced pressure to obtain the n-hexane, dichloromethane, ethyl acetate, and aqueous fractions.

Protocol 2: Column Chromatography for Purification

This protocol outlines the purification of a this compound triterpenoid-rich fraction using silica gel column chromatography.

1. Preparation of the Column: a. Choose a glass column of appropriate size based on the amount of fraction to be purified. b. Prepare a slurry of silica gel (e.g., 200-400 mesh) in a non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. d. Add a layer of sand on top of the silica gel bed.

2. Sample Loading: a. Dissolve the dried fraction (e.g., the dichloromethane or ethyl acetate fraction from Protocol 1) in a minimal amount of the initial mobile phase solvent. b. Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

3. Elution: a. Start the elution with a non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, etc.). c. Collect fractions of a fixed volume (e.g., 20 mL).

4. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate. b. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). c. Combine the fractions that show similar TLC profiles. d. Concentrate the combined fractions to yield the purified compounds or sub-fractions for further purification (e.g., by HPLC or preparative TLC).

Visualizations

Experimental Workflow for Extraction and Fractionation

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Maceration Maceration (Methanol or Ethanol) PlantMaterial->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane Non-polar DCM Dichloromethane Fraction Partitioning->DCM Intermediate Polarity EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Polar Aqueous Aqueous Fraction Partitioning->Aqueous Highly Polar Purification Further Purification (e.g., Column Chromatography) DCM->Purification EtOAc->Purification

Caption: General workflow for the extraction and solvent partitioning of this compound triterpenoids.

Purification Workflow using Chromatographic Techniques

Purification_Workflow EnrichedFraction Enriched Fraction (from Partitioning) ColumnChromatography Silica Gel Column Chromatography EnrichedFraction->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Subfractions Combined Sub-fractions TLC->Subfractions HPLC Preparative HPLC Subfractions->HPLC PureCompound Isolated this compound Triterpenoid HPLC->PureCompound

Caption: A typical workflow for the purification of this compound triterpenoids from an enriched extract.

References

Application Notes and Protocols for the Isolation and Purification of Cycloartane Glycosides Using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane glycosides are a class of triterpenoid (B12794562) saponins (B1172615) characterized by a cyclopropane (B1198618) ring-containing tetracyclic nucleus. These natural products, predominantly found in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, immunomodulatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][2][3] The isolation and purification of these compounds from complex plant matrices are critical steps for their structural elucidation, pharmacological evaluation, and subsequent development into therapeutic agents. Chromatography, a powerful separation technique, is central to this process.[4]

This document provides detailed application notes and standardized protocols for the isolation and purification of this compound glycosides from plant materials, with a focus on various chromatographic techniques.

Data Presentation: Quantitative Analysis of this compound Glycoside Isolation

The following tables summarize quantitative data from various studies on the isolation and biological activity of this compound glycosides.

Table 1: Yield of Isolated this compound Glycosides

Compound NamePlant SourceExtraction MethodPurification MethodYieldReference
Sutherlandioside BSutherlandia frutescensNot SpecifiedSpiral Countercurrent Chromatography15.7 mg and 13.3 mg from 0.6 g extract[5]
Mollic Acid Arabinoside (MAA)Leea indicaEthanol ExtractionBioassay-guided Silica (B1680970) Gel Column Chromatography, Prep-TLC55.9 mg[6]
Mollic Acid Xyloside (MAX)Leea indicaEthanol ExtractionBioassay-guided Silica Gel Column Chromatography, Prep-TLC26.6 mg[6]
ActeinCimicifuga foetidaNot SpecifiedRecrystallization113 g (0.17% of source)[7]

Table 2: Biological Activity of Isolated this compound Glycosides

Compound NameBiological ActivityCell Line/ModelIC₅₀ ValueReference
Mollic Acid Arabinoside (MAA)CytotoxicCa Ski cervical cancer19.21 µM[1]
Mollic Acid Xyloside (MAX)CytotoxicCa Ski cervical cancer33.33 µM[1]
Curculigosaponin PAnti-inflammatory (NO production)LPS-stimulated RAW 264.7 macrophages37.21 μM[6]
25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn)CytotoxicMCF-7 breast cancer27.81 µM (at 48h)[7]
Cimifoetiside ACytotoxicVarious cancer cell linesNot specified[8]
Cimifoetiside BCytotoxicVarious cancer cell linesNot specified[8]
(23R,24R)-25-O-acetylcimigenol 3-O-β-D-xylopyranosideAnticomplementaryClassical complement pathway7.7 µM[9]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the isolation and purification of this compound glycosides.

Protocol 1: General Extraction of Crude Glycosides

This protocol describes a general procedure for obtaining a crude extract enriched with glycosides from plant material.[8]

1. Plant Material Preparation:

  • Collection: Collect the desired plant parts (e.g., rhizomes, leaves, roots) during the appropriate season to maximize the concentration of target compounds.

  • Drying: Air-dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, use a lyophilizer.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Maceration Extraction:

  • Weigh the powdered plant material and place it in a large container.

  • Add a suitable solvent, such as 70% ethanol, to the powdered material (e.g., a 1:10 solid-to-solvent ratio).[9]

  • Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth followed by filter paper (e.g., Whatman No. 1).

  • Repeat the extraction process with the plant residue to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Fractionation of Crude Extract by Liquid-Liquid Extraction

This protocol separates the crude extract into fractions of varying polarity.[8]

  • Dissolve the concentrated crude extract in water.

  • Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), in a separatory funnel.

  • Collect each solvent fraction separately. This compound glycosides are typically concentrated in the more polar fractions (e.g., ethyl acetate and the remaining aqueous fraction).

  • Concentrate each fraction using a rotary evaporator.

Protocol 3: Isolation and Purification by Column Chromatography

This is a fundamental technique for the separation of compounds from a complex mixture.[4][6]

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (e.g., 200-400 mesh) in the initial mobile phase solvent.

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then equilibrate the column by running the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the dried fraction (e.g., ethyl acetate fraction) in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of chloroform and methanol (B129727). For example, starting with 100% chloroform and gradually increasing the percentage of methanol.[6]

  • Collect fractions of a fixed volume.

4. Monitoring:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target this compound glycosides.

  • Pool the fractions containing the pure compound and evaporate the solvent to obtain the isolated glycoside.

Protocol 4: Purification by Preparative Thin-Layer Chromatography (Prep-TLC)

Prep-TLC can be used for the final purification of small quantities of compounds.[6]

  • Use pre-coated silica gel 60 F254 glass plates.

  • Apply the partially purified sample as a continuous band near the bottom of the plate.

  • Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 7:3:0.5 v/v/v).[6]

  • Visualize the separated bands under UV light (if fluorescent) or by staining.

  • Scrape the silica gel band corresponding to the target compound from the plate.

  • Elute the compound from the silica gel with a polar solvent (e.g., methanol).

  • Filter and evaporate the solvent to yield the purified compound.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the final purity assessment and quantification of the isolated compounds.[5]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for the detection of non-chromophoric glycosides.[5]

  • Analysis: The purity of the isolated compound is determined by the peak area percentage in the chromatogram.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Rhizomes, Leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Crude Extraction (e.g., Maceration with Ethanol) drying_grinding->extraction crude_extract Crude Glycoside Extract extraction->crude_extract fractionation Fractionation (Liquid-Liquid Extraction) crude_extract->fractionation polar_fraction Polar Fraction (Enriched with Glycosides) fractionation->polar_fraction column_chromatography Column Chromatography (e.g., Silica Gel) polar_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling prep_tlc Preparative TLC (Optional) pooling->prep_tlc pure_compound Isolated this compound Glycoside pooling->pure_compound prep_tlc->pure_compound hplc_analysis Purity Analysis (HPLC-ELSD/MS) pure_compound->hplc_analysis final_product Purified this compound Glycoside hplc_analysis->final_product

Caption: General workflow for the isolation and purification of this compound glycosides.

Signaling Pathways

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB NFkB NFkB IKK->NFkB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Cycloartane_Glycosides This compound Glycosides Cycloartane_Glycosides->IKK Inhibition Cycloartane_Glycosides->NFkB Inhibition iNOS_COX2 iNOS, COX-2 Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_n->Pro_inflammatory_Genes Pro_inflammatory_Genes->iNOS_COX2 apoptosis_pathway cluster_cytoplasm Cytoplasm Cycloartane_Glycosides This compound Glycosides p53 p53 Cycloartane_Glycosides->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Caspase_7 Caspase-7 Mitochondrion->Caspase_7 Activation Apoptosis Apoptosis Caspase_7->Apoptosis

References

Spectroscopic Analysis of Cycloartane Structure using ¹H and ¹³C NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the spectroscopic analysis of cycloartane triterpenoids using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Cycloartanes, a significant class of natural products, possess a characteristic tetracyclic core with a cyclopropane (B1198618) ring, making their structural elucidation a challenging yet crucial task in drug discovery and natural product chemistry. This guide outlines the experimental protocols for acquiring high-quality NMR data and presents a summary of characteristic chemical shifts to aid in the structural interpretation.

Introduction to this compound NMR Spectroscopy

The this compound skeleton is a complex three-dimensional structure, and the chemical environment of each proton and carbon atom is highly sensitive to subtle changes in stereochemistry and substitution patterns. ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structure determination of these molecules.

  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic signals for the cyclopropane ring protons (H-19) in cycloartanes typically appear in the upfield region of the spectrum (around 0.3-0.6 ppm).[1]

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbons in the this compound core provide a fingerprint for the specific skeleton.

  • 2D NMR techniques , such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound triterpenoids.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Chromatographic techniques such as HPLC or column chromatography are recommended for purification.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for cycloartanes include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Prepare the sample at an optimal concentration.

    • For ¹H NMR: 1-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.[2]

    • For ¹³C NMR: 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent to ensure a good signal-to-noise ratio.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak can also be used for referencing.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized depending on the specific instrument and sample.

Table 1: Recommended NMR Acquisition Parameters for this compound Analysis

Experiment Pulse Sequence Number of Scans (NS) Relaxation Delay (d1) Acquisition Time (aq) Spectral Width (sw) Notes
¹H NMR zg3016 - 641.0 - 2.0 s3 - 4 s12 - 16 ppm
¹³C NMR zgpg301024 - 40962.0 s1 - 2 s200 - 240 ppmProton decoupled
DEPT-135 dept135512 - 10242.0 s1 - 2 s200 - 240 ppmDifferentiates CH, CH₂, and CH₃ groups
COSY cosygp8 - 161.5 - 2.0 s0.2 - 0.3 s12 - 16 ppm (both dimensions)Shows ¹H-¹H correlations
HSQC hsqcedetgp4 - 81.5 - 2.0 s0.1 - 0.2 sF2: 12-16 ppm, F1: 160-200 ppmShows one-bond ¹H-¹³C correlations
HMBC hmbcgpnd16 - 642.0 - 2.5 s0.2 - 0.3 sF2: 12-16 ppm, F1: 200-240 ppmShows long-range (2-3 bond) ¹H-¹³C correlations
Data Processing and Analysis

NMR data should be processed using appropriate software such as MestReNova, TopSpin, or similar programs.

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using TMS (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative number of protons.

  • 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations and build the molecular structure.

Characteristic ¹H and ¹³C NMR Data for Cycloartanes

The following tables summarize the characteristic chemical shift ranges for the core structure of this compound triterpenoids. These values can serve as a reference for structure elucidation.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

Proton Chemical Shift Range (ppm) Multiplicity Notes
H-19a, H-19b0.30 - 0.60dCharacteristic cyclopropane protons, often show geminal coupling.[1]
H-33.20 - 4.50m or ddPosition and stereochemistry of hydroxyl or other substituents affect the shift.
Methyl Protons0.70 - 1.30sSix tertiary methyl groups (C-18, C-28, C-29, C-30, C-31, C-32).
Olefinic Protons4.50 - 6.00variousPresent if there are double bonds in the structure.

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

Carbon Chemical Shift Range (ppm) Notes
C-370.0 - 90.0Shift is highly dependent on the substituent (e.g., -OH, -OAc).
C-919.0 - 25.0Quaternary carbon of the cyclopropane ring.
C-1025.0 - 35.0Quaternary carbon.
C-1920.0 - 30.0Methylene carbon of the cyclopropane ring.
C-545.0 - 55.0
C-1445.0 - 55.0
Methyl Carbons15.0 - 30.0
Olefinic Carbons110.0 - 150.0Present in unsaturated cycloartanes.

Note: The chemical shifts are approximate and can vary based on the specific structure and solvent used.

Visualizing the Workflow and Analysis

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structure elucidation.

experimental_workflow cluster_sample Sample Handling cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis Isolation Isolation & Purification (e.g., HPLC) Purity Purity Check (>95%) Isolation->Purity Prep Sample Preparation (Solvent, Concentration) Purity->Prep NMR_Tube Transfer to NMR Tube Prep->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquisition Acquire 1D & 2D Spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for the NMR analysis of cycloartanes.

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Proton count, Multiplicity) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon count, Type) C13_NMR->Fragments DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Connectivity) Assemble Assemble Fragments HSQC->Assemble HMBC HMBC (Long-range ¹H-¹³C Connectivity) HMBC->Assemble Fragments->Assemble Stereochem Determine Stereochemistry (NOESY/ROESY) Assemble->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Logical workflow for this compound structure elucidation using NMR data.

References

Application Note: Identification of Cycloartane Derivatives using GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane-type triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This application note provides detailed protocols and data for the successful identification of this compound derivatives using GC-MS, addressing challenges such as their low volatility and thermal instability.

Core Principles

The successful GC-MS analysis of this compound derivatives hinges on two key processes:

  • Derivatization: Due to the presence of polar functional groups (e.g., hydroxyl groups), this compound triterpenoids are often not volatile enough for direct GC analysis.[1] Derivatization, typically through silylation, replaces active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) groups, improving chromatographic resolution and peak shape.[2][3]

  • Mass Spectral Fragmentation: Electron Ionization (EI) of this compound derivatives leads to characteristic fragmentation patterns. Understanding these patterns is crucial for structural elucidation. Common fragmentation includes the loss of the side chain, cleavage of the C-ring through a retro-Diels-Alder (rDA) mechanism, and fragmentations around the distinctive cyclopropane (B1198618) ring.[4]

Experimental Protocols

A robust and reproducible analysis of this compound derivatives by GC-MS requires meticulous sample preparation and optimized instrument conditions.

Sample Preparation

The initial step involves the extraction of lipids, including this compound derivatives, from the sample matrix.

  • Extraction:

    • For solid samples such as plant tissues, weigh approximately 50-100 mg of lyophilized and homogenized material.[5]

    • Add 2 mL of a suitable organic solvent, for instance, ethyl acetate (B1210297) or a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[5]

    • Agitate the mixture for 1 hour at 4°C.[5][6]

    • Centrifuge the sample at 4,000 rpm for 10 minutes and carefully collect the supernatant.[5][6]

  • Saponification (Optional but Recommended): To analyze total this compound content, including esterified forms, saponification is necessary.

    • Evaporate the solvent from the supernatant under a stream of nitrogen.[5]

    • Add 3 mL of a 1 M methanolic potassium hydroxide (B78521) solution to the dried extract.[5][6]

    • Incubate the mixture at 80-90°C for 1 hour.[5][6]

    • Stop the reaction by placing the sample in an ice bath.[5]

    • Extract the unsaponifiable fraction by adding 2 mL of hexane (B92381) and 1.2 mL of water, followed by centrifugation at 2,000 rpm for 5 minutes.[6]

    • Carefully collect the upper hexane layer containing the this compound derivatives.[5]

    • Dry the hexane extract under a gentle stream of nitrogen.[5]

Derivatization (Silylation)

This step enhances the volatility of the this compound derivatives for GC-MS analysis.

  • To the dried extract, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. A common ratio is 22:13:65 (v/v/v).[3]

  • Incubate the mixture at 30°C for 2 hours to ensure complete derivatization of all hydroxyl and carboxylic acid groups.[3]

  • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound derivatives. Optimization may be required for specific analytes and instrumentation.

ParameterSetting
Gas Chromatograph
Injection PortSplit/splitless injector, operated in splitless mode[7]
Injector Temperature280°C[5]
ColumnHP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar[6]
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min[5][7]
Oven Temperature ProgramInitial temperature of 60°C for 1 min, ramp up to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 320°C at 2-3°C/min, with a final hold for up to 30 min.[5][6][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
MS Source Temperature230°C[8]
Quadrupole Temperature150°C[8]
Mass Rangem/z 40-600[8]

Data Presentation

Quantitative Data Summary

The following table summarizes representative mass spectral data for common this compound triterpenoids after silylation. Retention times are relative and can vary based on the specific chromatographic conditions.

CompoundMolecular Weight (TMS Derivative)Key Mass Fragments (m/z)
Cycloartenol-TMS500.9485 (M+-15), 410 (M+-90), 395, 300, 285
24-Methylene-cycloartanol-TMS512.9497 (M+-15), 422 (M+-90), 407, 314, 285
Cycloeucalenol-TMS500.9485 (M+-15), 410 (M+-90), 395, 300, 285

Note: The fragment at m/z 300 is often highly characteristic for many this compound-type triterpenoids and can be attributed to the cleavage of the side chain at the C17-C20 bond.[4] The loss of a methyl group (M+-15) and trimethylsilanol (B90980) (M+-90) are also common fragmentation pathways for TMS derivatives.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample (e.g., Plant Tissue) extraction Extraction with Organic Solvent start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 saponification Saponification (Optional) supernatant1->saponification extraction2 Hexane Extraction saponification->extraction2 centrifugation2 Centrifugation extraction2->centrifugation2 supernatant2 Collect Hexane Layer centrifugation2->supernatant2 drying Dry Down supernatant2->drying derivatization Silylation (BSTFA/TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

logical_relationship compound This compound Derivative (Low Volatility, Polar) derivatization Derivatization (Silylation) compound->derivatization Improves Volatility derivative TMS-Derivative (High Volatility, Non-polar) derivatization->derivative gc_separation GC Separation derivative->gc_separation ms_detection MS Detection & Fragmentation gc_separation->ms_detection identification Identification ms_detection->identification Based on Fragmentation Pattern

Caption: Logical relationship of the derivatization and analysis process.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the successful identification of this compound derivatives by GC-MS. Proper sample preparation, particularly derivatization, is critical for achieving good chromatographic separation and reliable results. A thorough understanding of the characteristic mass spectral fragmentation patterns of these complex triterpenoids is essential for their accurate identification. This methodology can be a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Cytotoxic Cycloartanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloartane triterpenoids are a class of natural products that have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their unique chemical structures make them promising candidates for the development of novel anticancer agents. Bioassay-guided fractionation is a powerful strategy to isolate these active compounds from complex natural product extracts. This process involves a stepwise separation of the extract, with each fraction being tested for its biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

These application notes provide a comprehensive overview of the protocols and methodologies involved in the bioassay-guided fractionation of cytotoxic cycloartanes.

Data Presentation: Cytotoxicity of this compound Titerpenoids

The following table summarizes the cytotoxic activity (IC50 values) of several this compound triterpenoids against various cancer cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that for a cancer cell line, provides a measure of the compound's cancer cell selectivity. A higher SI value is indicative of greater selectivity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Mollic acid arabinoside (MAA)Ca Ski (Cervical)19.21MRC5>150>7.8[1][2]
Mollic acid xyloside (MAX)Ca Ski (Cervical)33.33MRC5>150>4.5[1][2]
Mangiferolic acidMCF-7 (Breast)5.08 µg/mL---[3]
Mangiferolic acidHepG2 (Hepatocellular)4.82 µg/mL---[3]
This compound Triterpenoid from Dysoxylum malabaricumT-47D (Breast)18---[4]
25-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Breast)Not specified---[5]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranosideMCF7 (Breast)Not specified---[5]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideMCF7 (Breast)Not specified---[5]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Breast)Not specified---[5]

Experimental Protocols

Plant Material Extraction
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark, roots) at room temperature and grind it into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent-Solvent Partitioning
  • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the n-hexane fraction.

  • Repeat the partitioning of the aqueous layer sequentially with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

  • Concentrate each fraction to dryness.

Bioassay: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the plant extracts or fractions for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Chromatographic Separation
  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent.

  • Sample Loading: Dissolve the active fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).

  • Fraction Collection: Collect the fractions and monitor the separation by thin-layer chromatography (TLC).

  • Bioassay of Fractions: Test the collected fractions for their cytotoxic activity using the MTT assay to identify the active sub-fractions.

  • Column: Use a C18 reversed-phase column for the separation of semi-polar compounds like this compound triterpenoids.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Detection: A UV detector set at a wavelength of around 210 nm is suitable for detecting triterpenoids.

  • Purification: Inject the active sub-fraction from column chromatography into the HPLC system and collect the peaks corresponding to individual compounds.

  • Purity Analysis: Assess the purity of the isolated compounds by analytical HPLC.

Mandatory Visualizations

G cluster_extraction Extraction & Partitioning cluster_fractionation Bioassay-Guided Fractionation cluster_bioassay Biological Evaluation plant Plant Material crude Crude Extract plant->crude Maceration (MeOH/EtOH) fractions Solvent Fractions (Hexane, DCM, EtOAc, BuOH) crude->fractions Solvent Partitioning cc Column Chromatography fractions->cc Cytotoxicity Assay (MTT) hplc Preparative HPLC cc->hplc Active Fractions pure Pure this compound hplc->pure Active Peaks cytotoxicity Cytotoxicity Profiling (IC50 Determination) pure->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound Cytotoxic Cycloartanes p53 p53 Activation This compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Depolarization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Cycloartane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane triterpenoids, a significant class of natural products, have attracted considerable interest in oncological research for their potential as selective anticancer agents.[1] These compounds, isolated from various plant sources, have demonstrated inhibitory effects against a range of cancer cell lines.[1][2] This document provides detailed application notes and protocols for the in vitro cytotoxicity testing of this compound compounds, focusing on standard assays to determine their effects on cell viability, membrane integrity, and apoptosis.

Data Presentation: Comparative Cytotoxicity of this compound Triterpenoids

The cytotoxic activity of various this compound triterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[3] A lower IC50 value indicates higher potency. The following tables summarize the cytotoxic activity (IC50 values) of several this compound triterpenoids against various cancer cell lines.

Table 1: Cytotoxicity of this compound Triterpenoids against Various Cancer Cell Lines

Compound/ExtractCancer Cell LineCell TypeIC50 (µM)Assay
CycloeucalenolSH-SY5YHuman Neuroblastoma173.0 ± 5.1MTT
This compound Triterpenoid (B12794562)MCF-7Human Breast Adenocarcinoma5.4 (as µg/mL)MTT
This compound TriterpenoidHT-29Human Colon Adenocarcinoma9.2 - 26.4MTT
This compound TriterpenoidA549Human Lung Carcinoma1.2 - 27.8MTT
This compound Triterpenoid GlycosideMRC-5Human Fetal Lung Fibroblast>19.21 (selective)MTT
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468Human Breast Cancer2.05 (as µg/mL)MTT
Cycloart-23(Z)-ene-3β,25-diolMCF-7Human Breast Cancer5.4 (as µg/mL)MTT
23-epi-26-deoxyacteinMDA-MB-231Triple-Negative Breast Cancer2.5 (as µg/mL)MTT
CimigenolMDA-MB-231Triple-Negative Breast Cancer0.32 (as µg/mL)MTT

Note: The IC50 values are illustrative and compiled from cited literature.[4][5][6]

Table 2: Selectivity of this compound Triterpenoids for Cancer Cells Over Normal Cells

A critical aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal cells. The selectivity index (SI) is calculated as the ratio of the IC50 for normal cells to that for cancer cells, with a higher SI value indicating greater selectivity.[1]

Compound (Example)Cancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound AHepG2 (Liver)15.2Primary Rat Hepatocytes85.65.6
Compound BHL-60 (Leukemia)8.9Primary Mouse Hepatocytes72.38.1
Compound CR-HepG2 (Resistant Liver)22.5Primary Rat Hepatocytes85.63.8

Note: The compounds listed are representative examples to illustrate the concept of the selectivity index.[1]

Experimental Workflow

A general workflow for assessing the cytotoxicity of this compound compounds involves several key stages, from initial cell culture to data analysis and interpretation.

G cluster_setup Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding Compound_Prep Compound Preparation (Serial Dilutions) Incubation Cell Treatment & Incubation Compound_Prep->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Mechanism_Analysis Mechanism of Action Analysis Data_Acquisition->Mechanism_Analysis

General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][7]

Materials:

  • This compound compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution[8]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3][9]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the culture medium. Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO, final concentration ≤ 0.5% v/v) and a blank (medium only).[3][4] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: After treatment, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][9]

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[4]

Materials:

  • This compound compound stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of the this compound compound as described for the MTT assay.

  • Controls: Prepare the following controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.[4]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[4]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[4]

  • Stop Reaction: Add 50 µL of stop solution.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[4]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • This compound compound stock solution

  • Selected cell lines

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for a defined period (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Staining: Wash the cells with PBS and resuspend them in binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[4]

Mechanism of Action: Signaling Pathway

Some this compound triterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which can be regulated by the p53 tumor suppressor protein.[10]

G cluster_pathway p53-Dependent Mitochondrial Apoptosis Pathway This compound This compound Compound p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-7) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that certain this compound compounds can activate p53, leading to the upregulation of the pro-apoptotic protein Bax.[10] Bax then promotes the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. This, in turn, activates caspases, such as caspase-7, which are the executioners of apoptosis.[10]

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Inflammatory Activity of Cycloartanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cycloartanes are a class of triterpenoids characterized by a tetracyclic core structure with a cyclopropane (B1198618) ring. Many cycloartane-type compounds isolated from medicinal plants have demonstrated a range of biological activities, including potent anti-inflammatory effects.[1][2] Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research.[2][3] Cell-based assays provide an essential platform for the initial screening and mechanistic evaluation of compounds like cycloartanes.

This document provides detailed protocols for key in vitro assays used to assess the anti-inflammatory potential of cycloartanes. The primary focus is on assays utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), a widely accepted model for studying inflammatory responses.[4][5] These assays measure the inhibition of critical inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6]

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of cycloartanes is often attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous genes involved in the inflammatory response.[7][8]

1. NF-κB Signaling Pathway: In resting cells, NF-κB dimers (commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[6][9] Many terpenoids exert their anti-inflammatory effects by inhibiting this pathway.[11][12]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88/ TRAF6 IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active releases NFkB_complex NF-κB (p65/p50) - IκBα NFkB_complex->IKK Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators

Caption: LPS-induced NF-κB signaling pathway activation.

2. MAPK Signaling Pathway: The MAPK family includes three main kinases: p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[13] These kinases are activated by upstream signaling cascades in response to inflammatory stimuli and play a crucial role in regulating the synthesis of inflammatory mediators at both transcriptional and translational levels.[13][14] Inhibition of MAPK pathways, particularly p38, is a key strategy for developing anti-inflammatory therapeutics.[15][16]

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MKK12 MKK1/2 MAPKKK->MKK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK1/2 MKK12->ERK TF Transcription Factors (e.g., AP-1, ATF2) p38->TF JNK->TF ERK->TF Response Inflammatory Gene Expression TF->Response

Caption: General overview of the MAPK signaling cascades.

General Experimental Workflow

A typical workflow for evaluating the anti-inflammatory activity of cycloartanes involves several sequential steps, from cell preparation to specific endpoint assays.

Experimental_Workflow start Seed RAW 264.7 Macrophages (e.g., 1.5x10^5 cells/well) adhere Incubate (12-24h) to allow cell adherence start->adhere pretreat Pre-treat with this compound (various concentrations, 1-2h) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL, 18-24h) pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect assays collect->assays no_assay Nitric Oxide (NO) Assay (Griess) assays->no_assay Supernatant elisa Cytokine ELISA (TNF-α, IL-6) assays->elisa Supernatant western Western Blot (iNOS, COX-2, p-p65) assays->western Cell Lysate

Caption: Standard workflow for in vitro anti-inflammatory assays.

Application 1: Nitric Oxide (NO) Production Assay

Principle: Upon stimulation with LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[17][18] NO is unstable, but it rapidly oxidizes to stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). The Griess assay is a colorimetric method that quantifies nitrite concentration in the cell culture supernatant as an index of NO production.[5][19]

Protocol: Measurement of Nitrite Concentration using Griess Reagent This protocol is adapted for a 96-well plate format using RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in DMEM. Remove the old medium from the cells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO ≤ 0.1%) and a positive control (e.g., a known iNOS inhibitor like L-NMMA or a non-steroidal anti-inflammatory drug).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.[19]

  • Inflammatory Stimulation: Add LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C.[19][20]

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant.[19]

    • Alternatively, add 50 µL of sulfanilamide solution, incubate for 10 minutes in the dark, then add 50 µL of the N-(1-naphthyl)ethylenediamine solution.[21]

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[19][22]

  • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

  • Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[4][22]

Data Presentation: The inhibitory effect is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit NO production by 50%.

Table 1: Inhibitory Effect of Curculigosaponins (this compound Saponins) on NO Production in LPS-Stimulated RAW 264.7 Cells. [4]

Compound IC₅₀ (µM)
Curculigosaponin P (1) 37.21 ± 1.40
Curculigosaponin Q (2) 47.45 ± 1.93
Curculigosaponin R (3) 91.39 ± 1.71
Curculigosaponin S (4) 89.68 ± 2.41
Curculigosaponin U (6) 58.28 ± 3.87
Cardamonin (Positive Control) 1.98 ± 0.05

Data are presented as mean ± SD from triplicate experiments.[4]

Application 2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Activated macrophages are a major source of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[23][24] These cytokines play a central role in amplifying the inflammatory cascade. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.[25][26]

Protocol: Sandwich ELISA for TNF-α and IL-6 This is a general protocol; always refer to the specific instructions provided with the commercial ELISA kit.

  • Sample Preparation: Prepare cell culture supernatants as described in the NO Assay protocol (Steps 1-6). Supernatants can be used immediately or stored at -80°C.[24]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[25]

  • Sample Incubation: Wash the plate. Add prepared standards (recombinant cytokine) and cell culture supernatants to the appropriate wells. Incubate for 1-2 hours at room temperature.[26]

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[25][27]

  • Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature.[25]

  • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine). Incubate in the dark for 15-30 minutes, allowing color to develop.[26]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[26]

  • Calculation: Generate a standard curve by plotting the OD values versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in the unknown samples.

Data Presentation: Results can be presented as the percentage inhibition of cytokine production at various compound concentrations or as calculated IC₅₀ values.

Table 2: Hypothetical Inhibitory Effect of a this compound on Cytokine Production.

Compound Conc. (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
1 15.2 ± 2.1 11.8 ± 1.9
5 35.8 ± 3.5 29.5 ± 3.1
10 58.1 ± 4.2 51.3 ± 4.5
25 85.4 ± 3.9 79.8 ± 3.7

| IC₅₀ (µM) | 8.7 | 9.6 |

Application 3: Analysis of iNOS and COX-2 Protein Expression

Principle: The increased production of NO and prostaglandins (B1171923) in LPS-stimulated macrophages is a direct result of the elevated expression of iNOS and COX-2 enzymes, respectively.[18][28] Cycloartanes can exert their anti-inflammatory effects by inhibiting the signaling pathways (e.g., NF-κB) that lead to the transcription and translation of these enzymes.[1][6] Western blotting is a technique used to detect and quantify the levels of these specific proteins in cell lysates.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the this compound compound and/or LPS as previously described. After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the total protein concentration using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin) overnight at 4°C with gentle agitation. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control (β-actin).

Data Presentation: Western blot data is typically presented as a representative image of the protein bands. Quantitative analysis is shown in bar graphs representing the relative protein expression (normalized to the loading control) across different treatment groups. A significant reduction in the iNOS and COX-2 bands in this compound-treated groups compared to the LPS-only group indicates inhibitory activity.

References

Quantitative Analysis of Cycloartane Content in Plant Extracts by qHNMR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloartane triterpenoids are a significant class of natural products found in a variety of plant species, exhibiting a wide range of biological activities. Accurate quantification of these compounds in plant extracts is crucial for quality control, drug discovery, and standardization of herbal products. Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy has emerged as a powerful analytical tool for this purpose. It offers a rapid, non-destructive, and direct method for the quantification of analytes in complex mixtures, often without the need for identical reference compounds. This application note provides a detailed protocol for the quantitative analysis of this compound content in plant extracts using qHNMR, focusing on the characteristic signals of the this compound skeleton.

Principle of qHNMR for this compound Quantification

The quantitative power of qHNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal. For this compound triterpenoids, the key structural feature for quantification is the 9,19-cyclopropane ring. The methylene (B1212753) protons on this ring (C-19) give rise to characteristic signals in the upfield region of the ¹H NMR spectrum, typically between 0.20 and 0.55 ppm.[1] These signals are often well-resolved from other resonances in a crude plant extract, making them ideal for integration and subsequent quantification of the total this compound content.[1][2]

Data Presentation: this compound Content in Plant Extracts

The following tables summarize the quantitative data for this compound content in various plant extracts, as determined by qHNMR.

Table 1: Total this compound Triterpene Content in Actaea Species.

Plant SpeciesPlant PartThis compound Content (% w/w of extract)Reference
Actaea racemosaAerial Parts (PX)3.8 – 20.8% ± 8.2%[1][3]
Actaea racemosaRoots/Rhizomes (RR)7.2 – 19.3% ± 4.0%[1][3]
Actaea cordifoliaAerial Parts (PX)7.5 – 8.7% ± 0.8%[1][3]
Actaea cordifoliaRoots/Rhizomes (RR)13.9 – 28.5% ± 7.3%[1][3]
Actaea podocarpaAerial Parts (PX)2.1 – 3.3% ± 0.7%[1][3]
Actaea podocarpaRoots/Rhizomes (RR)1.1 – 4.0% ± 1.5%[1][3]

Table 2: Quantification of Individual this compound Glycosides in a 75% EtOH Extract of Actaea racemosa.

This compound GlycosideAmount in 64 mg of Extract (mg)% w/w of ExtractReference
(12R)-12-acetoxy-(24R,25S)-24,25-epoxy-3-O-β-D-xylopyranosyl-acta-(16S,23R)-16,23;23,26-binoxoside (syn. 26-deoxyactein)0.360.56%[1]
(12R)-12-acetoxy-(24R,25S)-24,25-epoxy-(26S)-26-hydroxy-3-O-β-D-xylopyranosylacta-(16S,23R)-16,23;23,26-binoxoside (syn. 26S-actein)1.382.16%[1]
(12R)-12-acetoxy-(24R,25S)-24,25-epoxy-(26R)-26-hydroxy-3-O-β-D-xylopyranosylacta-(16S,23R)-16,23;23,26-binoxoside (syn. 26R-actein)0.470.73%[1]
Total of three major glycosides 2.21 3.45% [1]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound content in plant extracts by qHNMR.

Sample Preparation
  • Plant Material Extraction:

    • Mill the dried plant material to a fine powder.

    • Extract the powdered material with a suitable solvent (e.g., 70% aqueous methanol (B129727) or 75% ethanol) using an appropriate method (e.g., sonication, maceration, or Soxhlet extraction).

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude plant extract.

    • Dry the extract to a constant weight, preferably under vacuum.

  • NMR Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract (e.g., 10-20 mg) into a vial.

    • Accurately weigh a known amount of an internal standard (IS) and add it to the vial. The choice of IS is critical and it should have a simple spectrum with signals that do not overlap with the analyte signals. Common internal standards include maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene, or dimethyl sulfone.

    • Dissolve the extract and IS in a known volume of a deuterated solvent (e.g., 700 µL of DMSO-d₆ or CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

qHNMR Data Acquisition

Acquisition of high-quality qHNMR data is paramount for accurate quantification. The following parameters should be carefully optimized.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard 1D proton pulse sequence with a 90° pulse angle is typically used.

  • Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of the protons, the relaxation delay (D1) plus the acquisition time (AQ) should be at least 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard (D1 + AQ ≥ 7 * T₁max). A conservative D1 of 30-60 seconds is often used for triterpenoids.

  • Pulse Width (P1): Calibrate the 90° pulse width for each sample.

  • Number of Scans (NS): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals of interest. This will depend on the concentration of the analyte. Typically, 32 to 128 scans are adequate.

  • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is used.

  • Spectral Width (SW): The spectral width should be large enough to encompass all signals of interest.

  • Temperature: Maintain a constant temperature during data acquisition.

Table 3: Example of qHNMR Acquisition Parameters.

ParameterValueRationale
Spectrometer Frequency600 MHzHigh field for better resolution.
Pulse Programzg30 or similarStandard 1D proton experiment.
Relaxation Delay (D1)30 sTo ensure full relaxation of protons.
Pulse Width (P1)Calibrated (e.g., 10 µs)For accurate signal excitation.
Number of Scans (NS)64To achieve adequate S/N.
Acquisition Time (AQ)3.4 s
Spectral Width (SW)20 ppm
Temperature298 KFor stable and reproducible results.
Data Processing and Quantification
  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the characteristic signal of the this compound triterpenoids (e.g., the C-19 exo-proton signal around 0.45 ppm) and a well-resolved signal of the internal standard.

  • Calculation: The concentration of the this compound triterpenoids can be calculated using the following formula:

    Where:

    • C_analyte is the concentration of the analyte (this compound triterpenoids).

    • I_analyte is the integral of the analyte signal.

    • N_analyte is the number of protons corresponding to the analyte signal (for the C-19 exo-proton, this is typically 1).

    • I_IS is the integral of the internal standard signal.

    • N_IS is the number of protons corresponding to the internal standard signal.

    • M_analyte is the average molecular weight of the this compound triterpenoids (an estimate may be used for total content).

    • M_IS is the molecular weight of the internal standard.

    • m_IS is the mass of the internal standard.

    • V is the volume of the solvent.

    The percentage content (% w/w) of this compound triterpenoids in the extract can then be calculated as:

    Where m_extract is the mass of the plant extract.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 qHNMR Analysis cluster_2 Quantification plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract nmr_sample_prep NMR Sample Preparation (with Internal Standard) crude_extract->nmr_sample_prep data_acquisition Data Acquisition (Optimized Parameters) nmr_sample_prep->data_acquisition data_processing Data Processing (Phasing, Baseline Correction, Integration) data_acquisition->data_processing calculation Calculation of this compound Content data_processing->calculation result Quantitative Result (% w/w) calculation->result

Caption: Experimental workflow for the qHNMR analysis of this compound content.

G This compound This compound Triterpenoid Skeleton

Caption: General chemical structure of a this compound triterpenoid.

Note: Due to the limitations of the current environment, a placeholder is used for the chemical structure image. A proper implementation would render the actual chemical structure.

G cluster_0 Experimental Parameters cluster_1 Sample & Standard cluster_2 Data Processing center_node Accurate qHNMR Quantification p1 Accurate 90° Pulse Width p1->center_node d1 Sufficient Relaxation Delay (D1) d1->center_node ns Adequate Number of Scans (S/N) ns->center_node is_purity High Purity Internal Standard is_purity->center_node is_stability Chemical Stability of Analyte & IS is_stability->center_node solubility Complete Solubility solubility->center_node phasing Correct Phasing phasing->center_node baseline Accurate Baseline Correction baseline->center_node integration Proper Integration Regions integration->center_node

Caption: Key factors influencing the accuracy of qHNMR quantification.

Conclusion

The qHNMR method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound triterpenoids in plant extracts. By targeting the characteristic signals of the cyclopropane (B1198618) ring, this method allows for the determination of the total this compound content in a single, non-destructive measurement. Careful optimization of experimental parameters and proper data processing are essential for obtaining accurate and reproducible results. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with natural products.

References

Application of Cycloartanes as Chemical Markers for Plant Species Identification: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartanes, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring, are significant secondary metabolites in the plant kingdom. Their structural diversity and species-specific distribution make them valuable chemical markers for chemotaxonomy, the classification of organisms based on their chemical constituents. This document provides detailed application notes and protocols for utilizing cycloartanes in the identification and authentication of plant species, a critical step in ensuring the quality, safety, and efficacy of herbal medicines and other plant-based products.

Application Notes

The application of cycloartanes as chemical markers is particularly relevant for genera where morphological identification is challenging due to phenotypic plasticity or the use of processed plant materials. Key plant families where cycloartanes have demonstrated chemotaxonomic significance include Ranunculaceae (e.g., Cimicifuga), Fabaceae (e.g., Astragalus), Euphorbiaceae (e.g., Euphorbia), and Clusiaceae (e.g., Garcinia).[1][2][3][4] The presence, absence, or relative abundance of specific cycloartane glycosides can serve as a distinctive chemical fingerprint for a particular species.

Data Presentation: Quantitative Analysis of this compound Markers

The following table summarizes the quantitative data of representative this compound markers in different plant species, highlighting their potential for species differentiation.

Plant SpeciesThis compound Marker(s)Concentration/AbundanceAnalytical MethodReference
Cimicifuga racemosa (Black Cohosh)23-epi-26-deoxyacteinVariable, used for authenticationRRLC-ELSD[5]
Cimicifuga racemosaCimiracemoside AVariable, used for authenticationRRLC-ELSD[5]
Cimicifuga foetidaCimicifoetiside A & BQualitative markerHRFABMS, NMR[4]
Euphorbia aelleniiCycloart-25-en-3β,24-diolHigh quantityNMR, MS[1][6][7]
Euphorbia aellenii24-methylene-cycloartan-3β-olPresentNMR, MS[1][6][7]
Astragalus membranaceusAstragaloside IVMain active constituentHPLC-ELSD[3]
Astragalus amblolepisVarious this compound glycosidesQualitative markers1D/2D-NMR, MS[5]
Garcinia hombroniana(22Z,24E)-3β-hydroxycycloart-14,22,24-trien-26-oic acidPresentNMR, ESI-MS[8]

Experimental Protocols

Protocol for Extraction of Cycloartanes from Plant Material

This protocol provides a general method for the extraction of cycloartanes from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., rhizomes, roots, leaves)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Water (deionized or distilled)

  • Rotary evaporator

  • Filter paper or vacuum filtration system

  • Ultrasonic bath

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of 80% methanol.

  • Extraction: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction.

  • Combine and Concentrate: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Fractionation (Optional): For cleaner samples, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Cycloartanes are typically found in the chloroform and ethyl acetate fractions.

Protocol for HPLC-MS/MS Analysis of Cycloartanes

This protocol outlines a general method for the qualitative and quantitative analysis of cycloartanes using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid (v/v)

  • Methanol (HPLC grade)

  • Reference standards of target cycloartanes

Procedure:

  • Sample Preparation: Dissolve the dried extract or fraction in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 10-30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-90% B

      • 30-35 min: 90% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Identify cycloartanes by comparing their retention times and mass spectra with those of reference standards.

    • For quantitative analysis, construct a calibration curve using serial dilutions of the reference standards and determine the concentration of the target analytes in the samples.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of cycloartanes begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. The enzyme cycloartenol (B190886) synthase catalyzes the formation of the characteristic this compound skeleton.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmpp squalene Squalene ipp->squalene dmpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene cycloartenol_synthase Cycloartenol Synthase oxidosqualene->cycloartenol_synthase cycloartenol Cycloartenol (this compound Skeleton) cycloartenol_synthase->cycloartenol modifications Oxidations, Glycosylations (CYP450s, UGTs) cycloartenol->modifications cycloartane_saponins Diverse this compound Saponins modifications->cycloartane_saponins

Caption: Biosynthetic pathway of this compound saponins.

Experimental Workflow for Plant Species Identification using Cycloartanes

This workflow outlines the logical steps from plant sample collection to species identification based on this compound profiles.

Experimental Workflow for Plant Species Identification start Plant Material Collection (Known and Unknown Species) extraction Extraction of Cycloartanes start->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_processing Data Processing and Peak Identification analysis->data_processing database Creation of this compound Profile Database (Known Species) data_processing->database comparison Comparison of Unknown Profile to Database data_processing->comparison database->comparison identification Species Identification or Authentication comparison->identification

Caption: Workflow for species identification using cycloartanes.

References

Investigating the Anticancer Mechanisms of Cycloartane Triterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to investigating the anticancer mechanisms of cycloartane triterpenoids, a promising class of natural compounds. These application notes and protocols are designed to assist researchers in elucidating the cellular and molecular pathways through which these compounds exert their cytotoxic and cytostatic effects on cancer cells.

Introduction

This compound triterpenoids, isolated from various plant species, have demonstrated significant potential as anticancer agents.[1][2] Their complex structures contribute to a diverse range of biological activities, primarily centered on the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of cancer progression.[1][3][4] Understanding the precise mechanisms of action is crucial for the development of novel and effective cancer therapeutics. This guide outlines key experimental approaches to dissect these mechanisms.

Key Anticancer Mechanisms of this compound Triterpenoids

This compound triterpenoids have been shown to impact cancer cells through several key mechanisms:

  • Induction of Apoptosis: A primary mode of action is the initiation of apoptosis, or programmed cell death, in cancer cells.[5] This is often mediated through the intrinsic (mitochondrial) pathway.[3][4][6][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[4][7][8][9][10][11]

  • Inhibition of Pro-Survival Signaling Pathways: this compound triterpenoids have been observed to modulate key signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK pathway.[4]

  • Anti-Metastatic and Anti-Angiogenic Effects: Some cycloartanes exhibit properties that may inhibit cancer metastasis and the formation of new blood vessels (angiogenesis) that tumors need to grow.[12]

Data Presentation: Cytotoxicity of this compound Triterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound triterpenoids against various human cancer cell lines. A lower IC50 value indicates greater potency.

This compound Triterpenoid (B12794562)Cancer Cell LineCell TypeIC50 (µM)Reference
23-epi-26-deoxyacteinMDA-MB-231Triple-Negative Breast Cancer2.5[1]
CimigenolMDA-MB-231Triple-Negative Breast Cancer0.32[1]
ADHC-AXpnMCF-7Breast Adenocarcinoma27.81 (at 48h)[4]
MY-1PC-3Prostate Cancer9.6 (at 24h)[7]
23-epi-26-deoxyacteinMCF-7Breast Adenocarcinoma3.1[1]
CimigenolMCF-7Breast Adenocarcinoma0.1[1]
23-epi-26-deoxyacteinSK-BR3Breast Adenocarcinoma5.5[1]
CimigenolSK-BR3Breast Adenocarcinoma0.21[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound triterpenoids.[13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with propidium (B1200493) iodide (PI).[16][17]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound triterpenoid at the desired concentration and time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.[18]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA).[16][18]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate out doublets and debris and collect at least 10,000-20,000 events for analysis.[17][18]

Apoptosis Analysis by Western Blotting

Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[20]

Protocol:

  • Cell Lysis: Treat cells with the this compound triterpenoid. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21][22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[22]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[20][22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[21]

Cell Migration Analysis by Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro, providing insights into the anti-metastatic potential of a compound.[23][24]

Protocol:

  • Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.[23]

  • Creating the Wound: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[23][25]

  • Washing and Treatment: Wash the cells with medium to remove detached cells and then add fresh medium containing the this compound triterpenoid at the desired concentration.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points (e.g., 12, 24, 48 hours) using a microscope.[26]

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this document.

cluster_0 Experimental Workflow for Anticancer Activity Screening start Cancer Cell Culture treat Treat with this compound Triterpenoid start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow wb Western Blot (Apoptosis Markers) treat->wb wound Wound Healing Assay (Cell Migration) treat->wound data Data Analysis and Mechanism Elucidation mtt->data flow->data wb->data wound->data

Caption: Workflow for investigating the anticancer activity of this compound triterpenoids.

cluster_1 This compound-Induced Intrinsic Apoptosis Pathway cyclo This compound Triterpenoid p53 ↑ p53 expression cyclo->p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) cyclo->bcl2 bax ↑ Bax (Pro-apoptotic) cyclo->bax p53->bax mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis cluster_2 This compound-Induced G2/M Cell Cycle Arrest cyclo This compound Triterpenoid cyclinB1 ↓ Cyclin B1 cyclo->cyclinB1 cdk1 ↓ CDK1 cyclo->cdk1 arrest G2/M Arrest cyclo->arrest g2m_complex Cyclin B1/CDK1 Complex cyclinB1->g2m_complex cdk1->g2m_complex mitosis Mitotic Entry g2m_complex->mitosis g2m_complex->arrest cluster_3 Inhibition of Raf/MEK/ERK Signaling Pathway cyclo This compound Triterpenoid raf ↓ p-c-Raf cyclo->raf mek MEK raf->mek erk ↓ p-ERK1/2 mek->erk proliferation Cell Proliferation and Survival erk->proliferation apoptosis Apoptosis erk->apoptosis

References

Animal Models for In Vivo Testing of Cycloartane Pharmacological Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo animal models used to evaluate the pharmacological effects of cycloartane triterpenoids. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.

Anti-cancer Effects

This compound triterpenoids have demonstrated significant anti-cancer properties in various preclinical studies. The most common in vivo model to assess this activity is the subcutaneous xenograft model using human cancer cell lines implanted in immunodeficient mice.

Data Presentation: In Vivo Anti-cancer Efficacy of this compound Triterpenoids
This compound CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionReference
23-epi-26-deoxyacteinNude MiceMDA-MB-231Not specifiedInhibition of subcutaneous growth observed[1]
CimigenolNude MiceMDA-MB-231Not specifiedInhibition of subcutaneous growth observed[1]
Argentatin BNude MiceHCT-15 (colon) & PC-3 (prostate)5 mg/kg, i.p., every 3 days for 21 daysSignificant tumor growth inhibition, comparable to cisplatin[2]
ActeinKunming MiceSarcoma S1803, 9, 27 mg/kg40.24%, 44.27%, 52.80% inhibition respectively[1]
26-deoxyacteinKunming MiceSarcoma S1803, 9, 27 mg/kg40.80%, 52.59%, 68.66% inhibition respectively[1]
Experimental Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in nude mice to evaluate the anti-tumor efficacy of this compound compounds.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, triple-negative breast cancer)

  • Female BALB/c nude mice (6-8 weeks old)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • This compound test compound

  • Vehicle for test compound (e.g., PBS, DMSO, or a mixture with surfactants like Tween 80)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Calipers

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some protocols, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow until they are palpable and reach a certain volume (e.g., 100-200 mm³). This typically takes 1-2 weeks.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (n=5-10 per group):

      • Vehicle control group

      • This compound test compound group(s) (different doses)

      • Positive control group

    • Administer the test compound and controls via the determined route (e.g., intraperitoneal, oral gavage) and schedule. The vehicle for cycloartanes should be carefully selected based on their solubility.

  • Endpoint and Data Collection:

    • Continue treatment for a predefined period (e.g., 21 days).

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition rate.

Visualization: Experimental Workflow for Xenograft Model

xenograft_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis CellCulture 1. Culture MDA-MB-231 Cells CellHarvest 2. Harvest and Prepare Cell Suspension CellCulture->CellHarvest Injection 3. Subcutaneous Injection into Nude Mice CellHarvest->Injection TumorGrowth 4. Monitor Tumor Growth Injection->TumorGrowth Grouping 5. Randomize into Treatment Groups TumorGrowth->Grouping Treatment 6. Administer this compound/Controls Grouping->Treatment Endpoint 7. Euthanize and Excise Tumors Treatment->Endpoint DataCollection 8. Measure Tumor Weight and Volume Endpoint->DataCollection Analysis 9. Calculate Tumor Growth Inhibition DataCollection->Analysis

Experimental workflow for the subcutaneous xenograft model.
Visualization: this compound Anti-cancer Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_akt Akt Pathway This compound This compound Triterpenoids Raf Raf This compound->Raf Inhibition Akt Akt This compound->Akt Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt->Proliferation Promotes

This compound inhibition of pro-survival signaling pathways.

Anti-inflammatory Effects

This compound triterpenoids have shown potent anti-inflammatory activity. A common in vivo model to screen for topical anti-inflammatory agents is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.

Data Presentation: In Vivo Anti-inflammatory Efficacy of this compound Triterpenoids
This compound CompoundAnimal ModelModelED50Reference
Argentatin ACD-1 MiceTPA-induced ear edema2.8 x 10⁻⁴ mmol/ear[3]
Argentatin BCD-1 MiceTPA-induced ear edema1.5 x 10⁻⁴ mmol/ear[3]
25-nor-cycloart-3,16-dione-17-en-24-oic acidCD-1 MiceTPA-induced ear edema1.4 x 10⁻⁴ mmol/ear[3]
Experimental Protocol: TPA-Induced Mouse Ear Edema

This protocol details the induction of acute inflammation in the mouse ear using TPA and the evaluation of the anti-inflammatory effects of topically applied this compound compounds.

Materials:

  • Male CD-1 mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972)

  • This compound test compound

  • Positive control (e.g., Indomethacin)

  • Micropipettes

  • Ear punch (biopsy punch)

  • Analytical balance

Procedure:

  • Preparation of Solutions:

    • Dissolve TPA in acetone to a final concentration of 0.01% (w/v).

    • Dissolve the this compound test compound and indomethacin (B1671933) in acetone at various concentrations.

  • Animal Grouping:

    • Randomly divide the mice into treatment groups (n=5-10 per group):

      • Vehicle control group (Acetone)

      • TPA control group

      • This compound test compound group(s) + TPA

      • Positive control group (Indomethacin) + TPA

  • Induction of Edema and Treatment:

    • Apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse.

    • Apply 20 µL of the vehicle (acetone) to the left ear as a control.

    • Immediately after TPA application, apply 20 µL of the test compound, indomethacin, or vehicle to the right ear.

  • Assessment of Edema:

    • After a specific time (e.g., 4-6 hours), euthanize the mice.

    • Use an ear punch to collect a standard-sized disc from both the right (treated) and left (control) ears.

    • Weigh the ear punches immediately.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group compared to the TPA control group.

    • Determine the ED50 (the dose that causes 50% inhibition of edema) for the active compounds.

Visualization: Experimental Workflow for TPA-Induced Ear Edema Model

tpa_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis PrepareSolutions 1. Prepare TPA and Test Compound Solutions Grouping 2. Group Animals PrepareSolutions->Grouping TPA_Application 3. Apply TPA to Right Ear Grouping->TPA_Application Treatment 4. Apply Test Compound to Right Ear TPA_Application->Treatment Euthanasia 5. Euthanize Mice after 4-6h Treatment->Euthanasia EarPunch 6. Collect and Weigh Ear Punches Euthanasia->EarPunch Analysis 7. Calculate Edema Inhibition EarPunch->Analysis

Experimental workflow for the TPA-induced ear edema model.
Visualization: this compound Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_cell Macrophage/Skin Cell cluster_nucleus Nucleus TPA TPA (Inflammatory Stimulus) IKK IKK TPA->IKK Activates This compound This compound Triterpenoids This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation (Edema, Redness) Proinflammatory_Genes->Inflammation

This compound inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

While in vivo research is less extensive, some this compound triterpenoids have shown promise for their neuroprotective properties. Animal models of neurodegeneration, such as those induced by neurotoxins, are employed to evaluate these effects.

Data Presentation: In Vivo Neuroprotective Potential of this compound Triterpenoids

Currently, detailed quantitative in vivo data for neuroprotective effects of specific this compound compounds are limited in the readily available literature. The primary evidence comes from in vitro studies showing protection against glutamate-induced neurotoxicity in PC12 cells[1][4].

Experimental Protocol: In Vivo Neuroprotection Assay (General Framework)

This protocol provides a general framework for assessing the neuroprotective effects of cycloartanes in a mouse model of neurotoxicity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Neurotoxin (e.g., MPTP for Parkinson's model, scopolamine (B1681570) for cognitive impairment model)

  • This compound test compound

  • Vehicle for test compound

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Histological and biochemical analysis reagents

Procedure:

  • Animal Grouping and Pre-treatment:

    • Randomly divide mice into groups: Vehicle control, Neurotoxin control, this compound + Neurotoxin, this compound only.

    • Administer the this compound compound or vehicle for a specified period before neurotoxin administration.

  • Induction of Neurodegeneration:

    • Administer the neurotoxin according to the established protocol for the chosen model.

  • Behavioral Assessment:

    • Conduct behavioral tests to assess cognitive function or motor coordination at different time points after neurotoxin administration.

  • Biochemical and Histological Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Perform biochemical assays to measure markers of oxidative stress, inflammation, and apoptosis.

    • Conduct histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers) to assess neuronal damage.

Visualization: Logical Flow for Neuroprotection Studies

neuroprotection_flow Start Select Animal Model of Neurodegeneration Pretreatment Administer this compound or Vehicle Start->Pretreatment Induction Induce Neurotoxicity Pretreatment->Induction Behavioral Assess Behavioral Deficits Induction->Behavioral Biochemical Biochemical Analysis of Brain Tissue Induction->Biochemical Histological Histological Analysis of Brain Tissue Induction->Histological Endpoint Evaluate Neuroprotective Efficacy Behavioral->Endpoint Biochemical->Endpoint Histological->Endpoint antidepressant_workflow cluster_fst Forced Swim Test cluster_tst Tail Suspension Test Start Administer this compound/Vehicle/Control to Mice FST_Place Place Mouse in Water Tank Start->FST_Place TST_Suspend Suspend Mouse by Tail Start->TST_Suspend FST_Record Record for 6 min FST_Place->FST_Record FST_Score Score Immobility (last 4 min) FST_Record->FST_Score Analysis Analyze and Compare Immobility Times FST_Score->Analysis TST_Record Record for 6 min TST_Suspend->TST_Record TST_Score Score Immobility TST_Record->TST_Score TST_Score->Analysis

References

Unlocking the Therapeutic Potential of Nature: Docking Studies of Cycloartane Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: Cycloartane derivatives, a class of tetracyclic triterpenoids abundant in the plant kingdom, have garnered significant attention in recent years for their diverse and potent pharmacological activities. These natural compounds have demonstrated promising anticancer, anti-inflammatory, neuroprotective, and antiviral properties. Understanding the molecular mechanisms underlying these effects is paramount for the development of novel therapeutics. In silico molecular docking studies serve as a powerful tool to elucidate the interactions between this compound derivatives and their protein targets, providing crucial insights into their structure-activity relationships and guiding further drug design and optimization.

This document provides detailed application notes and protocols for performing and analyzing docking studies of this compound derivatives with various protein targets implicated in a range of diseases. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of natural products.

Quantitative Data Summary

The following table summarizes the reported binding affinities and inhibitory concentrations of various this compound derivatives against their respective protein targets. This data provides a quantitative basis for comparing the potential efficacy of different compounds and for prioritizing them for further investigation.

This compound DerivativeProtein TargetDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 / Kd (µM)Therapeutic AreaReference
Argentatin BCyclooxygenase-2 (COX-2)--15 (77% inhibition)Anti-inflammatory[1]
Cycloart-23-ene-3,25-diolMRCKα kinase--0.21Anticancer[2]
This compound-3,24,25-triolMRCKα kinase--0.25Anticancer[2]
Cycloart-25-ene-3,24-diolMRCKα kinase--0.36Anticancer[2]
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acidMRCKα kinase--3.0Anticancer[2]
24,25-Dihydroxycycloartan-3-oneMRCKα kinase--2.1Anticancer[2]
Cycloart-25-ene-3,24-diolMRCKβ kinase--1.10Anticancer[2]
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acidMRCKβ kinase--3.2Anticancer[2]
24,25-Dihydroxycycloartan-3-oneMRCKβ kinase--9.8Anticancer[2]
23-epi-26-deoxyacteinBreast Cancer Cells--2.5 (MDA-MB-231)Anticancer[3]
CimigenolBreast Cancer Cells--0.32 (MDA-MB-231)Anticancer[3]

Experimental Protocols: Molecular Docking of this compound Derivatives

This section outlines a detailed protocol for performing molecular docking studies of this compound derivatives with protein targets. This protocol is a generalized workflow and may require optimization based on the specific software and target protein used.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or other suitable software.[4][5][6]

  • Molecular Visualization Software: PyMOL, Chimera, Discovery Studio Visualizer.[4]

  • Ligand and Protein Preparation Tools: AutoDock Tools, Maestro (Schrödinger), LigPrep.[5][7]

2. Protocol:

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges for AutoDock).

    • Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the Protein Preparation Wizard in Maestro.[5]

    • Minimize the energy of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Obtain the 3D structure of the this compound derivative. This can be done by drawing the molecule in a chemical drawing software and converting it to a 3D format, or by retrieving it from a database like PubChem.

  • Ligand Optimization:

    • Generate the 3D coordinates of the ligand.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation. Tools like LigPrep can be used to generate multiple low-energy conformers.[5]

Step 3: Grid Generation (for AutoDock and similar programs)

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review.

  • Generate the Grid Box: Create a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[4][7]

Step 4: Molecular Docking

  • Set Docking Parameters: Configure the docking parameters in the chosen software. This includes specifying the protein and ligand files, the grid parameter file (if applicable), and the search algorithm parameters (e.g., number of runs, exhaustiveness).[7]

  • Run Docking Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity for each pose.

Step 5: Analysis of Results

  • Examine Docking Poses: Visualize the docked poses of the this compound derivative within the protein's active site using molecular visualization software.

  • Analyze Binding Interactions: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Note the specific amino acid residues involved in these interactions.

  • Evaluate Docking Scores: The docking software will provide a docking score or binding energy for each pose, which is an estimate of the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

  • Compare with Controls: If available, compare the docking results with those of a known inhibitor or the native ligand to validate the docking protocol and assess the relative potency of the this compound derivative.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the broader biological context and the practical steps involved, the following diagrams have been generated using Graphviz.

G cluster_workflow Molecular Docking Workflow start Start protein_prep Protein Preparation (PDB Structure) start->protein_prep ligand_prep Ligand Preparation (this compound Derivative) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis end End analysis->end

A generalized workflow for molecular docking studies.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene activates This compound This compound Derivatives This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound derivatives.

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound Derivatives This compound->PI3K inhibits

Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding of small molecules to protein targets. The application notes and protocols provided herein offer a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound derivatives. By systematically applying these in silico techniques, it is possible to gain a deeper understanding of the molecular basis of the pharmacological activities of these natural products and to accelerate the development of new and effective drugs for a variety of diseases. The presented data and workflows are intended to serve as a valuable resource to the scientific community, fostering further research into this promising class of natural compounds.

References

Application Note: LCMS-DNP-Based Dereplication for the Rapid Identification of Novel Cycloartane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. Cycloartane triterpenoids, a large and structurally diverse class of natural products, are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] However, the process of isolating and identifying new compounds from complex natural extracts is often hindered by the repeated isolation of known substances. Dereplication, the rapid identification of known compounds in an extract, is a critical step to focus resources on discovering truly novel molecules.[3][4] This application note describes a robust workflow combining Liquid Chromatography-Mass Spectrometry (LCMS) with derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNP) or its analogs, such as Girard's reagent T, for the efficient dereplication and targeted identification of new this compound compounds.

Principle of the Method

Many this compound triterpenoids possess ketone or aldehyde functional groups. These carbonyl moieties often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). To overcome this, derivatization with a hydrazine-containing reagent like Girard's reagent T (a quaternary ammonium (B1175870) hydrazide) can be employed.[5] This "charge-tagging" strategy attaches a permanently charged group to the neutral this compound, forming a hydrazone derivative.[6] This significantly enhances the ionization efficiency in positive-ion ESI-MS, leading to much lower detection limits.[5][6]

The subsequent LCMS analysis provides the retention time and high-resolution mass-to-charge ratio (m/z) of the derivatized compounds. This data is then compared against a comprehensive database, such as the Dictionary of Natural Products (DNP), to identify known cycloartanes.[7][8] Compounds with m/z values that do not match any known entries in the database, especially those within the same chemical class based on fragmentation patterns, are flagged as potentially novel and prioritized for isolation and full structural elucidation.[3][9][10]

Advantages of the LCMS-DNP Approach

  • Increased Sensitivity: Drastically improves detection of carbonyl-containing cycloartanes.[5][6]

  • Enhanced Specificity: The derivatization reaction is specific to carbonyl groups, reducing sample complexity.

  • Rapid Screening: Allows for high-throughput analysis of crude extracts, accelerating the discovery process.[4]

  • Focused Isolation: Prevents the wasteful re-isolation of known compounds, saving time and resources.[3]

Experimental Protocols

Extraction of this compound Triterpenoids

This protocol provides a general method for the extraction of cycloartanes from plant material, such as rhizomes or bark.[11][12][13]

Materials:

Procedure:

  • Macerate the dried, powdered plant material (1 kg) with methanol (e.g., 3 x 6 L) at room temperature for 72 hours.[11]

  • Filter the extract and combine the filtrates.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the crude extract (e.g., 100 g) in distilled water (1 L) and perform a liquid-liquid partition sequentially with n-hexane, dichloromethane, and ethyl acetate.[10][11][12]

  • Collect each fraction and evaporate the solvent to dryness. The this compound triterpenoids are often enriched in the dichloromethane and ethyl acetate fractions.[10][11]

  • Store the dried fractions at 4°C until further analysis.

DNP Derivatization with Girard's Reagent T (GirT)

This protocol is for the derivatization of carbonyl groups in the extracted fractions to enhance MS detection.[5][6]

Materials:

  • Dried plant extract fraction

  • Methanol (MeOH), LCMS grade

  • Glacial acetic acid

  • Girard's Reagent T (GirT)

  • Thermomixer or water bath

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

Procedure:

  • Dissolve a small amount of the dried extract (e.g., 10 mg) in 1 mL of 70% methanol.

  • Add 50 µL of glacial acetic acid and 25-50 mg of GirT powder.[5] The optimal molar ratio of GirT to the analyte may need to be determined, but a large excess is typically used for complex mixtures.[6]

  • Vortex the mixture thoroughly.

  • Incubate the reaction at 60-85°C for 2-4 hours.[5] Reaction time and temperature should be optimized for the specific compounds of interest.

  • After incubation, cool the reaction mixture to room temperature.

  • (Optional but Recommended) Clean up the reaction mixture using a C18 SPE cartridge to remove excess reagent and salts. Elute the derivatized compounds with methanol.

  • Dry the cleaned eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95-100% B over 20-30 minutes, hold for 5 minutes, and then re-equilibrate.[7]

  • Flow Rate: 0.3-0.5 mL/min.[14]

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS Parameters (Typical):

  • Ionization Mode: Positive ESI.

  • Mass Range: 150-2000 m/z.[15]

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150°C.

  • Data Acquisition: Data-Dependent Acquisition (DDA) mode to acquire both full scan MS and MS/MS spectra.

Data Processing and Dereplication
  • Process the raw LCMS data using vendor-specific software or open-source tools like MZmine or XCMS to perform peak picking, deconvolution, and alignment.

  • Generate a peak list containing accurate m/z values and retention times for all detected features.

  • Compare the experimental m/z values of the derivatized compounds against an in-house or commercial database (e.g., Dictionary of Natural Products - DNP) of known cycloartanes.[8][16] Remember to account for the mass of the GirT derivative tag.

  • Features that do not match any known compounds in the database are considered potential new molecules and are prioritized for further investigation.

  • Utilize tools like molecular networking (e.g., GNPS) to cluster structurally related compounds based on MS/MS fragmentation similarity, which can help identify entire families of new cycloartanes.[11][12]

Data Presentation

The data generated from the LCMS-DNP analysis can be effectively summarized in tables to facilitate comparison and identification of novel compounds.

Table 1: LCMS Data for Known and Potentially New this compound Triterpenoids

Peak IDRetention Time (min)Experimental m/z [M+GirT]+Molecular Formula (Predicted)Mass Error (ppm)Database Match (DNP)Identification Status
112.5602.4589C36H60N3O41.2Known Compound AKnown
214.8616.4745C37H62N3O4-0.8Known Compound BKnown
316.2632.4693C37H62N3O51.5No Match Found Potentially New
418.1618.4902C38H64N3O3-1.1Known Compound CKnown
519.5646.4850C38H64N3O50.9No Match Found Potentially New

Visualizations

Experimental Workflow

G cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk nfkb_complex p50/p65-IκBα (Inactive) ikb_phos IκBα Phosphorylation & Degradation nfkb_complex->ikb_phos ikk->ikb_phos nfkb_active p50/p65 (Active) ikb_phos->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) gene_transcription->cytokines This compound New this compound Compound This compound->ikk Inhibits This compound->nfkb_active Inhibits

References

Troubleshooting & Optimization

Overcoming challenges in the isolation of pure cycloartane compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming the challenges in the isolation of pure cycloartane compounds. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when isolating this compound compounds?

A1: The primary challenges in isolating this compound compounds stem from their structural complexity and the presence of closely related isomers in natural extracts. Key difficulties include:

  • Co-elution of Structurally Similar Compounds: Cycloartanes often exist as complex mixtures of isomers with subtle differences in their structure, making them difficult to separate using standard chromatographic techniques.[1][2]

  • Low Abundance: Many bioactive cycloartanes are present in low concentrations in their natural sources, requiring efficient extraction and purification methods to obtain sufficient quantities for analysis.

  • Compound Instability: Some this compound structures can be sensitive to acidic conditions, heat, or prolonged exposure to certain solvents, leading to degradation during the isolation process.[3][4]

  • Poor Solubility: The polarity of cycloartanes can vary significantly, especially between aglycones and their glycosidic forms, posing challenges for selecting appropriate solvents for extraction and chromatography.[3]

Q2: My this compound compounds are co-eluting during HPLC. What strategies can I employ to improve separation?

A2: Co-elution is a frequent issue when dealing with this compound isomers.[1] To improve resolution, consider the following strategies:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic modifier (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve separation.[5][6]

    • Alter Solvent Selectivity: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can change the elution order by altering interactions with the stationary phase.[7]

    • Adjust pH: For cycloartanes with acidic or basic functional groups, modifying the pH of the mobile phase can alter their ionization state and improve peak shape and selectivity.[8][9]

    • Employ Gradient Elution: A shallow gradient, where the mobile phase composition changes slowly, can enhance the resolution of closely eluting compounds.[10][11]

  • Modify the Stationary Phase:

    • Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. Phenyl-hexyl or cyano columns can offer different selectivity based on pi-pi or dipole-dipole interactions.[5][12]

    • Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and can improve the resolution of closely eluting peaks.[5][13]

  • Adjust Other Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, sometimes leading to better separation.[6]

    • Change the Temperature: Optimizing the column temperature can affect mobile phase viscosity and analyte-stationary phase interactions, which can influence selectivity.[14]

Q3: I'm observing significant peak tailing in my HPLC chromatograms for this compound analysis. What are the causes and solutions?

A3: Peak tailing can compromise resolution and quantification. Common causes and their solutions are:

  • Secondary Interactions with Silica (B1680970): Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on cycloartanes, causing tailing.[15][16]

    • Solution: Use a low pH mobile phase (around pH 2-3) to suppress the ionization of silanol groups. Alternatively, use an end-capped column where these residual silanols are deactivated.[17][18]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[19]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[20]

  • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shapes.

    • Solution: Replace the guard column and/or flush the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.[17]

Q4: My this compound compound appears to be degrading on the silica gel column during flash chromatography. How can I mitigate this?

A4: Degradation on silica gel is a known issue for acid-sensitive compounds.[21][22] Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica like C18 for reversed-phase chromatography.[21][22]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

  • Maintain Low Temperatures: If possible, perform the chromatography in a cold room to slow down potential degradation reactions.[3]

Troubleshooting Guides

Problem 1: Poor Separation in Flash Column Chromatography

Your TLC shows good separation, but the column chromatography results in mixed fractions.

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

  • Possible Cause: The sample was loaded in too large a volume of solvent.

    • Solution: Dissolve the sample in a minimal amount of solvent and load it as a concentrated band at the top of the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be effective.[23]

  • Possible Cause: The elution solvent system is not optimized.

    • Solution: Re-evaluate your TLC solvent system. For column chromatography, a slightly less polar solvent system than the one used for TLC (aim for an Rf of 0.2-0.3 for your target compound) often yields better separation.

Problem 2: Low Recovery of this compound Compound After Purification

The yield of your pure this compound is significantly lower than expected from the crude extract.

  • Possible Cause: Irreversible adsorption of the compound onto the stationary phase.

    • Solution: Test different stationary phases (e.g., alumina, C18) to find one with better recovery.[22]

  • Possible Cause: The compound is degrading during the process.

    • Solution: Refer to the FAQ on compound degradation. Use milder conditions, such as lower temperatures and less acidic stationary phases.[3]

  • Possible Cause: The compound is co-eluting with an unseen impurity.

    • Solution: Use a different analytical technique (e.g., HPLC with a different detector like a mass spectrometer) to check the purity of your fractions.[1] Optimize your chromatographic method to resolve the co-eluting species.

Data Presentation

Table 1: Common Solvent Systems for this compound Separation by Chromatography
Chromatographic TechniqueStationary PhaseTypical Mobile Phase (Gradient or Isocratic)Target this compound Type
Flash ChromatographySilica GelHexane / Ethyl AcetateNon-polar aglycones
Dichloromethane / MethanolModerately polar aglycones
Chloroform / Methanol / WaterPolar glycosides[24]
Preparative HPLCC18 (Reversed-Phase)Acetonitrile / WaterAglycones and less polar glycosides
Methanol / WaterAglycones and less polar glycosides[25]
C18 (Reversed-Phase)Methanol / Water with 0.1% Formic AcidTo improve peak shape of acidic cycloartanes
HILICSilica or AmideAcetonitrile / WaterHighly polar glycosides

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Column Preparation: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent. Carefully apply the sample to the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel, and then load the dry powder onto the column.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC
  • System Preparation: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 50% acetonitrile in water).

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the sample onto the column.

  • Elution: Run a pre-determined gradient program, for example, starting with 50% acetonitrile and increasing to 100% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions based on the retention times of the peaks of interest, either manually or using an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Post-Processing: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Visualizations

G cluster_0 General Isolation Workflow Crude_Extract Crude Plant Extract Initial_Fractionation Initial Fractionation (e.g., Solvent Partitioning) Crude_Extract->Initial_Fractionation Column_Chromatography Silica Gel Column Chromatography Initial_Fractionation->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pool Semi-Pure Fractions Fraction_Analysis->Pooling Prep_HPLC Preparative HPLC (e.g., C18) Pooling->Prep_HPLC Purity_Check Purity Analysis (HPLC, NMR) Prep_HPLC->Purity_Check Pure_Compound Isolated Pure this compound Purity_Check->Pure_Compound

Caption: A typical experimental workflow for the isolation of this compound compounds.

G cluster_1 Troubleshooting Co-elution in HPLC Problem Problem: Co-eluting Peaks Optimize_Mobile_Phase Optimize Mobile Phase Problem->Optimize_Mobile_Phase Start Here Change_Stationary_Phase Change Stationary Phase Problem->Change_Stationary_Phase Adjust_Parameters Adjust Other Parameters Problem->Adjust_Parameters Change_Solvent_Ratio Adjust Solvent Ratio/ Gradient Slope Optimize_Mobile_Phase->Change_Solvent_Ratio Change_Solvent_Type Change Organic Modifier (e.g., ACN to MeOH) Optimize_Mobile_Phase->Change_Solvent_Type Adjust_pH Adjust pH Optimize_Mobile_Phase->Adjust_pH Change_Column_Type Switch Column Chemistry (e.g., Phenyl, Cyano) Change_Stationary_Phase->Change_Column_Type Smaller_Particles Use Smaller Particle Size Column Change_Stationary_Phase->Smaller_Particles Flow_Rate Lower Flow Rate Adjust_Parameters->Flow_Rate Temperature Change Temperature Adjust_Parameters->Temperature Resolved Peaks Resolved Change_Solvent_Ratio->Resolved Change_Solvent_Type->Resolved Adjust_pH->Resolved Change_Column_Type->Resolved Smaller_Particles->Resolved Flow_Rate->Resolved Temperature->Resolved

Caption: A decision tree for troubleshooting co-eluting peaks in HPLC.

References

Improving the yield of cycloartane extraction from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of cycloartane extraction from natural sources. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to optimize your extraction strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound-type triterpenoids?

A1: The main challenges in extracting this compound triterpenoids stem from their complex structures and often low concentrations in plant matrices. Key difficulties include:

  • Low Yield: Achieving a high yield can be challenging due to the low natural abundance of these compounds in many plant sources.[1]

  • Co-extraction of Impurities: The extraction process frequently isolates other lipophilic compounds such as pigments, fats, and sterols, which complicates the purification process.[1]

  • Structural Complexity and Diversity: Cycloartanes are a diverse group of molecules with varying polarities, making it difficult to develop a single, universally effective extraction protocol.[1]

  • Potential for Degradation: Some this compound structures can be sensitive to high temperatures or extreme pH levels, which may lead to degradation if extraction conditions are not carefully controlled.[1]

Q2: Which natural sources are particularly rich in cycloartanes?

A2: this compound triterpenoids are widely distributed in the plant kingdom. Some of the most notable sources include:

  • Astragalus species (Leguminosae): Particularly the roots, which are known to contain a variety of bioactive this compound glycosides like astragalosides.

  • Cimicifuga species (Ranunculaceae): Also known as black cohosh, the rhizomes are a rich source of various this compound derivatives.[2][3][4]

  • Curculigo orchioides (Amaryllidaceae): The rhizomes of this plant have been found to contain several this compound-type saponins (B1172615).[5][6][7][8]

  • Actaea asiatica (Ranunculaceae): The rhizomes of this plant are a source of this compound triterpene glycosides.

Q3: What are the most effective conventional and advanced extraction methods for cycloartanes?

A3: The choice of extraction method depends on the specific plant material, the scale of the operation, and the available resources.

  • Conventional Methods: Maceration and Soxhlet extraction are commonly used. Maceration is simple but can be time-consuming and may result in lower yields. Soxhlet extraction is more efficient than maceration but uses larger volumes of solvent and prolonged heating, which can risk degrading thermally sensitive compounds.

  • Advanced Methods: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient.[9][10][11][12][13][14] They offer higher yields, shorter extraction times, and reduced solvent consumption. Supercritical Fluid Extraction (SFE) with CO2 is another advanced "green" technique that can provide high selectivity, although the initial equipment cost is higher.[15][16][17][18][19][20]

Q4: How does the choice of solvent impact this compound extraction yield?

A4: Solvent selection is a critical factor. Cycloartanes are generally lipophilic, but their polarity can vary depending on the specific substitutions (e.g., glycosylation).

  • Non-polar solvents like hexane (B92381) and dichloromethane (B109758) are effective for extracting the aglycone (non-glycosylated) forms.

  • Polar solvents such as methanol (B129727) and ethanol, often in aqueous mixtures (e.g., 70-95% ethanol), are typically used to extract the more polar this compound glycosides. The optimal solvent or solvent system must be determined empirically for each specific plant matrix and target compound.

Troubleshooting Guides

This section addresses common problems encountered during this compound extraction and purification, providing potential causes and solutions.

Problem Possible Causes Solutions
Low Extraction Yield 1. Inappropriate solvent choice: The solvent polarity may not be suitable for the target cycloartanes. 2. Insufficient extraction time or temperature: The conditions may not be adequate for complete extraction. 3. Large particle size of plant material: Reduced surface area for solvent interaction.[21][22][23][24] 4. Inefficient extraction method: The chosen technique may not be optimal.1. Optimize the solvent system: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol, and aqueous mixtures of ethanol/methanol).[1] 2. Adjust extraction parameters: Increase the extraction time or temperature, but monitor for potential degradation of the target compounds. For advanced methods like UAE and MAE, optimize the specific instrument parameters.[1] 3. Reduce particle size: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.[1] 4. Consider alternative methods: If using maceration, switching to UAE or MAE can significantly improve yield and reduce extraction time.[9][10][11]
Co-extraction of a High Amount of Impurities 1. Solvent with poor selectivity: The solvent may be dissolving a wide range of compounds in addition to the target cycloartanes. 2. Complex plant matrix: The source material may be rich in pigments (e.g., chlorophyll) and lipids.1. Perform sequential extraction: Use a series of solvents with increasing polarity. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids and some pigments before extracting the cycloartanes with a more polar solvent. 2. Employ Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to clean up the crude extract before further purification. 3. Utilize Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., n-hexane and methanol/water) to separate compounds based on their polarity.
Degradation of Cycloartanes During Extraction 1. High extraction temperature: Prolonged exposure to high temperatures can cause degradation of thermally labile compounds.[1] 2. Extreme pH conditions: Acidic or basic conditions can lead to hydrolysis of glycosidic bonds or other structural changes.[1]1. Use lower extraction temperatures: Employ methods that can be performed at or near room temperature, such as maceration or UAE. For thermal methods like Soxhlet or MAE, use the lowest effective temperature and minimize the extraction time. 2. Maintain a neutral pH: Ensure that the extraction solvent is neutral, unless a specific pH is required for selective extraction. Buffer the solvent if necessary.
Difficulty in Purifying a Specific this compound 1. Co-elution with structurally similar compounds: The crude extract may contain multiple this compound derivatives with very similar polarities. 2. Inappropriate chromatographic conditions: The selected stationary and mobile phases may not be providing adequate separation.1. Optimize chromatographic methods: Experiment with different column types (e.g., normal-phase silica, reversed-phase C18) and various mobile phase compositions and gradients. 2. Consider preparative HPLC: For high-purity isolation of individual compounds, preparative high-performance liquid chromatography is often necessary.[7][8] 3. Try alternative purification techniques: Techniques like counter-current chromatography can be effective for separating compounds with similar polarities.[25]

Quantitative Data on this compound Extraction

The following tables summarize quantitative data on this compound yields from various natural sources using different extraction methods and conditions.

Table 1: Yield of Cycloartanes from Different Plant Sources and Extraction Methods

Plant SourcePlant PartExtraction MethodSolventKey ParametersYieldReference
Actinidia deliciosaRootMicrowave-Assisted Extraction (MAE)72.67% EthanolPower: 362.12 W, Time: 30 min, Liquid:Solid Ratio: 15:184.96% of total triterpenoids[10][12]
Diospyros kakiLeavesMicrowave-Assisted Extraction (MAE)60.27% EthanolPower: 365.3 W, Time: 13.05 min, Solvent:Solid Ratio: 22.26:161.82 mg/g of total triterpenoids[13][14]
Curculigo orchioidesRootsMaceration followed by partitioningMethanol, then partitioned with n-hexane and ethyl acetate2 extractions with methanol at 45°C for 2 hours each300 g crude methanol extract from 3.0 kg of dried roots[5][6]
Actaea asiaticaRhizomesReflux Extraction95% Ethanol3 extractions for 2 hours each879 g crude extract from 6.8 kg of dried rhizomes
Cimicifuga foetidaRootsReflux Extraction95% Ethanol3 extractions at 70°C for 5 hours each5.6 kg ethyl acetate fraction from 82 kg of dried roots[2]
Astragalus thracicusIn vitro root culturesExhaustive Extraction80% MethanolNot specifiedAstragaloside I: 1.50 mg/g DW, Astragaloside II: 1.01 mg/g DW, Astragaloside IV: 0.91 mg/g DW[26]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cycloartanes

This protocol provides a general guideline for extracting cycloartanes using UAE, a method known for its efficiency and reduced extraction time.

  • Sample Preparation:

    • Dry the plant material (e.g., roots, rhizomes) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Procedure:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the selected extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters. Common starting points are:

      • Frequency: 20-40 kHz

      • Power: 100-250 W

      • Temperature: 40-60°C

      • Time: 20-40 minutes

    • Continuously monitor the temperature to avoid overheating and potential degradation of the compounds.

  • Post-Extraction Processing:

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

    • The solid residue can be re-extracted with fresh solvent to maximize yield.

    • Combine the liquid extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature below 50°C.

    • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Microwave-Assisted Extraction (MAE) of Cycloartanes

This protocol outlines the steps for MAE, a rapid extraction method that utilizes microwave energy. A specialized microwave extraction system is required.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction Procedure:

    • Place a known amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a predetermined solvent-to-solid ratio (e.g., 15:1 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. Optimal conditions need to be determined experimentally, but typical ranges are:

      • Microwave Power: 300-600 W[10][11]

      • Temperature: 60-80°C[9]

      • Time: 5-30 minutes[9][10]

  • Post-Extraction Processing:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter or centrifuge the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

    • The crude extract is now ready for purification.

Visualizing Experimental Workflows

General Workflow for this compound Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of cycloartanes from a plant source.

Extraction_Workflow cluster_purification Purification Steps PlantMaterial Plant Material (e.g., Rhizomes) Drying Drying PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (e.g., UAE, MAE, Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification Partitioning Liquid-Liquid Partitioning Purification->Partitioning Optional Cleanup ColumnChromatography Column Chromatography (Silica, C18) Partitioning->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC IsolatedCompound Pure this compound Compound PrepHPLC->IsolatedCompound

A generalized workflow for this compound extraction and purification.

Troubleshooting Logic for Low Extraction Yield

This diagram outlines a logical approach to troubleshooting low yields in this compound extraction.

Troubleshooting_Yield Start Low this compound Yield CheckParticleSize Is plant material finely ground? Start->CheckParticleSize Grind Action: Grind to a finer, uniform powder CheckParticleSize->Grind No CheckSolvent Is the solvent choice optimal? CheckParticleSize->CheckSolvent Yes Grind->CheckSolvent OptimizeSolvent Action: Test solvents of varying polarities CheckSolvent->OptimizeSolvent No CheckParameters Are extraction time and temperature sufficient? CheckSolvent->CheckParameters Yes OptimizeSolvent->CheckParameters OptimizeParameters Action: Increase time/temperature incrementally CheckParameters->OptimizeParameters No CheckMethod Is the extraction method efficient? CheckParameters->CheckMethod Yes OptimizeParameters->CheckMethod ChangeMethod Action: Consider UAE, MAE, or SFE CheckMethod->ChangeMethod No ReEvaluate Re-evaluate Yield CheckMethod->ReEvaluate Yes ChangeMethod->ReEvaluate

A decision-making diagram for troubleshooting low this compound yield.

References

Technical Support Center: Optimization of HPLC Conditions for Separating Cycloartane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of cycloartane isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound isomers are co-eluting or showing poor resolution. What should I do?

A1: Co-elution of isomers is a common challenge due to their similar structures and physicochemical properties. A systematic approach is needed to improve selectivity (α) and efficiency (N).[1]

  • Initial Checks: First, confirm that you are seeing true co-elution. Look for asymmetrical peaks, shoulders, or merged peaks.[1] If you have a photodiode array (PDA) detector, a peak purity analysis can be highly informative.[1]

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous content can enhance retention and potentially improve separation.[1]

    • Solvent Type: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.[1]

    • pH Adjustment: For ionizable this compound derivatives, slight changes in the mobile phase pH can significantly impact retention and selectivity.[1][2]

    • Additives: The use of buffers or ion-pairing agents can influence the retention of charged compounds.[1]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, your column chemistry may not be suitable.[1]

    • Column Chemistry: For separating structurally similar triterpenoids, C30 columns can offer superior selectivity and resolution compared to standard C18 columns due to their shape selectivity.[3] Phenyl and Pentafluorophenyl (PFP) columns can also be effective for positional isomers due to π-π interactions.[4]

    • Chiral Separations: If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary.[5][6] Polysaccharide-based CSPs are widely used for this purpose.[7][8]

  • Temperature: Adjusting the column temperature can alter selectivity. Lower temperatures often enhance chiral selectivity.[1]

Q2: I'm observing poor peak shape (tailing or fronting) for my this compound isomer peaks. How can this be improved?

A2: Poor peak shape can compromise quantification accuracy. Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try reducing the injection volume or sample concentration.[7]

  • Column Contamination: A contaminated guard column or a clogged inlet frit on the analytical column can cause peak shape issues. Replace the guard column or, if the manufacturer allows, back-flush the analytical column.[7][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[3]

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase.[3] If a stronger solvent is required for solubility, inject the smallest possible volume.[3][9]

Q3: My retention times are shifting between injections. What is causing this instability?

A3: Unstable retention times make peak identification difficult and suggest a problem with the HPLC system's stability or the method's robustness.[1]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A minimum of 10-20 column volumes is recommended, especially after changing the mobile phase composition.[7]

  • Mobile Phase Preparation: If preparing the mobile phase online, check the pump's proportioning valves. For better consistency, pre-mix the mobile phase components and ensure it is properly degassed.[7]

  • Temperature Fluctuations: Temperature affects retention times. Use a column oven to maintain a consistent temperature.[7]

  • Pump Issues: Leaks at pump fittings or seals can lead to erratic retention times and noisy baselines.[10]

Q4: The backpressure in my HPLC system is high or unstable. What should I do?

A4: High or unstable backpressure can indicate a blockage or other issues within the HPLC system.[1]

  • Locate the Blockage: Systematically disconnect components, starting from the detector and moving backward, to identify the source of the high pressure.

  • Check for Clogged Frits: The column inlet frit is a common site for clogs from particulate matter.[1] Reversing and flushing the column (if permitted by the manufacturer) may resolve this.

  • Buffer Precipitation: If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: The choice of column depends on the nature of the isomers.

  • For general separation of structurally similar triterpenoids, a C30 column often provides better selectivity than a standard C18 column.[3]

  • For positional isomers, especially those with aromatic rings, Phenyl or Pentafluorophenyl (PFP) columns can be effective.[4]

  • For separating enantiomers (mirror-image stereoisomers), a Chiral Stationary Phase (CSP) is mandatory.[5][6] Polysaccharide-based and cyclodextrin-based CSPs are common choices.[7][8][11]

Q2: How do I choose the initial mobile phase for separating this compound isomers?

A2: Reversed-phase HPLC is the most common starting point. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[12] A good starting point is a gradient elution from a high aqueous content to a high organic content to determine the approximate elution conditions.[2]

Q3: What detection wavelength should I use for this compound triterpenoids?

A3: Many triterpenoids, including cycloartanes, lack a strong chromophore. Therefore, detection at low UV wavelengths, typically between 205-210 nm , is often necessary to achieve adequate sensitivity.[3] This requires the use of high-purity HPLC-grade solvents.[3] For higher sensitivity and structural information, a mass spectrometer (LC-MS) is an excellent alternative.[7]

Q4: What are some key considerations for sample preparation of this compound isomers from natural products?

A4: Proper sample preparation is crucial for reliable results.

  • Extraction: An efficient extraction method is needed to isolate the triterpenoids from the matrix. Sonication with a methanol/chloroform mixture can be effective.[3]

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent clogging of the HPLC system.[3]

  • Concentration: If the analyte concentration is low, you may need to concentrate the extract. However, be aware that this can also concentrate interfering compounds.[3]

Experimental Protocols

General Method Development Workflow

A systematic approach to method development is crucial for successfully separating challenging isomers.

MethodDevelopmentWorkflow cluster_prep 1. Analyte & System Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_validation 4. Finalization A Define Separation Goal (e.g., baseline resolution) B Characterize Analytes (pKa, solubility, UV spectra) A->B C Prepare HPLC System (purge, equilibrate) B->C D Select Column (C18, C30, Phenyl, Chiral) C->D E Scouting Gradient (e.g., 5-95% ACN in 20 min) D->E F Evaluate Initial Results (retention, peak shape) E->F G Optimize Mobile Phase (solvent type, pH, additives) F->G H Adjust Temperature & Flow Rate G->H I Fine-tune Gradient Profile H->I J Verify Method Robustness I->J K Final Method J->K

A generalized workflow for HPLC method development.
Example Protocol: Chiral Separation of this compound Enantiomers

This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization will likely be required for specific compounds.

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar) (250 x 4.6 mm, 5 µm).[7]

Mobile Phase: A mixture of n-hexane and ethanol (B145695). The optimal ratio needs to be determined empirically; start with a ratio like 90:10 (v/v) and adjust as needed. Increasing the ethanol content generally decreases retention times.[7]

Flow Rate: 1.0 mL/min.[7]

Column Temperature: 25 °C.[7]

Detection: UV at 210 nm.[7]

Injection Volume: 10 µL.[7]

Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.[7]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]

  • Inject the sample.

  • Run the analysis isocratically.

  • Optimize the hexane:ethanol ratio to achieve baseline separation.

Data Presentation

Table 1: Influence of Mobile Phase Modifier on Isomer Resolution

Organic ModifierIsocratic %Resolution (Rs) between Isomer 1 & 2
Acetonitrile60%1.2
Methanol70%1.6
Acetonitrile/Methanol (50:50)65%1.4

Note: This is example data and will vary depending on the specific this compound isomers and stationary phase.

Table 2: Effect of Column Temperature on Chiral Separation

Temperature (°C)Retention Time - Enantiomer 1 (min)Retention Time - Enantiomer 2 (min)Selectivity (α)
2512.513.81.10
3510.211.01.08
458.18.61.06

Note: This is example data illustrating the common trend of decreasing selectivity with increasing temperature in chiral separations.

Logical Relationships

Troubleshooting Decision Tree for Co-eluting Peaks

This diagram outlines a logical approach to troubleshooting the common problem of co-eluting isomer peaks.

TroubleshootingTree Start Problem: Co-eluting Peaks Opt_MobilePhase Optimize Mobile Phase Start->Opt_MobilePhase Change_Solvent_Ratio Adjust Organic/Aqueous Ratio Opt_MobilePhase->Change_Solvent_Ratio No Success Resolution Achieved Opt_MobilePhase->Success Yes Change_Solvent_Type Switch Organic Solvent (ACN <=> MeOH) Change_Solvent_Ratio->Change_Solvent_Type Adjust_pH Adjust pH (for ionizable compounds) Change_Solvent_Type->Adjust_pH Change_Column Change Column Adjust_pH->Change_Column Select_C30 Try C30 Column Change_Column->Select_C30 No Change_Column->Success Yes Select_Phenyl Try Phenyl/PFP Column Select_C30->Select_Phenyl Select_Chiral Use Chiral Column (for enantiomers) Select_Phenyl->Select_Chiral Opt_Other Optimize Other Parameters Select_Chiral->Opt_Other Adjust_Temp Adjust Temperature Opt_Other->Adjust_Temp No Opt_Other->Success Yes Adjust_Flow Lower Flow Rate Adjust_Temp->Adjust_Flow Adjust_Flow->Start Re-evaluate

References

Technical Support Center: Enhancing Cycloartane Triterpenoid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing cycloartane triterpenoids for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are this compound triterpenoids poorly soluble in aqueous solutions?

A1: this compound triterpenoids possess a complex, rigid, and largely nonpolar tetracyclic chemical structure. This hydrophobicity makes them inherently difficult to dissolve in aqueous-based buffers and media commonly used in bioassays, leading to challenges in achieving desired concentrations for accurate testing.[1][2]

Q2: What are the common initial approaches to solubilizing this compound triterpenoids?

A2: The most common initial approach is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[3][4] This stock is then diluted into the aqueous bioassay medium. However, the final concentration of the organic solvent must be minimized (typically below 0.5% or 1%) to avoid solvent-induced toxicity or artifacts in the assay.[4][5]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution."[5] It occurs when the concentration of the this compound triterpenoid (B12794562) exceeds its solubility limit in the final aqueous environment. To address this, you can:

  • Decrease the final concentration: Your target concentration may be too high for the compound's aqueous solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the assay medium.[5]

  • Increase mixing: Vortex or sonicate the solution immediately after dilution to aid dispersion.[5]

  • Employ solubility enhancement techniques: If simple dilution is insufficient, more advanced methods described below should be considered.

Q4: What are some advanced methods to enhance the solubility of this compound triterpenoids?

A4: Several advanced techniques can be employed to improve the solubility of these challenging compounds:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility by reducing the overall polarity of the solvent system.[3][6]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic triterpenoid molecule within their central cavity, forming an inclusion complex that is more water-soluble.[7][8][9]

  • Surfactants: Surfactants form micelles that can entrap hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[10][11]

  • Nanoparticle Formulations: Encapsulating this compound triterpenoids into lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can significantly improve their solubility and bioavailability.[1][12][13]

  • pH Adjustment: For this compound triterpenoids with ionizable functional groups (e.g., carboxylic acids), adjusting the pH of the solution can increase their solubility.[14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon dilution into aqueous buffer. The compound's concentration exceeds its aqueous solubility limit.1. Decrease the final concentration of the compound.[5]2. Perform a stepwise dilution.[5]3. Vortex or sonicate the solution immediately after dilution.[5]4. Utilize a cyclodextrin (B1172386) inclusion complex.[5]5. Introduce a biocompatible co-solvent at a low, non-toxic concentration.[5]
Inconsistent or non-reproducible bioassay results. Poor solubility leading to variable compound concentration.1. Ensure the compound is fully dissolved in the stock solution before dilution.2. Prepare fresh dilutions immediately before each experiment.[5]3. Consider using a more robust solubilization method, such as a cyclodextrin formulation or nanoformulation.[5][16]
Vehicle control (e.g., DMSO) shows significant toxicity or biological activity. The final concentration of the organic solvent is too high for the assay system.1. Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific bioassay.2. Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.5%). This may require preparing a more concentrated stock solution.[4][5]
Difficulty dissolving the compound even in 100% organic solvent. The compound may be highly crystalline or have very strong intermolecular forces.1. Try gentle warming or sonication to aid dissolution in the organic solvent.2. Test a panel of different organic solvents (e.g., DMSO, DMA, ethanol) to find the most effective one.[3]

Quantitative Data Summary

Table 1: Solubility Enhancement of Triterpenoids using Cyclodextrins

TriterpenoidCyclodextrin TypeSolubility Enhancement FactorReference
Ursolic Acidβ-CyclodextrinIncreased aqueous solubility[8]
Compound Kγ-CyclodextrinHigher solubility and stability enhancement compared to β-CD[7]
SanguinarineNot Specified4.3 times higher solubility[17]

Table 2: Common Co-solvents and Surfactants for Hydrophobic Compounds

Method Examples Mechanism of Action Considerations
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs)Reduces the polarity of the solvent system.The final concentration must be kept low to avoid toxicity.[18]
Surfactants Polysorbate 80 (Tween 80), Polyoxyl 35 castor oil (Cremophor EL), Sodium Dodecyl Sulfate (SDS)Form micelles that encapsulate hydrophobic compounds.[10]Non-ionic surfactants are generally preferred for biological assays due to lower toxicity.[10] The concentration should be above the critical micelle concentration (CMC).[11]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of the this compound triterpenoid.

    • Dissolve the compound in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate at room temperature until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.[4]

  • Dilution into Assay Medium:

    • Perform serial dilutions of the stock solution in the aqueous assay medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration is below the toxicity limit for your specific assay (typically ≤ 0.5%).[4]

    • Vortex the final solution immediately after dilution.

Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or your assay buffer (e.g., 40% w/v).[18]

  • Complex Formation:

    • Add an excess amount of the this compound triterpenoid to the HP-β-CD solution.

    • Agitate the mixture on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[18]

  • Separation and Quantification:

    • Centrifuge the suspension at high speed to pellet any undissolved compound.

    • Carefully collect the supernatant containing the solubilized triterpenoid-cyclodextrin complex.

    • Determine the concentration of the solubilized compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization Method cluster_bioassay Bioassay weigh Weigh this compound Triterpenoid dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock direct Direct Dilution stock->direct Simple cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Advanced nanoparticle Nanoparticle Formulation stock->nanoparticle Advanced assay Perform Bioassay direct->assay cyclodextrin->assay nanoparticle->assay data Data Analysis assay->data logical_relationship cluster_solutions Solubility Enhancement Strategies compound Poorly Soluble This compound Triterpenoid problem Low Bioavailability & Inaccurate Bioassay Data compound->problem cosolvents Co-solvents problem->cosolvents cyclodextrins Cyclodextrins problem->cyclodextrins surfactants Surfactants problem->surfactants nanoparticles Nanoparticles problem->nanoparticles ph_adjustment pH Adjustment problem->ph_adjustment outcome Enhanced Solubility & Reliable Bioassay Results cosolvents->outcome cyclodextrins->outcome surfactants->outcome nanoparticles->outcome ph_adjustment->outcome

References

Strategies to increase the production of cycloartane saponins in plants.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in enhancing the production of cycloartane saponins (B1172615) in plants and in vitro systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the production of this compound saponins?

A1: The main strategies involve manipulating the plant's natural biosynthetic pathways to enhance the yield of these valuable secondary metabolites. Key approaches include:

  • Elicitation: Applying stress-inducing compounds (elicitors) to trigger the plant's defense mechanisms, which often includes the upregulation of saponin (B1150181) biosynthesis.[1][2]

  • In Vitro Cultures: Using controlled environments like hairy root or adventitious root cultures, which offer genetic stability, rapid growth, and a higher production capacity compared to whole plants.[3][4][5]

  • Metabolic Engineering: Modifying the genetic makeup of the plant to enhance the expression of key enzymes in the saponin biosynthetic pathway or to block competing pathways.[6]

  • Precursor Feeding: Supplying the culture medium with biosynthetic precursors to increase the substrate pool available for saponin synthesis.

  • Cultivation Optimization: Adjusting environmental factors such as light, temperature, and nutrient composition, as these can significantly influence secondary metabolite production.[7]

Q2: How do elicitors work to increase saponin production?

A2: Elicitors are signal molecules that, when applied to plant cells, are recognized as a threat, such as a pathogen attack or environmental stress.[2][8] This recognition triggers a cascade of defense responses. These responses often involve the activation of genes encoding key enzymes in secondary metabolite pathways, including the pathway for this compound saponins.[1][9] Phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are well-known elicitors that can significantly enhance the accumulation of triterpenoid (B12794562) saponins.[1][10]

Q3: Which elicitors are most effective for this compound saponins?

A3: Methyl jasmonate (MeJA) is one of the most widely and effectively used elicitors for boosting the production of triterpenoid saponins, including this compound types.[1][10][11] Studies have shown that MeJA treatment can significantly increase the yield of specific astragalosides in Astragalus root cultures.[10][12] Salicylic acid (SA) is another effective elicitor that has been shown to increase the accumulation of saponins in various plant species.[13] Abiotic elicitors, such as heavy metal ions, UV radiation, and ultrasound, have also been used to stimulate saponin production and secretion.[14]

Q4: Why are hairy root cultures considered a superior system for saponin production?

A4: Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are highly valued for secondary metabolite production for several reasons.[15][16] They exhibit fast, hormone-independent growth, are genetically and biochemically stable, and often produce saponins at levels comparable to or even higher than the parent plant's roots.[3][17] Their growth in a liquid medium within a controlled bioreactor allows for scalable production, free from environmental variations and pathogens.[15][16]

Q5: How can metabolic engineering be applied to the this compound saponin pathway?

A5: Metabolic engineering aims to rationally modify biosynthetic pathways. For this compound saponins, this can involve overexpressing genes that encode rate-limiting enzymes in the pathway, such as cycloartenol (B190886) synthase (CAS), cytochrome P450s (CYP450s), and UDP-dependent glycosyltransferases (UGTs).[18] For instance, overexpressing a squalene (B77637) synthase gene has been shown to increase the production of phytosterols (B1254722) and withanolides (a class of steroids with a similar precursor pathway) in engineered hairy roots.[17] This approach allows for the targeted enhancement of specific saponins.

Troubleshooting Guides

Issue 1: Elicitor treatment resulted in low or no increase in saponin yield.

Possible Cause Troubleshooting Step
Suboptimal Elicitor Concentration The effect of an elicitor is highly dose-dependent. A concentration that is too low may not induce a response, while one that is too high can be toxic and inhibit growth. Action: Perform a dose-response experiment using a range of concentrations (e.g., for MeJA, test from 10 µM to 200 µM) to identify the optimal level for your specific plant system.[19]
Incorrect Timing of Application The growth phase of the culture can significantly impact its response to elicitation. Eliciting too early or too late in the culture cycle may be ineffective. Action: Apply the elicitor at different points in the growth cycle (e.g., early exponential phase, late exponential phase) to determine the optimal time for induction.
Inappropriate Exposure Duration The length of time the culture is exposed to the elicitor is critical. Prolonged exposure can lead to toxicity, while short exposure may not be sufficient to trigger biosynthesis. Action: Conduct a time-course experiment, harvesting cultures at various time points (e.g., 24, 48, 72, 96 hours) after elicitor application to find the peak accumulation time.
Elicitor Ineffectiveness for the Target Saponin Not all elicitors work for all types of saponins or plant species.[11] Action: Test a panel of different elicitors, including methyl jasmonate (MeJA), salicylic acid (SA), yeast extract, or chitosan, to see which is most effective for your target compound.[8]

Issue 2: Elicitor application is causing significant biomass reduction or cell death.

Possible Cause Troubleshooting Step
Elicitor Toxicity High concentrations of elicitors, particularly MeJA and SA, can be toxic to plant cells, leading to growth inhibition and reduced biomass.[11] Action: Lower the elicitor concentration. Often, a balance must be struck between maximizing saponin yield and maintaining healthy culture growth. The most cost-effective concentration may not be the one that produces the absolute highest yield.[10]
Solvent Toxicity Elicitors like MeJA are often dissolved in solvents such as ethanol (B145695). The solvent itself can have a minor elicitation or toxic effect.[10] Action: Run a solvent control (culture medium with the same amount of solvent but no elicitor) to distinguish the effect of the solvent from the elicitor. Minimize the final solvent concentration in the medium.
Culture Sensitivity The specific plant species or cell line may be particularly sensitive to the chosen elicitor. Action: Consider using a less potent elicitor or explore abiotic stress methods like UV-C radiation or osmotic stress, which can be less chemically invasive.[14][20]

Issue 3: Difficulty establishing or growing hairy root cultures.

| Possible Cause | Troubleshooting Step | | Ineffective A. rhizogenes Strain | Different strains of A. rhizogenes (e.g., ATCC 15834, A4, LBA 9402) have varying transformation efficiencies depending on the plant species.[3][21] Action: Screen multiple A. rhizogenes strains to find the most effective one for your plant species. | | Suboptimal Explant Type | The type and age of the plant tissue (explant) used for infection are critical. Young, actively dividing tissues like leaves or stems from in vitro-grown plantlets are often most susceptible.[21][22] Action: Test different explant sources (leaf, stem, hypocotyl, cotyledon) to determine the best material for transformation. | | Bacterial Overgrowth | After co-cultivation, residual Agrobacterium can overgrow and kill the plant tissue. Action: After the co-cultivation period (typically 2-3 days), wash the explants thoroughly and transfer them to a medium containing antibiotics like cefotaxime (B1668864) or carbenicillin (B1668345) to eliminate the bacteria.[15][23] | | Poor Root Growth in Liquid Medium | Hairy roots may grow slowly or clump together in liquid culture, leading to poor nutrient exchange and necrosis. Action: Optimize the culture medium (e.g., MS, B5) and physical conditions. Ensure adequate aeration and consider using a bioreactor designed for hairy root cultures, such as an airlift or bubble-column bioreactor.[15] |

Quantitative Data on Elicitation

The effectiveness of elicitors can be quantified by measuring the change in saponin content compared to a control group.

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on this compound Saponin Production in Astragalus aitosensis In Vitro Root Cultures. [10][12]

Elicitor ConcentrationAstragaloside I (ng/mg DW)% Increase vs. ControlAstragaloside II (ng/mg DW)% Increase vs. ControlTotal Saponins (ng/mg DW)% Increase vs. Control
Control (0 µL) 70-331-531.47-
50 µL MeJA 11868%47343%792.4649%
200 µL MeJA ---105%--

Data adapted from studies on Astragalus aitosensis, where different concentrations of MeJA were evaluated. Note that the 200 µL concentration was particularly effective for Astragaloside II production.[10] The 50 µL concentration was identified as the most cost-effective overall.[10]

Experimental Protocols

Protocol 1: Methyl Jasmonate (MeJA) Elicitation in Liquid Root Culture

This protocol provides a general framework for applying MeJA to an established plant root culture.

  • Prepare MeJA Stock Solution:

    • Dissolve commercially available methyl jasmonate in 95-100% ethanol to create a concentrated stock solution (e.g., 100 mM). MeJA is not readily soluble in water.[19]

    • Store the stock solution at -20°C for long-term use.

  • Establish Root Cultures: Grow your hairy roots or adventitious roots in a suitable liquid medium (e.g., MS, Gamborg's B5) in an orbital shaker until they reach the desired growth phase (typically the mid-to-late exponential phase).

  • Apply Elicitor:

    • From your stock solution, calculate the volume needed to achieve the desired final concentration in your culture flasks (e.g., 50 µM, 100 µM).

    • Under sterile conditions, add the calculated volume of MeJA stock solution directly to the liquid culture medium.[19]

    • For the control group, add an equivalent volume of ethanol (the solvent) to account for any effects of the solvent itself.[10]

  • Incubate: Return the flasks to the incubator/shaker and continue the culture for the desired elicitation period (e.g., 24-96 hours).

  • Harvest and Analyze:

    • Harvest the root biomass by filtering it from the medium.

    • Dry the roots (e.g., freeze-drying or oven-drying at 60°C) and grind them into a fine powder.

    • Perform solvent extraction (e.g., with methanol (B129727) or ethanol) followed by quantitative analysis using HPLC or LC-MS to determine the saponin content.[18]

Protocol 2: Induction of Hairy Root Cultures with Agrobacterium rhizogenes

This protocol outlines the key steps for generating transgenic hairy roots.

  • Prepare Bacterial Culture:

    • Streak a culture of a suitable A. rhizogenes strain (e.g., ATCC 15834) on solid LB medium and incubate at 28°C for 48 hours.

    • Inoculate a single colony into 10-20 mL of liquid LB medium and grow overnight on a shaker at 28°C until the culture reaches an OD600 of 0.4-0.6.[21]

    • Pellet the bacteria by centrifugation and resuspend them in a liquid plant culture medium (e.g., liquid MS).[22]

  • Prepare Explants:

    • Use sterile, healthy leaf or stem segments from young, in vitro-grown plants.

    • Make small wounds on the surface of the explants with a sterile scalpel or needle to facilitate bacterial infection.[15]

  • Infection and Co-cultivation:

    • Immerse the wounded explants in the bacterial suspension for 15-30 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid, hormone-free co-cultivation medium (e.g., solid MS).

    • Incubate in the dark at 23-25°C for 2-3 days.[23]

  • Bacterial Elimination and Root Induction:

    • Transfer the explants to a fresh, solid, hormone-free medium containing an antibiotic such as cefotaxime (200-500 mg/L) or carbenicillin (500 mg/L) to kill the remaining A. rhizogenes.[21][23]

    • Subculture the explants onto fresh antibiotic-containing medium every 2 weeks.

    • Hairy roots should begin to emerge from the wound sites within 2-4 weeks.[15]

  • Establishment of Axenic Culture:

    • Once the roots are 2-3 cm long, excise them and transfer them to fresh, solid, antibiotic-containing medium.

    • Continue subculturing until no bacteria are present (axenic culture). The established hairy root lines can then be transferred to a liquid medium for biomass production.[23]

Visualizations

// Define Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MVA_Pathway [label="Mevalonate (MVA) Pathway", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; Oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloartenol [label="Cycloartenol\n(this compound Skeleton)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modified_Saponins [label="Diverse this compound Saponins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Enzyme Nodes CAS [label="Cycloartenol\nSynthase (CAS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(CYP450s, UGTs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges (Relationships) AcetylCoA -> MVA_Pathway [label="Multiple Steps"]; MVA_Pathway -> Oxidosqualene; Oxidosqualene -> CAS [dir=none]; CAS -> Cycloartenol; Cycloartenol -> Tailoring_Enzymes [dir=none]; Tailoring_Enzymes -> Modified_Saponins [label="Oxidation &\nGlycosylation"];

// Graph Style {rank=same; AcetylCoA; MVA_Pathway;} {rank=same; Oxidosqualene; CAS;} {rank=same; Cycloartenol; Tailoring_Enzymes;} {rank=same; Modified_Saponins;}

label="Simplified Biosynthetic Pathway of this compound Saponins"; fontname="Arial"; fontsize=12; } end_dot Caption: Overview of the this compound saponin biosynthetic pathway.

Elicitation_Workflow

Elicitor_Signaling_Pathway

References

Refining derivatization methods for GC analysis of cycloartanes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining derivatization methods for the Gas Chromatography (GC) analysis of cycloartane triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is derivatization, and why is it essential for the GC analysis of cycloartanes?

A: Derivatization is the process of chemically modifying a compound to make it suitable for a specific analytical method.[1][2] For cycloartanes, which are often large, polar, and non-volatile molecules, derivatization is crucial for GC analysis. The process replaces active hydrogen atoms in functional groups like hydroxyl (-OH) and carboxyl (-COOH) with a non-polar group, typically a trimethylsilyl (B98337) (TMS) group.[1][3] This modification increases the volatility and thermal stability of the this compound, preventing degradation at the high temperatures of the GC inlet and column.[1][2] Furthermore, derivatization improves chromatographic outcomes by reducing peak tailing and enhancing peak separation and symmetry.[4][5]

Q2: What are the most common derivatization reagents for analyzing cycloartanes?

A: The most prevalent method for derivatizing cycloartanes and other triterpenoids is silylation.[3] The most common silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A highly reactive and versatile reagent. Its by-products are volatile and typically do not interfere with the analysis of early-eluting peaks.[1][6]

  • MSTFA (N-methyl-trimethylsilyltrifluoroacetamide): The most volatile of the TMS acetamides, making it ideal for trace analysis where derivative peaks might be close to the solvent front.[1][7]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA (e.g., in a 99:1 ratio) to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.[8][9]

  • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms t-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable (up to 10,000 times) to hydrolysis than TMS derivatives.[9] This is beneficial if samples need to be stored before analysis. However, MTBSTFA may not be suitable for sterically hindered compounds.[10]

Q3: How do I handle this compound glycosides before derivatization?

A: this compound glycosides are too large and polar for direct GC analysis. The sugar moieties must first be cleaved through hydrolysis to release the this compound aglycone. Acid hydrolysis (e.g., using trifluoroacetic acid) or enzymatic hydrolysis (e.g., using naringinase) can be employed.[11][12] After hydrolysis, the resulting aglycone can be extracted and then derivatized for GC analysis.

Q4: How do I choose the right derivatization conditions (solvent, temperature, time)?

A: The optimal conditions depend on the specific this compound structure and the reagent used.

  • Solvent: Pyridine (B92270) is a common solvent as it can dissolve the sample and also act as a catalyst.[8][13] Other aprotic solvents like ethyl acetate (B1210297) can also be used.[13] It is critical to ensure all solvents and the sample are anhydrous, as silylating reagents react readily with water, which can inhibit or stop the reaction.[1]

  • Temperature & Time: Reactions can range from room temperature for a few minutes to elevated temperatures (e.g., 60-75°C) for several hours.[14] Sterically hindered functional groups may require higher temperatures and longer reaction times to ensure complete derivatization.[15] Optimization is often necessary; starting with a published method for similar triterpenoids is recommended.[8]

Troubleshooting Guide

Problem: My dried sample extract does not dissolve in the derivatization reagent.

  • Cause: The sample may have poor solubility in the silylating agent alone.

  • Solution: Add a solvent like pyridine or ethyl acetate to the dried extract before adding the derivatization reagent.[13] Gently heat and vortex the mixture to aid dissolution. Ensure the sample is fully dissolved before proceeding, as an undissolved sample will not derivatize completely.[13]

Problem: I see multiple peaks for a single compound, or my peaks are tailing.

  • Cause: This often indicates incomplete derivatization, where some active sites on the molecule have not reacted. It can also be caused by the adsorption of polar, underivatized analytes onto active sites in the GC column.[4][16]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction temperature, extend the reaction time, or increase the concentration of the derivatization reagent. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.

    • Use a Catalyst: Add a catalyst like TMCS to the reagent mixture (e.g., BSTFA + 1% TMCS) to enhance its reactivity, especially for sterically hindered groups.[8]

    • Ensure Anhydrous Conditions: Moisture is a common cause of failed derivatization. Ensure samples and solvents are completely dry. Lyophilization (freeze-drying) can be an effective method to remove all water.[7]

    • Check GC System: Ensure the GC liner and column are clean and properly deactivated. Active sites in the inlet or column can cause peak tailing.[3]

Problem: My results are not reproducible.

  • Cause: Irreproducible results can stem from inconsistent sample preparation, unstable derivatives, or variations in instrument performance.[16]

  • Solutions:

    • Standardize Procedures: Follow a strict, standardized protocol for sample preparation and derivatization.[16]

    • Use an Internal Standard: Add an internal standard (e.g., 5α-cholestane) before sample preparation to correct for variations in extraction, derivatization efficiency, and injection volume.[17][18]

    • Check Derivative Stability: TMS derivatives can be sensitive to hydrolysis. Analyze samples as quickly as possible after derivatization.[9] If storage is necessary, consider using MTBSTFA to create more stable TBDMS derivatives.[9]

    • Verify Instrument Stability: Regularly check GC system parameters, including temperatures, flow rates, and detector response, to ensure consistent performance.[16]

Problem: I am observing "ghost peaks" in my chromatogram.

  • Cause: Ghost peaks are extraneous peaks that can arise from sample carryover from a previous injection, septum bleed, or contamination in the system.[16]

  • Solutions:

    • Clean the Inlet: Regularly replace the inlet liner and septum.[3]

    • Run Blanks: Inject a solvent blank between sample runs to check for carryover. If ghost peaks appear, further cleaning of the inlet and conditioning of the column may be required.

    • Use High-Purity Reagents: Ensure all solvents and derivatization reagents are of high purity to avoid introducing contaminants.[1]

Quantitative Data Summary

The selection of derivatization parameters is critical for achieving complete and reproducible results. The following table summarizes optimized conditions for the silylation of triterpenoids, which can serve as a robust starting point for this compound analysis.

ParameterOptimized ConditionRationale / NotesSource(s)
Reagent BSTFA + TMCS in PyridineTMCS acts as a catalyst to improve the derivatization efficiency of all hydroxyl and carboxylic acid groups.[6][8]
Reagent Ratio 22:13:65 (BSTFA:TMCS:Pyridine, v/v/v)This specific ratio was found to be the most efficient for a standard mixture of pentacyclic triterpenes.[6][8]
Reaction Time 2 hoursFound to be sufficient for complete derivatization of various functional groups in triterpenes.[6][8]
Reaction Temp. 30°CA mild temperature that proved effective without causing degradation of the analytes.[6][8]

Experimental Protocols

Protocol 1: Silylation of this compound Aglycones using BSTFA with TMCS

This protocol is adapted from optimized methods for triterpenoid (B12794562) analysis.[6][8]

Materials:

  • Dried this compound extract or standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials (2 mL) with screw caps (B75204) and septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the this compound extract is completely dry. Place approximately 0.5-1.0 mg of the dried extract into a 2 mL GC vial.

  • Reagent Preparation: Prepare the derivatization reagent mixture by combining BSTFA, TMCS, and anhydrous pyridine in a 22:13:65 volume ratio. Note: This reagent should be prepared fresh.

  • Derivatization Reaction: a. Add 100 µL of the freshly prepared derivatization reagent to the dried sample in the GC vial. b. Tightly cap the vial and vortex thoroughly for 30 seconds to ensure the sample is completely dissolved. c. Place the vial in a heating block or water bath set to 30°C for 2 hours.

  • Sample Analysis: a. After the reaction is complete, cool the vial to room temperature. b. The sample is now ready for direct injection into the GC-MS system. If particulates are present, centrifuge the vial and transfer the supernatant to a new vial with an insert.

Visualizations

Experimental Workflow for GC-MS Analysis of Cycloartanes

The following diagram outlines the complete workflow from initial sample processing to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Extraction (e.g., from plant material) B Hydrolysis (if glycosides) Acidic or Enzymatic A->B C Purification / Fractionation (e.g., SPE, LLE) B->C D Drying of Extract (Anhydrous Conditions) C->D E Addition of Reagent (e.g., BSTFA + TMCS) D->E F Reaction (Optimized Temp & Time) E->F G GC-MS Injection F->G H Data Acquisition (Chromatograms & Spectra) G->H I Data Processing (Integration & Identification) H->I

Caption: General workflow for the derivatization and GC-MS analysis of cycloartanes.

Troubleshooting Logic for Incomplete Derivatization

This decision tree provides a logical path to diagnose and solve issues related to incomplete derivatization.

G Start Problem: Incomplete Derivatization (e.g., multiple or tailing peaks) Q1 Was the sample completely dissolved? Start->Q1 S1 Solution: Use a suitable solvent (e.g., Pyridine). Ensure full dissolution. Q1->S1 No Q2 Were anhydrous conditions maintained? Q1->Q2 Yes S1->Q2 S2 Solution: Thoroughly dry sample and use anhydrous solvents. Lyophilize if needed. Q2->S2 No Q3 Are reaction conditions (time, temp, conc.) sufficient? Q2->Q3 Yes S2->Q3 S3 Solution: Increase reaction time/temp. Increase reagent concentration. Add a catalyst (TMCS). Q3->S3 No End Derivatization Optimized Q3->End Yes S3->End

Caption: Decision tree for troubleshooting incomplete silylation reactions.

References

Addressing drug resistance in cancer cells when testing cycloartane cytotoxicity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cycloartane Cytotoxicity Testing in Drug-Resistant Cancer Models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are this compound triterpenoids and what is their potential in cancer therapy?

This compound triterpenoids are a class of natural products that have attracted significant interest in cancer research.[1] These compounds, isolated from various plants, have demonstrated cytotoxic activity against several cancer cell lines, including those that are drug-resistant.[2][3] Their potential lies in their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, making them promising candidates for the development of new anticancer agents.[2][3][4] Some studies have shown that they can be effective against both parental and drug-resistant tumor cells, sometimes with greater selectivity for cancerous cells over normal cells.[1][2][3]

Q2: What are the primary mechanisms of drug resistance in cancer cells?

Cancer cells can develop resistance to chemotherapy through a variety of mechanisms, which can be broadly categorized as intrinsic (pre-existing) or acquired (developing in response to treatment). Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and BCRP, which actively pump anticancer drugs out of the cell, reducing their intracellular concentration and effectiveness.[5][6][7][8]

  • Alteration of Drug Targets: Genetic mutations in the target protein can prevent the drug from binding effectively.[5]

  • Activation of Pro-Survival Signaling Pathways: Dysregulation of pathways like PI3K/Akt/mTOR, STAT3, and NF-κB promotes cell survival and proliferation, counteracting the drug's cytotoxic effects.[9][10][11][12][13]

  • Enhanced DNA Repair: Cancer cells can increase their capacity to repair DNA damage caused by chemotherapeutic agents.[5][14]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death.[12][14][15]

  • Drug Inactivation: Cancer cells may develop mechanisms to metabolize or inactivate the drug.[14][16]

Q3: How might this compound derivatives overcome these resistance mechanisms?

Some this compound triterpenoids have shown promise in overcoming drug resistance. Certain derivatives have been found to reverse multidrug resistance (MDR) in doxorubicin-resistant breast cancer cells (MCF-7/DOX).[17] The proposed mechanisms include:

  • Inducing Apoptosis: Cycloartanes can trigger apoptosis through pathways that may bypass the primary resistance mechanism. For example, some induce apoptosis via the p53-dependent mitochondrial pathway or by activating caspases 8, 9, and 3/7.[4][18]

  • Bypassing Efflux Pumps: As novel chemical structures, they may not be recognized as substrates by ABC transporters like P-glycoprotein, allowing them to accumulate in resistant cells.[2]

  • Modulating Signaling Pathways: While specific data on cycloartanes modulating resistance pathways like PI3K/Akt or STAT3 is still emerging, their ability to induce cell cycle arrest and apoptosis suggests an interaction with key cellular signaling networks.[2][3][19]

Troubleshooting Guides

Guide 1: Low or No Cytotoxicity in Drug-Resistant Cell Lines

Q: My this compound compound is effective against the parental (sensitive) cancer cell line but shows minimal to no effect on its drug-resistant counterpart. What is the underlying issue and how can I address it?

This is a common challenge indicating that the resistant cells employ one or more mechanisms to evade the compound's effects. The most frequent cause is the overexpression of drug efflux pumps.

Troubleshooting Steps & Solutions
Problem Potential Cause Suggested Solution / Next Step
No observed cytotoxicity MDR Efflux Pump Activity: The resistant cell line may overexpress ABC transporters (e.g., P-glycoprotein/MDR1) that actively remove the this compound from the cell.[6][20][21]1. Co-treatment with an MDR inhibitor: Use a known inhibitor of P-gp (e.g., Verapamil, Cyclosporin A) to see if cytotoxicity is restored.[22] 2. Verify P-gp Expression: Use Western Blot or flow cytometry to confirm the overexpression of P-gp or other ABC transporters in the resistant cell line compared to the parental line.
Reduced, but not absent, cytotoxicity Activation of Pro-Survival Pathways: The resistant cells may have upregulated survival signaling pathways such as PI3K/Akt, STAT3, or NF-κB, which counteract the apoptotic signals from the this compound.[11][15][23][24]1. Analyze Key Signaling Proteins: Use Western Blot to check the phosphorylation status (activation) of Akt, STAT3, and key NF-κB pathway proteins in both cell lines, with and without this compound treatment. 2. Combination Therapy: Test the this compound in combination with specific inhibitors of the PI3K/Akt, JAK/STAT, or NF-κB pathways to assess for synergistic effects.[9][25][26]
Compound Ineffectiveness Altered Drug Target: The molecular target of the this compound might be mutated or altered in the resistant cell line.[5][14]1. Target Identification Studies: If the target is unknown, advanced proteomic or genomic approaches may be needed. 2. Test in Different Resistant Models: Use cell lines with different known resistance mechanisms to see if the lack of efficacy is specific to one model.
Visualizing Resistance Mechanisms

A primary mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein.

MDR1_Efflux_Pump Figure 1: ABC Transporter (P-gp) Mediated Drug Efflux cluster_cell Cancer Cell Cycloartane_in This compound Pgp P-glycoprotein (P-gp) Efflux Pump Cycloartane_in->Pgp Substrate Target Intracellular Target (e.g., Mitochondria) Cycloartane_in->Target Binds & Inhibits Extracellular_out This compound (Pumped Out) Pgp->Extracellular_out ATP-Dependent Efflux Apoptosis Apoptosis Target->Apoptosis Triggers Extracellular_in This compound (Outside Cell) Extracellular_in->Cycloartane_in Passive Diffusion Resistance_Pathways Figure 2: Key Pro-Survival Signaling Pathways in Drug Resistance cluster_PI3K PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Node Cell Survival Proliferation Inhibition of Apoptosis mTOR->Survival_Node JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Survival_Node IKK IKK NFkB NF-κB IKK->NFkB NFkB->Survival_Node Apoptosis_Node Apoptosis Survival_Node->Apoptosis_Node Inhibits This compound This compound This compound->Apoptosis_Node Cytotoxicity_Workflow Figure 3: Standardized Cytotoxicity Assay Workflow start Start: Healthy, Log-Phase Cells (Consistent Passage #) count 1. Cell Counting (e.g., Hemocytometer) start->count seed 2. Cell Seeding in 96-Well Plate (Avoid Edge Wells) count->seed adhere 3. Incubation (24h) (Allow cells to adhere) seed->adhere treat 4. Compound Treatment (Serial dilutions of this compound) adhere->treat incubate_treat 5. Incubation (24-72h) (Standardized Time) treat->incubate_treat assay 6. Add Assay Reagent (e.g., MTT, SRB) incubate_treat->assay incubate_assay 7. Incubation (Standardized Time) assay->incubate_assay read 8. Read Plate (Spectrophotometer) incubate_assay->read end End: Data Analysis (IC50 Calculation) read->end

References

Minimizing degradation of cycloartane compounds during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of cycloartane compounds during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound compound degradation during extraction and storage?

A1: The degradation of this compound compounds is primarily caused by a combination of chemical and physical factors. The most significant contributors to degradation are:

  • Oxidation: Many this compound structures are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Hydrolysis: this compound glycosides are prone to hydrolysis of their sugar moieties, particularly under acidic or alkaline conditions. Ester functional groups within the this compound structure can also be hydrolyzed.

  • Thermal Degradation: High temperatures during extraction or storage can lead to the breakdown of the this compound skeleton or the loss of functional groups.

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate photochemical reactions, leading to the alteration of the molecular structure.

  • Enzymatic Degradation: When plant cells are disrupted during extraction, endogenous enzymes such as glycosidases and oxidases can be released, which can then degrade the this compound compounds.

Q2: How can I prevent the oxidation of my this compound compounds?

A2: To prevent oxidation, it is crucial to minimize the exposure of your samples to oxygen and pro-oxidant conditions. Key strategies include:

  • Inert Atmosphere: Perform extractions and sample handling under an inert atmosphere, such as nitrogen or argon.

  • Antioxidants: Add antioxidants to your extraction solvents and storage solutions. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.

  • Light Protection: Protect your samples from light at all stages by using amber glassware or by wrapping containers in aluminum foil.

  • Low Temperature: Store extracts and purified compounds at low temperatures (e.g., -20°C or -80°C) to slow down oxidative processes.

Q3: What is the optimal pH range for extracting and storing this compound compounds?

A3: The optimal pH is compound-specific. However, for many this compound glycosides, a neutral to slightly acidic pH (around 5-7) is often recommended to minimize hydrolysis of the glycosidic bonds. Both highly acidic and highly alkaline conditions can catalyze the cleavage of these bonds. It is advisable to perform small-scale pH stability studies to determine the optimal pH for your specific compound.

Q4: Are there specific recommendations for the long-term storage of this compound extracts and purified compounds?

A4: Yes, for long-term stability, the following conditions are recommended:

  • Temperature: Store at -20°C or preferably at -80°C.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon). If possible, degas solvents before preparing solutions.

  • Light: Use amber vials or store in the dark.

  • Solvent: Store as a dry powder if possible. If in solution, use a non-reactive, dry solvent.

  • Container: Use tightly sealed glass vials to prevent solvent evaporation and moisture ingress.

Troubleshooting Guides

Issue 1: Low Yield of this compound Compound After Extraction
Possible Cause Identification Mitigation Strategy
Enzymatic Degradation Presence of unexpected degradation products (e.g., aglycones from this compound glycosides). Browning of the plant material or extract.Enzyme Inactivation: Implement a blanching step (brief heat treatment of the plant material in hot water or steam) before extraction. Use of Inhibitors: Add enzyme inhibitors like ascorbic acid to the extraction solvent. Immediate Processing: Minimize the time between sample harvesting/grinding and extraction.
Thermal Degradation HPLC analysis shows multiple degradation peaks, especially when using high-temperature extraction methods.Optimize Extraction Temperature: Use lower extraction temperatures (e.g., 30-50°C). Reduce Extraction Time: Employ more efficient extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to shorten the duration.
Oxidative Degradation The extract changes color over a short period. HPLC-MS analysis may show products with added oxygen atoms.Work Under Inert Gas: Purge the extraction vessel with nitrogen or argon. Add Antioxidants: Incorporate antioxidants like BHT into the extraction solvent.
Inappropriate Solvent Low extraction efficiency leading to the need for harsh conditions.Solvent Optimization: Test a range of solvents with different polarities. Often, mixtures of polar and non-polar solvents (e.g., dichloromethane/methanol) are effective.
Issue 2: Degradation of Purified this compound Compound During Storage
Possible Cause Identification Mitigation Strategy
Hydrolysis (Acidic/Alkaline) HPLC analysis shows a decrease in the main peak and the appearance of new, more polar or less polar peaks over time.Control pH: Store in a buffered solution at the optimal pH determined from stability studies. If possible, store as a dry solid. Use Aprotic Solvents: If storage in solution is necessary, use dry, aprotic solvents.
Photodegradation Degradation is observed in samples exposed to light but not in those stored in the dark.Protect from Light: Store in amber vials or wrap vials in aluminum foil. Work in a dimly lit area.
Oxidation Gradual loss of the compound with the appearance of new peaks, which may be accelerated at room temperature.Inert Atmosphere: Flush the headspace of the storage vial with nitrogen or argon before sealing. Add Stabilizers: For solutions, consider adding a suitable antioxidant.
Freeze-Thaw Cycles Increased degradation in samples that have been repeatedly frozen and thawed.Aliquot Samples: Store the compound in single-use aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical this compound glycoside ("Cycloartanoside X") under various conditions. This data is intended to serve as a general guideline; specific stability will vary depending on the compound's structure.

Table 1: Effect of Temperature on the Stability of Cycloartanoside X in Methanol (B129727) (Storage Duration: 30 days)

Storage Temperature (°C)% Degradation
-80< 1%
-201-2%
45-8%
25 (Room Temperature)15-25%
40> 40%

Table 2: Effect of pH on the Stability of Cycloartanoside X in Aqueous Buffer at 25°C (Storage Duration: 7 days)

pH% Degradation
3.010-15%
5.02-5%
7.03-6%
9.012-20%
11.0> 30%

Table 3: Effect of Light Exposure on the Stability of Cycloartanoside X in Methanol at 25°C (Storage Duration: 24 hours)

Light Condition% Degradation
Dark (control)< 2%
Ambient Laboratory Light5-10%
Direct Sunlight (simulated)20-35%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Compounds
  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.

  • Enzyme Inactivation (Optional but Recommended): Blanch the powdered plant material in hot water (80-90°C) for 2-3 minutes, then immediately cool in an ice bath and dry.

  • Extraction Setup: Place a known amount of the powdered material (e.g., 10 g) into an Erlenmeyer flask. Add the chosen extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a low temperature (< 40°C) to obtain the crude extract.

  • Storage: Store the crude extract in an amber vial at -20°C or below.

Protocol 2: Forced Degradation Study for a Purified this compound Compound
  • Stock Solution Preparation: Prepare a stock solution of the purified this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the stock solution in a transparent vial to a light source (e.g., a photostability chamber with a specified light intensity) for a defined period. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute to a suitable concentration for analysis. Analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition.

Visualizations

Extraction_Workflow A Plant Material Collection & Drying B Grinding to Fine Powder A->B C Enzyme Inactivation (Blanching) B->C D Ultrasound-Assisted Extraction (Solvent, Temp, Time) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Purification (Chromatography) G->H I Purified this compound Compound H->I J Storage (-20°C / -80°C, Dark, Inert) I->J

Caption: Experimental Workflow for this compound Extraction and Purification.

Degradation_Pathways Start This compound Compound Oxidation Oxidation (O2, Light, Heat) Start->Oxidation Causes: Air, Light Hydrolysis Hydrolysis (Acid/Base, Water) Start->Hydrolysis Causes: Extreme pH Thermal Thermal Degradation (High Temperature) Start->Thermal Causes: High Temp. Photo Photodegradation (UV/Visible Light) Start->Photo Causes: Light Exposure Enzymatic Enzymatic Degradation (e.g., Glycosidases) Start->Enzymatic Causes: Cell Disruption DegradationProducts Degradation Products Oxidation->DegradationProducts Hydrolysis->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts Enzymatic->DegradationProducts

Caption: Key Degradation Pathways for this compound Compounds.

Technical Support Center: Efficient Semisynthetic Modifications of the Cycloartane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of semisynthetic modifications of the cycloartane scaffold.

I. Troubleshooting Guides

This section addresses common issues encountered during the semisynthetic modification of the this compound scaffold, offering potential causes and solutions in a question-and-answer format.

1. Reaction Monitoring & Purification

Question Answer
How can I effectively monitor the progress of my this compound modification reaction? Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Use a non-polar solvent system, such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727), to achieve good separation between the starting material and the less polar product. Visualize the spots using UV light (for conjugated systems), or by staining with phosphomolybdic acid, ceric ammonium (B1175870) molybdate, or potassium permanganate (B83412) followed by gentle heating. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
What are the best practices for purifying modified this compound derivatives? Purification of this compound derivatives often involves column chromatography on silica (B1680970) gel. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective. For complex mixtures of structurally similar compounds, High-Performance Liquid Chromatography (HPLC) using a normal-phase or reverse-phase column may be necessary to achieve high purity.[1]
My purified product appears to be a mixture of isomers. How can I improve separation? Isomeric products can be challenging to separate. For diastereomers, careful optimization of the chromatographic conditions (e.g., using a different solvent system or a longer column) may improve resolution. Chiral HPLC may be required for the separation of enantiomers.
I am observing significant loss of product during workup and purification. What can I do to minimize this? To minimize product loss, ensure complete extraction from the aqueous phase by using a suitable organic solvent and performing multiple extractions. When performing column chromatography, choose a solvent system that provides a reasonable retention factor (Rf) of 0.2-0.4 for your target compound on TLC to ensure good separation and recovery. Careful handling and transfer of solutions are also crucial.

2. Low Reaction Yields & Side Reactions

Question Answer
I am consistently getting low yields in my esterification/acylation reactions. What are the likely causes and solutions? Low yields in esterification can be due to several factors. Steric hindrance around the hydroxyl group on the this compound scaffold can slow down the reaction. To overcome this, consider using a more reactive acylating agent (e.g., acid chloride or anhydride) in the presence of a base like pyridine (B92270) or DMAP. Ensure anhydrous conditions, as water can hydrolyze the acylating agent and deactivate catalysts. For sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary.
My epoxidation reaction is sluggish and gives a low yield of the desired epoxide. How can I improve it? Ensure the m-CPBA used is fresh and has a high percentage of active peroxy acid. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. If the reaction is slow, a slight increase in temperature or the use of a more reactive peroxy acid, such as trifluoroperacetic acid (generated in situ), may be beneficial. The presence of acidic impurities can sometimes lead to epoxide ring-opening, so using a buffered system (e.g., with NaHCO₃) can improve the yield.
During lactone ring opening with a base, I am observing side products. How can I avoid this? Incomplete hydrolysis or side reactions during lactone ring opening can be problematic. Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. The reaction is typically performed in a mixture of an alcohol and water. If side reactions are observed, lowering the reaction temperature and carefully monitoring the reaction progress by TLC can help. Upon completion, immediate and careful acidification is necessary to protonate the resulting carboxylate and prevent potential degradation.
Amidation of a this compound carboxylic acid is not proceeding to completion. What should I try? Direct amidation of carboxylic acids can be challenging. The use of a peptide coupling reagent is highly recommended. Reagents like HATU, HBTU, or EDC in combination with HOBt can efficiently activate the carboxylic acid for reaction with the amine. The reaction should be carried out in an anhydrous aprotic solvent like DMF or dichloromethane in the presence of a non-nucleophilic base such as DIPEA.
I am observing unexpected rearrangements or cleavage of the cyclopropane (B1198618) ring. How can I prevent this? The cyclopropane ring of the this compound scaffold can be sensitive to strongly acidic conditions or certain electrophilic reagents. Avoid harsh acidic conditions whenever possible. If an acid-catalyzed reaction is necessary, use a mild Lewis acid or a protic acid at low temperatures and for short reaction times. Monitor the reaction carefully to minimize the formation of rearrangement byproducts.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the semisynthetic modification of the this compound scaffold.

1. General Strategies

Question Answer
What are the most common sites for semisynthetic modification on the this compound scaffold? The most frequently modified positions on the this compound scaffold are the hydroxyl groups (commonly at C-3, C-16, C-24, and C-25), the double bond in the side chain (e.g., at C-24), and any existing carbonyl or carboxyl groups. These functional groups provide handles for a variety of chemical transformations.
What are some common strategies for introducing new functional groups onto the this compound skeleton? Common strategies include esterification or etherification of hydroxyl groups, epoxidation of double bonds followed by ring-opening with various nucleophiles, oxidation of hydroxyls to ketones, and amidation of carboxylic acids. These modifications can be used to explore structure-activity relationships and develop new bioactive compounds.
How can I achieve regioselective modification of a polyhydroxylated this compound? Achieving regioselectivity can be challenging due to the similar reactivity of multiple hydroxyl groups. One approach is to use protecting groups to temporarily block more reactive hydroxyls (e.g., primary vs. secondary) before carrying out the desired modification on the unprotected hydroxyl group. Steric hindrance around certain hydroxyl groups can also be exploited to achieve selective reactions.

2. Experimental Considerations

Question Answer
What are the key considerations for choosing a suitable solvent for a reaction? The choice of solvent depends on the specific reaction. For most modifications, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are suitable. It is crucial to ensure the solvent is dry, as water can interfere with many reactions.
How do I choose an appropriate protecting group for a hydroxyl function on the this compound scaffold? The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of removal. Silyl ethers (e.g., TBDMS, TIPS) are commonly used and are stable to a wide range of conditions but can be cleaved with fluoride (B91410) ions. Acetyl (Ac) or benzoyl (Bz) esters are also used and can be removed by basic hydrolysis. For acid-sensitive substrates, protecting groups that can be removed under neutral or basic conditions are preferred.
What analytical techniques are essential for characterizing the modified this compound derivatives? The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. Infrared (IR) spectroscopy can be used to identify functional groups.

III. Experimental Protocols & Data

This section provides detailed methodologies for key semisynthetic modifications of the this compound scaffold, along with representative quantitative data.

1. Esterification of a this compound Hydroxyl Group

  • Reaction: Acetylation of a C-3 hydroxyl group.

  • Methodology: To a solution of the this compound (1 equivalent) in anhydrous pyridine, add acetic anhydride (B1165640) (2-5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 4:1). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)
Cycloartanol3-O-AcetylcycloartanolAcetic anhydride, Pyridine1890-95
24-Methylene cycloartanol3-O-Acetyl-24-methylene cycloartanolAcetic anhydride, Pyridine2485-90

2. Epoxidation of a this compound Side Chain Double Bond

  • Reaction: Epoxidation of a C-24 double bond.

  • Methodology: To a solution of the this compound with a C-24 double bond (1 equivalent) in anhydrous dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 7:3). Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃. Separate the organic layer, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)
24-Methylene cycloartanol24,28-Epoxycycloartanolm-CPBA, DCM680-88
Cycloart-24-en-3β-ol24,25-Epoxycycloartan-3β-olm-CPBA, DCM585-92

3. Lactone Ring Opening

  • Reaction: Hydrolysis of a this compound γ-lactone.

  • Methodology: To a solution of the this compound lactone (1 equivalent) in a mixture of methanol and water (e.g., 4:1), add an excess of sodium hydroxide (B78521) (NaOH) (5-10 equivalents). Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC (dichloromethane/methanol, 9:1). Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to pH 3-4. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the hydroxy carboxylic acid.

  • Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)
This compound-24,25-lactone24-Hydroxy-25-carboxy-cycloartaneNaOH, MeOH/H₂O390-98

4. Amidation of a this compound Carboxylic Acid

  • Reaction: Amide formation from a this compound carboxylic acid.

  • Methodology: To a solution of the this compound carboxylic acid (1 equivalent), the desired amine (1.2 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) in anhydrous DMF, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equivalents) at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (dichloromethane/methanol, 95:5). Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)
Cycloartanoic acidN-Benzyl cycloartanamideBenzylamine, EDC·HCl, HOBt, DMF1875-85

IV. Visualizations

Experimental Workflow for Semisynthetic Modification

experimental_workflow start Start with This compound Scaffold modification Semisynthetic Modification (e.g., Esterification) start->modification monitoring Reaction Monitoring (TLC) modification->monitoring In-process control monitoring->modification Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Structure Characterization (NMR, HRMS) purification->characterization product Pure Modified This compound characterization->product

A generalized workflow for the semisynthetic modification of the this compound scaffold.

Logical Relationship for Troubleshooting Low Yields

troubleshooting_low_yield low_yield Low Reaction Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss during Workup/Purification low_yield->product_loss reagent_quality Poor Reagent Quality incomplete_reaction->reagent_quality reaction_conditions Suboptimal Conditions (Temp, Time, Solvent) incomplete_reaction->reaction_conditions steric_hindrance Steric Hindrance incomplete_reaction->steric_hindrance side_reactions->reaction_conditions instability Product Instability side_reactions->instability extraction Inefficient Extraction product_loss->extraction chromatography Poor Chromatographic Separation product_loss->chromatography

A logical diagram illustrating potential causes for low reaction yields in this compound modifications.

Simplified Signaling Pathway: this compound-Induced Apoptosis

apoptosis_pathway This compound This compound Derivative bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified diagram of the intrinsic apoptosis pathway induced by some this compound derivatives.[2]

Simplified Signaling Pathway: Inhibition of NF-κB by Cycloartanes

nfkb_pathway stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammation) nfkb->transcription Activates This compound This compound Derivative This compound->ikk Inhibits

A simplified diagram showing the inhibition of the canonical NF-κB signaling pathway by certain this compound derivatives.

References

Technical Support Center: Cell Line Selection for Cycloartane Bioactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting appropriate cell lines and conducting experiments to test the bioactivities of cycloartane triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactivities of this compound triterpenoids that I can investigate?

A1: this compound triterpenoids, a class of natural compounds, are known for a variety of significant bioactivities. The most commonly researched areas include anticancer, anti-inflammatory, and metabolic regulatory effects.[1]

Q2: How do I select the right cell line for my experiment?

A2: The choice of cell line is critical and depends on the specific bioactivity you are investigating. For anticancer studies, a panel of cancer cell lines from different tissues is often used. For anti-inflammatory research, macrophage cell lines are a common choice. For metabolic studies, adipocyte and myotube cell lines are frequently utilized. It's also crucial to consider the origin, characteristics, and culture requirements of the cell line.

Q3: What are the initial steps I should take before starting a cell-based assay with a this compound compound?

A3: Before beginning your main experiment, it is essential to determine the solubility of your this compound compound in the cell culture medium and to assess its baseline cytotoxicity. This will help you determine the appropriate concentration range for your bioactivity assays and ensure that the observed effects are not due to cell death.

Anticancer Bioactivity

Selecting Cell Lines for Anticancer Studies

A variety of cancer cell lines can be used to screen for the anticancer potential of this compound triterpenoids. It is recommended to use a panel of cell lines representing different cancer types to obtain a broader understanding of the compound's activity.

Table 1: Examples of this compound Triterpenoids and their Cytotoxic Activity (IC50 values) in Cancer Cell Lines.

This compound CompoundCancer Cell LineIC50 (µM)Reference
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)2.05 µg/mL[2]
Cycloart-23(Z)-ene-3β,25-diolMCF-7 (Breast Cancer)5.4 µg/mL[2]
23-epi-26-deoxyacteinMDA-MB-231 (Breast Cancer)2.5 µg/mL[3]
CimigenolMCF-7 (Breast Cancer)0.1 µg/mL[3]
KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside)MCF7 (Breast Cancer)5.6[4]
KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside)MDA-MB-231 (Breast Cancer)6.8[4]
Unnamed this compound TriterpenoidsHepG2 (Liver Cancer)>100[5]
Unnamed this compound TriterpenoidsHL-60 (Leukemia)2.8, 3.2, 8.9[5]
Unnamed this compound TriterpenoidsR-HepG2 (Resistant Liver Cancer)>100[5]

Note: IC50 values may be reported in µg/mL in some literature; conversion to µM is necessary for direct comparison and requires the molecular weight of the specific compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound compound stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 1-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I p53_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Raf_MEK_ERK_pathway cluster_stimulus Signal cluster_cascade Kinase Cascade cluster_response Cellular Response This compound This compound (Inhibitor) Raf Raf This compound->Raf Inhibition Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_interference Assay Interference cluster_variability Experimental Variability Problem Inconsistent or Unexpected Assay Results S1 Precipitate in Medium? Problem->S1 I1 Colored Compound? Problem->I1 V1 Inconsistent Results? Problem->V1 S2 Use DMSO Stock (<0.5% final) S1->S2 Yes S3 Gentle Sonication/ Warming S2->S3 S4 Consider Solubilizing Agents S3->S4 I2 Run 'Compound + Medium' Control & Subtract I1->I2 Yes I3 Autofluorescence or Quenching? I1->I3 No I4 Pre-read Plate/ Run Quenching Control I3->I4 Yes V2 Check Cell Passage # & Seeding Density V1->V2 Yes V3 Standardize Pipetting & Incubation Times V2->V3 Yes V4 Ensure Reagent Quality V3->V4 Yes

References

Technical Support Center: Enhancing Cycloartane Resolution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cycloartane triterpenoids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can affect the resolution and quality of your this compound peaks in LC-MS analysis.

Question 1: Why are my this compound peaks broad and poorly resolved?

Answer: Broad and poorly resolved peaks for cycloartanes can stem from several factors related to your chromatography and mass spectrometry setup.

  • Chromatographic Conditions:

    • Mobile Phase Mismatch: A significant mismatch between the sample solvent and the initial mobile phase composition is a common cause of peak distortion.[1][2] If the sample solvent has a higher elution strength than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in broad or split peaks.[2][3]

    • Inappropriate Column Choice: Using a column with a large particle size or significant dead volume can lead to peak broadening.[1] For complex samples like plant extracts, a high-efficiency column (e.g., with a particle size of less than 3 µm) is recommended.[2]

    • Suboptimal Gradient: A poorly optimized gradient elution may not effectively separate closely related this compound isomers, leading to co-elution and broad peaks.

  • Mass Spectrometer Settings:

    • Slow Data Acquisition Rate: If the data acquisition rate of your mass spectrometer is too slow relative to the width of your chromatographic peaks, you may not capture enough data points across the peak, leading to a distorted, broad appearance.[4]

  • Sample-Related Issues:

    • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting and broadening.[5]

    • Secondary Interactions: Cycloartanes, like other triterpenoids, can have secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, which can cause peak tailing.[2]

Question 2: I am observing significant peak tailing for my this compound analytes. What can I do to improve peak shape?

Answer: Peak tailing for this compound compounds is often due to interactions with the stationary phase or issues with the mobile phase. Here are several strategies to mitigate this issue:

  • Mobile Phase Modification:

    • Acidic Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can help to protonate residual silanol groups on the column, minimizing their interaction with the analytes and improving peak shape.[6][7]

    • Buffer Selection: Using a buffered mobile phase, like ammonium (B1175870) formate (B1220265) or ammonium acetate, can also enhance peak symmetry.[8]

  • Column Selection and Care:

    • High-Purity Silica (B1680970): Employ a modern, high-purity (Type B) silica column with low silanol activity.[2]

    • End-Capped Columns: Use end-capped columns where the residual silanol groups have been chemically deactivated.[2]

    • Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[2]

  • pH Adjustment:

    • Maintaining a mobile phase pH that is at least 2 units away from the pKa of your this compound analytes can ensure they are in a single ionic state, which can reduce tailing.[7]

Question 3: My signal intensity for this compound peaks is low and inconsistent. How can I improve it?

Answer: Low and variable signal intensity can be a significant problem in quantitative analysis. Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression.[9]

  • Ionization Efficiency: The choice of ionization technique and its parameters are critical.

    • Source Optimization: Experiment with different ionization sources if available (e.g., ESI, APCI, APPI) to find the most efficient one for your this compound derivatives.[1][10]

    • Parameter Tuning: Optimize key source parameters such as capillary voltage, source temperature, and gas flows. It is often best to set these parameters to a stable plateau on the response curve rather than an absolute maximum to ensure robustness.[8]

  • Mass Spectrometer Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[9]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.[11] Consider improving your sample preparation to remove these interferences or use a matrix-matched calibration curve.[12][13]

Question 4: I am not observing the molecular ion peak for my this compound. What is the reason?

Answer: The absence of a molecular ion peak is a common challenge in the analysis of triterpenoids, especially with high-energy ionization techniques like Electron Ionization (EI).

  • Extensive Fragmentation: The high energy of EI can cause the molecular ion to be unstable and fragment extensively, resulting in a very low abundance or complete absence of the molecular ion peak.[14]

  • "Soft" Ionization Techniques: To overcome this, consider using a "softer" ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are more likely to produce a prominent protonated molecule ([M+H]+) or other adducts with minimal fragmentation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for this compound triterpenoids in mass spectrometry?

A1: this compound triterpenoids exhibit several characteristic fragmentation pathways that can aid in their identification. Key fragmentation events include:

  • Side Chain Cleavage: A prominent fragmentation is the cleavage of the side chain, often at the C17-C20 bond. This can lead to a characteristic fragment at m/z 300 for many this compound-type structures.[14]

  • Retro-Diels-Alder (rDA) Cleavage: Cleavage of the C-ring through a retro-Diels-Alder reaction is another common fragmentation pathway.[14]

  • Fragmentations around the Cyclopropane (B1198618) Ring: The unique cyclopropane ring of the this compound skeleton also leads to specific fragmentation patterns.[14]

  • Neutral Losses: The loss of small neutral molecules such as water (H₂O) from hydroxyl groups and methyl radicals (CH₃) are frequently observed.[14]

Q2: How can I manage matrix effects when analyzing cycloartanes from complex samples like plant extracts?

A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis of complex samples.[15][16] Here are some strategies to manage them:

  • Effective Sample Preparation: Implement a thorough sample preparation protocol to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.[17][18]

  • Chromatographic Separation: Optimize your chromatographic method to separate your this compound analytes from co-eluting matrix components.[12]

  • Stable Isotope-Labeled Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.[12]

  • Matrix-Matched Calibration: If stable isotope-labeled standards are not available, preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.[11]

  • Standard Addition: The method of standard additions, where known amounts of the standard are added to the sample, can also be used to correct for matrix effects.[19]

Q3: What are some recommended starting LC-MS parameters for this compound analysis?

A3: While optimal conditions will vary depending on the specific this compound and instrument, the following table provides a good starting point for method development.

ParameterRecommended Starting ConditionRationale
LC Column C18, < 3 µm particle size, end-cappedProvides good retention for non-polar cycloartanes and minimizes peak tailing.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape and ionization efficiency.[6]
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic AcidAcetonitrile often provides better peak shape, while methanol can offer different selectivity.[20]
Gradient Start at a lower percentage of B (e.g., 40-50%) and ramp to a high percentage (e.g., 95-100%) over 15-20 minutes.A gradient is necessary to elute the range of cycloartanes with varying polarities.
Flow Rate 0.2 - 0.5 mL/minDependent on the column's internal diameter.
Column Temp. 30 - 40 °CCan improve peak shape and reduce backpressure.[2]
Injection Vol. 1 - 5 µLShould be optimized to avoid column overload.
Ionization Mode Positive Electrospray Ionization (ESI+)Cycloartanes are often readily protonated.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity and stability.
Source Temp. 120 - 150 °CInstrument-dependent, optimize for efficient desolvation.
Desolvation Temp. 350 - 500 °CInstrument-dependent, optimize for efficient desolvation.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of cycloartanes from dried plant material for LC-MS analysis.[21]

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and chloroform).

    • Vortex the mixture for 1 minute.

    • Sonciate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Dilution: If necessary, dilute the extract with the initial mobile phase to an appropriate concentration for analysis.

Protocol 2: LC-MS/MS Method Development for this compound Quantification

This protocol provides a step-by-step guide for developing a quantitative LC-MS/MS method.[22]

  • Compound Optimization (Tuning):

    • Prepare a standard solution of your this compound analyte (e.g., 1 µg/mL in methanol).

    • Infuse the solution directly into the mass spectrometer to optimize the precursor ion (e.g., [M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each precursor-product ion transition (multiple reaction monitoring - MRM).

  • Chromatography Optimization:

    • Select an appropriate LC column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Develop a gradient elution method using a mobile phase with an acidic additive (e.g., 0.1% formic acid in water and acetonitrile).

    • Optimize the gradient profile, flow rate, and column temperature to achieve good separation and peak shape for your this compound of interest.

  • Method Validation:

    • Prepare a calibration curve over the desired concentration range.

    • Assess the method's linearity, accuracy, precision, and limit of quantification (LOQ).[1]

    • Evaluate matrix effects by comparing the response of the analyte in a standard solution to its response in a spiked matrix sample.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plant Material grind Grinding sample->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lc_separation LC Separation filter->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification troubleshooting_logic cluster_peak_shape Peak Shape Issue? cluster_intensity Signal Issue? start Poor Peak Resolution broad_peaks Broad Peaks start->broad_peaks peak_tailing Peak Tailing start->peak_tailing low_intensity Low Intensity start->low_intensity check_solvent Check Sample Solvent vs. Mobile Phase broad_peaks->check_solvent optimize_gradient Optimize Gradient broad_peaks->optimize_gradient check_overload Check for Column Overload broad_peaks->check_overload add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) peak_tailing->add_modifier check_column Use End-Capped Column peak_tailing->check_column adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph optimize_source Optimize Ion Source Parameters low_intensity->optimize_source check_sample_prep Improve Sample Cleanup (Matrix Effects) low_intensity->check_sample_prep calibrate_ms Calibrate Mass Spectrometer low_intensity->calibrate_ms

References

Technical Support Center: Overcoming Poor Bioavailability of Cycloartane Compounds In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cycloartane Compound Research. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound compounds and facing challenges with their in vivo bioavailability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the poor bioavailability of this compound compounds and strategies to overcome this limitation.

Q1: Why do this compound compounds typically exhibit low oral bioavailability?

A1: The poor oral bioavailability of this compound compounds, a class of triterpenoids, stems from several physicochemical and physiological factors:

  • Poor Aqueous Solubility: this compound compounds are highly lipophilic and have large, complex structures, leading to very low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is often the primary rate-limiting step for their absorption.

  • Low Dissolution Rate: Consequent to their poor solubility, these compounds dissolve very slowly from their solid form (e.g., in a capsule or tablet), limiting the amount of drug available for absorption.

  • Poor Membrane Permeability: While lipophilic, the large molecular size and structural rigidity of some this compound glycosides can hinder their passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: After absorption, this compound compounds may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes, such as CYP3A4, before reaching systemic circulation. Some this compound-type triterpenes have been shown to stimulate human CYP3A4 promoter activity, which could potentially lead to their own increased metabolism.[1]

  • Efflux by Transporters: They may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, further reducing their net absorption.

Q2: What are the primary strategies to improve the in vivo bioavailability of this compound compounds?

A2: The main approaches focus on enhancing their solubility, dissolution rate, and membrane permeability, while protecting them from metabolic degradation. Key strategies include:

  • Nanotechnology-Based Delivery Systems: Encapsulating this compound compounds in nanocarriers can significantly improve their oral bioavailability. Common systems include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds, enhance their stability, and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.

    • Phytosomes: These are complexes of the natural compound with phospholipids, which improve the compound's solubility and ability to cross lipid-rich biological membranes.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract. This increases the surface area for absorption and maintains the compound in a solubilized state.

  • Chemical Modification (Prodrugs): Modifying the structure of the this compound compound to create a more soluble or permeable prodrug that is converted to the active compound in vivo.

Q3: How do nanoparticle formulations enhance the bioavailability of this compound compounds?

A3: Nanoparticle formulations, such as Solid Lipid Nanoparticles (SLNs), improve bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size of nanoparticles leads to a significantly larger surface area for dissolution.

  • Enhanced Solubility: Encapsulation in a lipid matrix can improve the apparent solubility of the compound in the GI fluids.

  • Protection from Degradation: The lipid matrix can protect the this compound compound from chemical and enzymatic degradation in the GI tract.

  • Improved Permeability: Nanoparticles can be taken up by enterocytes through endocytosis or other mechanisms, enhancing transport across the intestinal barrier.

  • Lymphatic Uptake: Lipid-based nanoparticles can be absorbed via the lymphatic system, which bypasses the portal circulation and first-pass metabolism in the liver.

Q4: Can this compound compounds interact with other drugs?

A4: Yes, there is a potential for drug-drug interactions. Some this compound-type triterpenes have been shown to activate the human CYP3A4 promoter.[1] CYP3A4 is a major enzyme involved in the metabolism of a large number of clinically used drugs. Activation of CYP3A4 could lead to increased metabolism of co-administered drugs that are substrates of this enzyme, potentially reducing their efficacy. It is crucial to evaluate the potential for such interactions during preclinical development.

II. Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your in vivo experiments.

Problem 1: Inconsistent or low plasma concentrations of the this compound compound after oral administration in animal models.

Possible Cause Troubleshooting Step
Poor solubility and dissolution in the GI tract. 1. Formulation Enhancement: Move beyond simple suspensions. Formulate the compound into a bioavailability-enhancing delivery system such as a Self-Emulsifying Drug Delivery System (SEDDS), Solid Lipid Nanoparticles (SLNs), or a phytosome complex. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization to increase the surface area for dissolution.
Degradation in the GI tract. 1. Enteric Coating: If the compound is unstable in the acidic environment of the stomach, consider formulating it in an enteric-coated capsule or tablet that dissolves in the higher pH of the small intestine. 2. Encapsulation: Utilize nanocarriers like SLNs that can protect the compound from enzymatic degradation.
High first-pass metabolism. 1. Lipid-Based Formulations: Employ lipid-based formulations like SLNs or SEDDS to promote lymphatic absorption, thereby bypassing the liver and reducing first-pass metabolism. 2. Co-administration with Inhibitors: In preclinical studies, co-administering a known inhibitor of relevant metabolic enzymes (e.g., a CYP3A4 inhibitor) can help determine the extent of first-pass metabolism. Note: This is an experimental approach and not for therapeutic use.
Efflux by P-glycoprotein (P-gp). 1. Formulation with P-gp Inhibitors: Some excipients used in SEDDS and nanoparticle formulations can have P-gp inhibitory effects. 2. In Vitro Assessment: Conduct a Caco-2 permeability assay to determine if the compound is a P-gp substrate. An efflux ratio greater than 2 suggests active efflux.

Problem 2: Difficulty in preparing a stable and effective nanoparticle formulation for a this compound compound.

Possible Cause Troubleshooting Step
Low entrapment efficiency of the this compound compound in the nanoparticles. 1. Lipid/Polymer Selection: Screen different lipids (for SLNs) or polymers with varying lipophilicity to find one with better affinity for your specific this compound compound. 2. Optimize Drug-to-Lipid/Polymer Ratio: Vary the ratio of the this compound compound to the lipid/polymer to find the optimal loading capacity. 3. Method of Preparation: Experiment with different preparation methods (e.g., hot homogenization vs. microemulsion for SLNs) as this can influence entrapment efficiency.
Particle aggregation and instability of the nanoparticle suspension. 1. Surfactant/Stabilizer Optimization: Adjust the type and concentration of the surfactant or stabilizer. A combination of surfactants can sometimes provide better stability. 2. Zeta Potential: Measure the zeta potential of the nanoparticles. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation. 3. Storage Conditions: Store the nanoparticle suspension at an appropriate temperature (often refrigerated) and protect from light. Lyophilization with a cryoprotectant can be used for long-term storage.
Inconsistent particle size and high polydispersity index (PDI). 1. Homogenization/Sonication Parameters: Optimize the homogenization speed and time, or the sonication amplitude and duration. Over-processing can sometimes lead to particle aggregation. 2. Controlled Cooling: For SLNs prepared by hot homogenization, the cooling rate can affect particle size and crystallinity. A controlled and gradual cooling process is often preferred.

III. Data Presentation

While specific in vivo pharmacokinetic data for this compound compounds in enhanced delivery systems is limited in publicly available literature, the following tables provide an illustrative example of the expected improvements based on studies with other poorly soluble natural compounds. Researchers should aim to generate similar comparative data for their specific this compound compound and formulation.

Table 1: Illustrative Pharmacokinetic Parameters of a this compound Compound after Oral Administration in Rats (Example Data)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5085 ± 152.0450 ± 90100 (Reference)
Solid Lipid Nanoparticles (SLNs)50450 ± 604.03150 ± 450700
Phytosome Formulation50380 ± 503.02700 ± 380600
Self-Emulsifying Drug Delivery System (SEDDS)50520 ± 751.53500 ± 510778

Disclaimer: The data in this table is for illustrative purposes only and is not derived from actual experimental studies on this compound compounds. It is intended to show the potential magnitude of improvement that can be achieved with different formulation strategies.

IV. Experimental Protocols

The following are generalized protocols that can be adapted for working with this compound compounds. It is crucial to optimize these protocols for your specific compound and experimental setup.

1. Preparation of this compound Compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare a stable aqueous dispersion of this compound compound-loaded SLNs to enhance oral bioavailability.

Materials:

  • This compound compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid and the this compound compound and place them in a beaker. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax®) at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles at an optimized pressure (e.g., 500-1500 bar) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The solid lipid will recrystallize, forming the SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

2. Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound compound and determine if it is a substrate for efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES and glucose)

  • This compound compound

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (a marker for monolayer integrity)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the formation of tight junctions. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the transport buffer containing the this compound compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the transport buffer containing the this compound compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • To investigate P-gp involvement, perform the transport studies in the presence and absence of a P-gp inhibitor like verapamil (B1683045) in both chambers.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.

  • Analysis: Analyze the concentration of the this compound compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the insert.

      • C0 is the initial concentration of the compound in the donor chamber.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter.

V. Mandatory Visualizations

Signaling Pathway Diagram

Certain this compound triterpenoids have been shown to induce apoptosis in cancer cells through a p53-dependent mitochondrial signaling pathway.[1][2] The following diagram illustrates this proposed mechanism.

p53_mediated_apoptosis cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade This compound This compound Triterpenoids p53_active Active p53 This compound->p53_active Activation p53_inactive Inactive p53 Bax Bax p53_active->Bax Upregulation Bcl2 Bcl-2 p53_active->Bcl2 Downregulation Mito_membrane Mitochondrial Membrane Bax->Mito_membrane Pore formation Bcl2->Mito_membrane Inhibition of pore formation Cytochrome_c Cytochrome c Mito_membrane->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase7 Caspase-7 Caspase9->Caspase7 Activation Apoptosis Apoptosis Caspase7->Apoptosis Execution bioavailability_workflow Start Start: Poorly Bioavailable This compound Compound Formulation Formulation Development (e.g., SLNs, Phytosomes, SEDDS) Start->Formulation Characterization In Vitro Characterization - Particle Size, Zeta Potential - Entrapment Efficiency - Dissolution/Release Study Formulation->Characterization Permeability In Vitro Permeability Assay (e.g., Caco-2) Characterization->Permeability InVivo In Vivo Pharmacokinetic Study (Animal Model) Permeability->InVivo DataAnalysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) InVivo->DataAnalysis End End: Optimized Formulation with Enhanced Bioavailability DataAnalysis->End challenges_solutions cluster_challenges Bioavailability Challenges cluster_solutions Formulation Solutions Solubility Poor Aqueous Solubility SEDDS SEDDS Solubility->SEDDS Increases Solubilization Nanoparticles Nanoparticles (e.g., SLNs) Solubility->Nanoparticles Increases Surface Area & Solubility Permeability Low Membrane Permeability Permeability->Nanoparticles Facilitates Uptake Phytosomes Phytosomes Permeability->Phytosomes Enhances Membrane Fusion Metabolism First-Pass Metabolism Metabolism->SEDDS Promotes Lymphatic Uptake Metabolism->Nanoparticles Promotes Lymphatic Uptake

References

Optimizing parameters for molecular docking of cycloartane ligands.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing molecular docking parameters for cycloartane ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in silico experiments with this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in docking this compound-type triterpenoids?

A1: The primary challenges stem from their unique structural characteristics:

  • Large and Rigid Scaffold: Cycloartanes possess a large, sterically demanding, and relatively rigid tetracyclic core. This can make it difficult for them to fit into smaller or constricted binding pockets.

  • High Hydrophobicity: The predominantly nonpolar nature of the this compound skeleton can lead to a prevalence of non-specific hydrophobic interactions, which some scoring functions may overestimate, leading to false positives.

  • Conformational Complexity of Side Chains: While the core is rigid, the side chains, particularly at C-17, can have significant conformational flexibility, which requires adequate sampling during the docking process.

Q2: Which force fields are recommended for docking this compound ligands?

A2: Standard force fields like GAFF (General Amber Force Field) and MMFF94 (Merck Molecular Force Field) are commonly used for small molecules, including natural products. For cycloartanes, it is crucial to ensure proper atom typing and parameterization, especially for the characteristic cyclopropane (B1198618) ring. If using software suites like Schrödinger, force fields such as OPLS (Optimized Potentials for Liquid Simulations) are well-regarded.[1] It is advisable to perform energy minimization of the ligand with the chosen force field before docking to ensure a low-energy starting conformation.

Q3: How do I determine the optimal grid box size for a large ligand like a this compound?

A3: The grid box must be large enough to encompass the entire binding site and allow the ligand to move and rotate freely. For large ligands, a common mistake is setting a grid box that is too small, which can artificially constrain the docking results. A good starting point is to center the grid on the known or predicted binding site and set the dimensions to be at least 15-20 Å larger than the ligand in each dimension. For blind docking, the grid box should cover the entire protein surface.

Q4: Which docking software is best suited for this compound ligands?

A4: Several docking programs can be effective, each with its own strengths. AutoDock Vina is widely used due to its speed and accuracy.[2] GOLD is known for its handling of ligand flexibility, and Glide (Schrödinger) is a powerful commercial option. Given the challenges of docking natural products, it is often recommended to use a consensus docking approach, where you dock the same ligand using two or three different programs and compare the results to increase confidence in the predicted binding pose.

Q5: My docking simulation fails to produce any viable poses. What could be the issue?

A5: This can be due to several factors. A common reason is steric clashes between the large this compound scaffold and the protein. It could also be that the defined binding pocket is too small. Another possibility is incorrect ligand preparation, such as improper protonation states or a high-energy initial conformation.[3] Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Troubleshooting Guides

Problem 1: Docking Fails or No Poses are Generated

This is a frequent issue when working with large and sterically demanding ligands like cycloartanes.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Steps start Docking Failure: No Poses Generated check_ligand Step 1: Verify Ligand Preparation start->check_ligand check_pocket Step 2: Assess Binding Pocket Size check_ligand->check_pocket Ligand OK q1 Is the ligand energy-minimized? Are protonation states correct? Are atom types correctly assigned? check_ligand->q1 Details check_grid Step 3: Check Grid Box Parameters check_pocket->check_grid Pocket OK q2 Is the binding site large enough for the this compound core? Is the pocket excessively buried? check_pocket->q2 Details run_md Step 4: Consider Protein Flexibility (Run MD Simulations) check_grid->run_md Grid OK q3 Does the grid box fully enclose the binding site? Is there enough space for ligand rotation? check_grid->q3 Details solution Successful Docking run_md->solution Re-dock G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase cluster_validation Validation Phase prep 1. Preparation dock 2. Docking Simulation prep->dock analysis 3. Post-Docking Analysis dock->analysis validation 4. Validation & Refinement analysis->validation p_prep Protein Preparation (Add H, remove water, assign charges) l_prep Ligand Preparation (Generate 3D structure, energy minimize) grid Define Grid Box run_dock Run Docking Algorithm (e.g., AutoDock Vina, GOLD) rank Rank Poses by Score visualize Visualize Top Poses (Analyze interactions) md_sim MD Simulation (Assess pose stability) rescore Re-score with different functions

References

Technical Support Center: Quantitative ¹H NMR (qHNMR) for Cycloartane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative ¹H NMR (qHNMR) analysis of cycloartane triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their qHNMR experiments.

General qHNMR Workflow for Cycloartanes

The following diagram illustrates the standard workflow for a successful qHNMR experiment, from initial planning to the final calculation of concentration or purity.

qHNMR_Workflow cluster_prep 1. Pre-Acquisition cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis planning Method Planning: - Select Analyte Signal - Choose Internal Standard (IS) - Select Solvent sample_prep Sample Preparation: - Accurately weigh Analyte & IS - Ensure complete dissolution - Transfer to NMR tube planning->sample_prep t1_determination T1 Determination (Inversion-Recovery) sample_prep->t1_determination param_setup Set Acquisition Parameters: - 90° Pulse (P1) - Relaxation Delay (D1 >= 5 x T1) - Acquisition Time (AQ) - Number of Scans (NS) t1_determination->param_setup acquisition Acquire FID Data param_setup->acquisition processing Process Spectrum: - Fourier Transform - Phase Correction - Baseline Correction acquisition->processing integration Integrate Signals: - Calibrate IS signal - Integrate analyte signal processing->integration calculation Calculate Purity/Concentration integration->calculation

Caption: General workflow for quantitative ¹H NMR (qHNMR) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my this compound sample severely overlapped, and how can I fix this?

A1: this compound triterpenoids possess a complex polycyclic structure with numerous stereocenters and non-equivalent methylene (B1212753) and methyl protons. This complexity results in many ¹H NMR signals appearing in a narrow chemical shift range (especially 0.5 - 2.5 ppm), leading to significant signal overlap, which is a major challenge for accurate quantification.[1]

Solutions:

  • Use a High-Field Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or higher) increase chemical shift dispersion, which can help resolve overlapping multiplets.[2]

  • Change the Deuterated Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to Benzene-d₆ or Pyridine-d₅) can induce differential changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS), potentially resolving overlapped signals.[3]

  • Utilize 2D NMR Techniques: While 1D NMR is used for quantification, 2D experiments can confirm signal identity in crowded regions.

    • 2D J-Resolved: This experiment separates chemical shift and coupling information onto different axes. A projection of the F2 axis produces a "proton-decoupled" ¹H spectrum, where all multiplets collapse into singlets, simplifying quantification in overlapped regions.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, spreading signals over a wider spectral area and confirming which protons belong to which carbon environment.[5]

  • Spectral Deconvolution: Use software algorithms to fit and separate overlapping peaks mathematically. Global Spectral Deconvolution (GSD) can analyze the entire spectrum to improve the precision of integration for signals that are close together.[6][7][8]

Signal_Overlap_Strategy cluster_solutions Resolution Strategies cluster_inst_details cluster_samp_details cluster_proc_details start Problem: Severe Signal Overlap instrumental Instrumental Solutions start->instrumental sample_based Sample-Based Solutions start->sample_based processing_based Processing Solutions start->processing_based field_strength Increase Spectrometer Field Strength instrumental->field_strength twoD_NMR Use 2D NMR (e.g., J-Resolved, HSQC) instrumental->twoD_NMR change_solvent Change Solvent (e.g., CDCl3 to C6D6) sample_based->change_solvent deconvolution Spectral Deconvolution (GSD) processing_based->deconvolution

Caption: Decision-making workflow for resolving overlapping NMR signals.
Q2: How do I select an appropriate internal standard (IS) for this compound analysis?

A2: The choice of an internal standard is critical for accuracy. An ideal IS should meet several criteria.[9] The standard must be soluble in the same deuterated solvent as your this compound sample and must not react with it.[10] Crucially, its NMR signals must not overlap with any signals from the analyte or solvent impurities.[10] The IS should also be of high, known purity (≥99%), non-hygroscopic, and chemically stable.[9][11]

Data Presentation: Recommended Internal Standards for qHNMR

Internal Standard Recommended Solvent(s) Chemical Shift (δ, ppm) & Multiplicity Key Considerations
Maleic Acid D₂O, DMSO-d₆, CD₃OD ~6.3 (s, 2H) Excellent for polar solvents. Sharp singlet is easy to integrate.[10]
Dimethyl Sulfone (DMSO₂) CDCl₃, DMSO-d₆, D₂O ~3.1 (s, 6H) Highly soluble in many solvents; signal may overlap with methoxy (B1213986) groups.[12]
1,4-Dinitrobenzene CDCl₃, DMSO-d₆, Acetone-d₆ ~8.4 (s, 4H) Signal is in a clear downfield region, away from this compound signals.[4][10]
1,3,5-Trimethoxybenzene CDCl₃, Acetone-d₆, C₆D₆ Aromatic: ~6.1 (s, 3H)Methoxy: ~3.8 (s, 9H) Provides two well-separated signals for quantification. Purity should be verified.[4]

| 1,4-Bis(trimethylsilyl)benzene | CDCl₃, CD₃OD, DMSO-d₆ | TMS: ~0.25 (s, 18H)Aromatic: ~7.5 (s, 4H) | Excellent for non-polar analytes; TMS signal is in a very clear upfield region.[13] |

Q3: Which acquisition parameters are most critical for ensuring the accuracy of my results?

A3: Several acquisition parameters must be carefully optimized to ensure that the NMR experiment is truly quantitative.[14]

  • Relaxation Delay (D1): This is the most critical parameter. To allow for complete relaxation of all protons back to equilibrium, the relaxation delay (D1) plus the acquisition time (AQ) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and the internal standard (D1 + AQ ≥ 5 x T₁max).[15] Failure to do so will result in signals with shorter T₁ values being over-represented, leading to inaccurate integrals. The T₁ value should be experimentally determined using an inversion-recovery pulse sequence.

  • Pulse Angle (p1): A 90° pulse angle should be used to produce the maximum signal in a single scan, ensuring the highest sensitivity for quantification.[15]

  • Sufficient Signal-to-Noise (S/N) Ratio: A high S/N ratio (ideally >150:1 for the signal being quantified) is necessary for accurate integration.[16] This can be achieved by increasing the number of scans (NS) or using a more concentrated sample.

  • Digital Resolution: Ensure enough data points are collected across each peak to define its shape accurately. This is controlled by the acquisition time (AT or AQ) and the number of data points (TD).[15][17]

Data Presentation: Acquisition Parameter Checklist for Accurate qHNMR

Parameter Symbol Recommendation Rationale
Pulse Angle p1 90° Maximizes signal intensity per scan for best sensitivity.[15]
Relaxation Delay D1 ≥ 5 x T₁ₘₐₓ Ensures complete magnetization recovery for all signals, preventing integration errors.[15]
Acquisition Time AQ 1-5 seconds Must be long enough to capture the entire FID decay and provide adequate digital resolution.[15]
Number of Scans NS Set to achieve S/N > 150:1 Improves sensitivity and integration precision. S/N increases with the square root of NS.[16][17]

| Receiver Gain | RG | Set automatically | Should be set to avoid receiver overload (clipping the FID), which would invalidate quantification. |

Troubleshooting Guides

Guide 1: My quantification results are inaccurate or not reproducible.

This issue can stem from errors in sample preparation, data acquisition, or processing. Follow this logical guide to identify the potential source of the error.

Troubleshooting_Accuracy cluster_causes Potential Causes cluster_prep_checks cluster_acq_checks cluster_proc_checks start Inaccurate / Irreproducible Quantification Results sample_prep_err 1. Sample Preparation start->sample_prep_err Check First acq_err 2. Acquisition Parameters start->acq_err Check Second proc_err 3. Data Processing start->proc_err Check Third weighing Weighing Error? (Use calibrated balance) sample_prep_err->weighing dissolution Incomplete Dissolution? (Vortex/sonicate sample) sample_prep_err->dissolution is_purity IS Purity/Stability Issue? (Use certified standard) sample_prep_err->is_purity d1_short D1 Too Short? (Measure T1, set D1 >= 5xT1) acq_err->d1_short pulse_angle Incorrect Pulse Angle? (Calibrate 90° pulse) acq_err->pulse_angle sn_low Low S/N Ratio? (Increase scans/concentration) acq_err->sn_low phase Phasing Error? proc_err->phase baseline Baseline Distortion? proc_err->baseline integration_range Incorrect Integration Range? (Integrate over full peak, ~20x half-width) proc_err->integration_range

Caption: Troubleshooting workflow for inaccurate qHNMR results.

Experimental Protocols

Protocol 1: Determination of T₁ Relaxation Time (Inversion-Recovery)

Objective: To experimentally measure the T₁ relaxation time of protons in the analyte and internal standard to set an appropriate relaxation delay (D1) for quantitative analysis.[15]

Methodology:

  • Sample Preparation: Prepare a representative sample of your this compound and internal standard at a concentration typical for your qHNMR experiment.

  • Pulse Sequence: Use the inversion-recovery pulse sequence (often called t1ir or similar on spectrometer software). This sequence is of the form: (Relaxation Delay - 180° pulse - Variable Delay (τ) - 90° pulse - Acquire FID).

  • Setup:

    • Set the main relaxation delay long enough to ensure full relaxation before the sequence begins (e.g., 10-20 seconds).

    • Create an array of variable delay times (τ values). This array should include very short values (e.g., 0.01s), values around the expected T₁, and long values (e.g., > 5 x expected T₁). A typical array might include 10-15 τ points.

  • Acquisition: Run the experiment. The spectrometer will acquire a series of 1D spectra, one for each τ value. At short τ values, peaks will be inverted (negative). As τ increases, peaks will pass through a null point and return to their full positive intensity.

  • Data Analysis:

    • Process each spectrum consistently.

    • For each signal of interest (from both the analyte and IS), measure the peak intensity (height or integral) at each τ value.

    • Fit the intensity data to the exponential function: I(τ) = I₀(1 - 2e(-τ/T₁)) , where I(τ) is the intensity at delay τ, and I₀ is the maximum intensity.

    • The fitting procedure will yield the T₁ value for that specific proton.

Protocol 2: Standard qHNMR Sample Preparation

Objective: To prepare a sample for qHNMR analysis with accurately known masses of the analyte and internal standard, ensuring complete dissolution for a homogeneous solution.[18][19][20]

Methodology:

  • Weighing:

    • Use a calibrated analytical or microbalance.

    • Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial. Record the mass precisely.

    • Accurately weigh the this compound-containing analyte (e.g., 15-25 mg) into the same vial to ensure homogeneity. Record the mass precisely. The goal is to have comparable molar amounts of the analyte and standard.[4]

  • Dissolution:

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[20]

    • Cap the vial securely.

    • Ensure complete dissolution of both the analyte and the internal standard. Use a vortex mixer or sonicator if necessary. Visually inspect the solution against a light source to confirm no solid particles remain.[18][19] Incomplete dissolution is a major source of error.

  • Transfer:

    • Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean NMR tube. To avoid distorted magnetic field homogeneity, filter the solution through a small plug of glass wool in the pipette if any particulate matter is suspected.[18]

    • Cap the NMR tube to prevent solvent evaporation and contamination.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for several minutes before starting the acquisition to ensure stable shimming and lock.

References

Validation & Comparative

A Comparative Analysis of Cycloartenol and Lanosterol Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of sterols, essential components of eukaryotic cell membranes and precursors to steroid hormones, diverges at a critical cyclization step, leading to two distinct primary products in different kingdoms of life: cycloartenol (B190886) in plants and lanosterol (B1674476) in animals and fungi. This guide provides an in-depth comparison of the biosynthetic pathways of these two foundational tetracyclic triterpenoids, supported by experimental data and detailed methodologies.

I. The Divergent Cyclization of 2,3-Oxidosqualene

Both cycloartenol and lanosterol originate from the same acyclic precursor, (S)-2,3-oxidosqualene.[1] The cyclization of this molecule is a remarkable enzymatic process that establishes the characteristic four-ring sterol nucleus. The key distinction between the two pathways lies in the enzyme that catalyzes this complex transformation: cycloartenol synthase (CAS) in photosynthetic organisms and lanosterol synthase (LAS) in non-photosynthetic organisms like animals and fungi.[2]

The cyclization cascade, initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, proceeds through a series of carbocationic intermediates.[3][4] While both pathways share a common protosteryl cation intermediate, the subsequent rearrangement and deprotonation steps differ, ultimately dictating the final product.[5] In the formation of lanosterol, a series of 1,2-hydride and methyl shifts culminate in the deprotonation at C-9.[3] Conversely, the synthesis of cycloartenol involves a unique final step where a proton is abstracted from the C-19 methyl group, leading to the formation of a distinctive cyclopropane (B1198618) ring.[5][6]

While the cycloartenol pathway is predominant in plants for the synthesis of phytosterols (B1254722), and the lanosterol pathway is central to cholesterol and ergosterol (B1671047) production in animals and fungi, respectively, some plant species, such as Arabidopsis thaliana, have been found to possess both CAS and LAS, indicating the existence of dual biosynthetic pathways.[5][7] However, in such cases, the lanosterol pathway contributes only a minor fraction to the total phytosterol pool.[5][8]

II. Quantitative Comparison of the Pathways

The relative contributions of the cycloartenol and lanosterol pathways in organisms possessing both have been quantified using isotopic labeling experiments.

ParameterCycloartenol PathwayLanosterol PathwayOrganism/TissueReference
Primary Product CycloartenolLanosterolPlants vs. Animals/Fungi[9][10]
Key Enzyme Cycloartenol Synthase (CAS)Lanosterol Synthase (LAS)General[5][7]
Final Sterol Products Phytosterols (e.g., sitosterol (B1666911), campesterol)Cholesterol (animals), Ergosterol (fungi)Plants vs. Animals/Fungi[5][7]
Contribution to Phytosterol Pool ~98.5%~1.5%Arabidopsis thaliana seedlings[5]
Contribution with LAS1 Overexpression ~95.5%~4.5%Arabidopsis thaliana seedlings[5]

III. Experimental Protocols

The elucidation of these pathways has been made possible through a combination of genetic and biochemical techniques.

Protocol 1: Isotopic Labeling and Product Analysis in Arabidopsis thaliana

This method is used to differentiate and quantify the contribution of the cycloartenol and lanosterol pathways to the phytosterol pool.

  • Precursor Feeding: Arabidopsis thaliana seedlings are fed with [6-¹³C²H₃]mevalonate, a labeled precursor for sterol biosynthesis.[5]

  • Sterol Extraction: Total sterols are extracted from the plant tissues using a solvent-based extraction method.

  • Analysis by GC-MS: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different phytosterols and to verify the incorporation of the isotopic labels.[7]

  • Analysis by NMR: The purified sitosterol fraction is subjected to ¹³C-{¹H}{²H} Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The number of deuterium (B1214612) atoms retained at the C-19 position of the sitosterol molecule reveals its biosynthetic origin. Retention of two deuteriums indicates synthesis via the cycloartenol pathway, while the retention of three deuteriums points to the lanosterol pathway.[5]

Protocol 2: Heterologous Expression and Functional Characterization of Oxidosqualene Cyclases

This protocol is employed to confirm the function of candidate genes encoding cycloartenol synthase or lanosterol synthase.

  • Gene Cloning: The candidate CAS or LAS gene is cloned into a suitable expression vector.

  • Heterologous Expression: The expression vector is transformed into a host organism that lacks its own functional oxidosqualene cyclase, such as a specially engineered strain of yeast (Saccharomyces cerevisiae).[11]

  • Enzyme Assay: Microsomal fractions are prepared from the transformed yeast cells. These fractions, containing the expressed enzyme, are incubated with the substrate, 2,3-oxidosqualene.[11]

  • Product Identification: The reaction products are extracted and analyzed by techniques such as GC-MS to identify the specific sterol produced (cycloartenol or lanosterol), thereby confirming the function of the cloned gene.[11]

IV. Visualization of the Biosynthetic Pathways

The following diagrams illustrate the key steps in the cycloartenol and lanosterol biosynthetic pathways.

Cycloartenol_Pathway cluster_precursor Common Precursor cluster_cycloartenol Cycloartenol Pathway (Plants) Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Protosteryl_Cation_C Protosteryl Cation 2,3-Oxidosqualene->Protosteryl_Cation_C Cycloartenol Synthase (CAS) (Protonation & Cyclization) Cycloartenol Cycloartenol Protosteryl_Cation_C->Cycloartenol Rearrangement & Deprotonation (C-19) Phytosterols Phytosterols (e.g., Sitosterol) Cycloartenol->Phytosterols Multiple Steps

Cycloartenol Biosynthetic Pathway

Lanosterol_Pathway cluster_precursor Common Precursor cluster_lanosterol Lanosterol Pathway (Animals, Fungi) Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Protosteryl_Cation_L Protosteryl Cation 2,3-Oxidosqualene->Protosteryl_Cation_L Lanosterol Synthase (LAS) (Protonation & Cyclization) Lanosterol Lanosterol Protosteryl_Cation_L->Lanosterol Rearrangement & Deprotonation (C-9) Cholesterol_Ergosterol Cholesterol (Animals) Ergosterol (Fungi) Lanosterol->Cholesterol_Ergosterol Multiple Steps

Lanosterol Biosynthetic Pathway

References

Unlocking the Therapeutic Potential of Cycloartane Triterpenoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a class of complex natural products, have emerged as a promising scaffold in the quest for novel therapeutic agents. Exhibiting a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects, these molecules are the subject of intense research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound triterpenoids, supported by experimental data, to aid in the rational design of next-generation drug candidates.

Comparative Analysis of Cytotoxic Activity

The cytotoxicity of this compound triterpenoids is a key area of investigation for anticancer drug development. The following tables summarize the in vitro cytotoxic activity (IC50 values) of a selection of this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of this compound Triterpenoids from Cimicifuga Species

CompoundCell LineIC50 (µM)Reference
23-epi-26-deoxyacteinMCF-7 (Breast)3.1 µg/mL[1]
MDA-MB-231 (Breast)2.5 µg/mL[1]
SK-BR-3 (Breast)5.5 µg/mL[1]
CimigenolMCF-7 (Breast)0.1 µg/mL[1]
MDA-MB-231 (Breast)0.32 µg/mL[1]
SK-BR-3 (Breast)0.21 µg/mL[1]
Actaticas A-GHT-29 (Colon)9.2–26.4
McF-7 (Breast)9.2–26.4

Table 2: Cytotoxicity of this compound Triterpenoids from Euphorbia macrostegia

CompoundCell LineLD50 (µg/mL)Reference
Cycloart-25-ene-3β, 24-diolMDA-MB-468 (Breast)102.3[2]
MCF-7 (Breast)88.3[2]
Cycloart-23(Z)-ene-3β, 25-diolMDA-MB-468 (Breast)34.0[2]
MCF-7 (Breast)5.4[2]
Cycloart-23(E)-ene-3β, 25-diolMDA-MB-468 (Breast)2.05[2]
MCF-7 (Breast)8.9[2]
24-methylene-cycloart-3β-olMDA-MB-468 (Breast)53.8[2]
MCF-7 (Breast)127.3[2]

Comparative Analysis of Anti-Inflammatory Activity

This compound triterpenoids also exhibit significant anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Table 3: Inhibition of Nitric Oxide Production by this compound Triterpenoids in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Agroastragaloside VSignificant inhibition[3]
Astragaloside IVSignificant inhibition[3]
Agroastragaloside I1.38 - 4.70[3]
Agroastragaloside II1.38 - 4.70[3]
Isoastragaloside II1.38 - 4.70[3]
Curculigoside A derivative 112.4[4]
Curculigoside A derivative 411.8[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound triterpenoid (B12794562) compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay (Griess Test)

The Griess test is used to measure the production of nitric oxide by quantifying one of its stable breakdown products, nitrite (B80452).

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound triterpenoid compounds

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the this compound triterpenoid compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal parts of A and B immediately before use) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

Visualizing Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate key structure-activity relationships for the cytotoxic and anti-inflammatory activities of this compound triterpenoids.

SAR_Cytotoxicity cluster_core This compound Scaffold cluster_modifications Structural Modifications cluster_activity Cytotoxic Activity Scaffold Core Structure Mod_SideChain Side Chain at C-17 Mod_A_Ring A-Ring Substituents Mod_Glycosylation Glycosylation at C-3 Increased_Activity Increased Cytotoxicity Mod_SideChain->Increased_Activity Hydroxylation, Acetylation Mod_A_Ring->Increased_Activity α,β-unsaturated carbonyl Decreased_Activity Decreased Cytotoxicity Mod_Glycosylation->Decreased_Activity Presence of sugar moieties

Caption: Key structural modifications influencing the cytotoxicity of this compound triterpenoids.

SAR_Anti_Inflammatory cluster_core This compound Scaffold cluster_modifications Structural Modifications cluster_activity Anti-Inflammatory Activity Scaffold Core Structure Mod_A_Ring A-Ring Oxidation Mod_Glycosylation Glycosylation Pattern Increased_Activity Increased NO Inhibition Mod_A_Ring->Increased_Activity Presence of α,β-unsaturated carbonyl Mod_Glycosylation->Increased_Activity Specific sugar moieties and linkages

Caption: Key structural features affecting the anti-inflammatory activity of this compound triterpenoids.

Experimental and SAR Workflow

The discovery and development of novel this compound triterpenoid-based drugs follow a systematic workflow.

SAR_Workflow Start Isolation of this compound Triterpenoids from Natural Sources Screening Initial Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Start->Screening Hit_ID Hit Identification and Prioritization Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies Lead_Opt Lead Optimization (Chemical Synthesis of Analogs) SAR_Studies->Lead_Opt Lead_Opt->Screening Iterative Process In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Clinical_Dev Preclinical and Clinical Development In_Vivo->Clinical_Dev

Caption: General workflow for the discovery and development of this compound triterpenoid-based drugs.

Signaling Pathway Inhibition

This compound triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound Triterpenoids This compound->IKK Inhibition This compound->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound triterpenoids.

References

A Comparative Analysis of the Cytotoxicity of Different Cycloartane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various cycloartane derivatives against several cancer cell lines, supported by experimental data from peer-reviewed studies. This compound triterpenoids, a class of natural products, have demonstrated significant potential as anticancer agents, exhibiting selective cytotoxicity towards cancerous cells while showing lower toxicity to normal cells. This comparative analysis aims to assist researchers in identifying promising candidates for further investigation in cancer therapy.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines. For a standardized comparison, all IC50 values have been converted to micromolar (µM).

Table 1: Cytotoxicity of this compound Derivatives from Cimicifuga Species

CompoundCancer Cell LineIC50 (µM)Source
23-epi-26-deoxyacteinMDA-MB-231 (Triple-Negative Breast Cancer)Not specified in µM[1][2]
CimigenolMDA-MB-231 (Triple-Negative Breast Cancer)Not specified in µM[1][2]
23-O-acetylcimigenol-3-O-beta-D-xylopyranosideHepG2 (Liver Cancer)>50[3]
R-HepG2 (Drug-Resistant Liver Cancer)>50[3]
HL-60 (Leukemia)>50[3]
25-O-acetylcimigenol-3-O-beta-D-xylopyranosideMCF7 (Breast Cancer)18.1[4]
R-MCF7 (Drug-Resistant Breast Cancer)21.3[4]
25-chlorodeoxycimigenol-3-O-beta-D-xylopyranosideMCF7 (Breast Cancer)15.8[4]
R-MCF7 (Drug-Resistant Breast Cancer)19.5[4]
25-O-acetylcimigenol-3-O-alpha-L-arabinopyranosideMCF7 (Breast Cancer)12.5[4]
R-MCF7 (Drug-Resistant Breast Cancer)16.2[4]
Cimigenol-3-O-beta-D-xylopyranosideMCF7 (Breast Cancer)>50[4]
R-MCF7 (Drug-Resistant Breast Cancer)>50[4]
Compound from C. foetida 1R-HepG2 (Drug-Resistant Liver Cancer)Moderate Activity[5]
Compound from C. foetida 2R-HepG2 (Drug-Resistant Liver Cancer)Moderate Activity[5]
Compound from C. foetida 3R-HepG2 (Drug-Resistant Liver Cancer)Moderate Activity[5]

Table 2: Cytotoxicity of this compound Derivatives from Euphorbia Species

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Source
Cycloart-25-ene-3β,24-diolMDA-MB-468 (Breast Cancer)102.3231.0[6]
MCF-7 (Breast Cancer)88.3199.4[6]
Cycloart-23(Z)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)34.076.8[6]
MCF-7 (Breast Cancer)5.412.2[6]
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)2.054.6[6]
MCF-7 (Breast Cancer)8.920.1[6]
24-methylene-cycloart-3β-olMDA-MB-468 (Breast Cancer)53.8Not Calculated[6]
MCF-7 (Breast Cancer)127.3Not Calculated[6]

Table 3: Cytotoxicity of this compound Derivatives from Actaea asiatica

CompoundCancer Cell LineIC50 (µM)Source
Actatica AHT-29 (Colon Cancer)15.2[7]
McF-7 (Breast Cancer)18.4[7]
Actatica BHT-29 (Colon Cancer)22.1[7]
McF-7 (Breast Cancer)26.4[7]
Actatica CHT-29 (Colon Cancer)21.5[7]
McF-7 (Breast Cancer)25.8[7]
Actatica DHT-29 (Colon Cancer)12.8[7]
McF-7 (Breast Cancer)15.3[7]
Actatica EHT-29 (Colon Cancer)14.6[7]
McF-7 (Breast Cancer)17.5[7]
Actatica FHT-29 (Colon Cancer)11.7[7]
McF-7 (Breast Cancer)14.9[7]
Actatica GHT-29 (Colon Cancer)9.2[7]
McF-7 (Breast Cancer)11.8[7]

Table 4: Cytotoxicity of this compound Derivatives from Tabernaemontana coronaria

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Source
Cycloart-25-en-3β, 24-diolMCF-7 (Breast Cancer)4.289.67[8]
Cycloart-23-en-3β, 22α, 25-triolMCF-7 (Breast Cancer)3.838.25[8]

Table 5: Cytotoxicity of this compound Glycosides from Curculigo orchioides

CompoundCancer Cell LineIC50 (µM)Source
Curculigosaponin GHL-60 (Leukemia)9.0[9]
Curculigosaponin HHL-60 (Leukemia)>20[9]
Curculigosaponin IHL-60 (Leukemia)>20[9]
Curculigosaponin JHL-60 (Leukemia)>20[9]
Aglycone of CurculigosaponinsHL-60 (Leukemia)1.8[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: The medium was replaced with fresh medium containing various concentrations of the this compound derivatives and incubated for 48 to 72 hours.[6][7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The supernatant was carefully removed, and 200 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6]

  • Calculation: Cell viability was calculated as a percentage of the control (untreated cells). The IC50 value was determined from the dose-response curve.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Cells were treated with this compound derivatives at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.

Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution of a cell population. Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Procedure:

  • Cell Treatment and Harvesting: Cells were treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells were fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many this compound derivatives are mediated through the induction of apoptosis and cell cycle arrest.

p53-Dependent Mitochondrial Apoptosis Pathway

Several this compound triterpenoids from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells via a p53-dependent mitochondrial signaling pathway.[4] These compounds increase the expression of p53 and the pro-apoptotic protein Bax, leading to a loss of mitochondrial membrane potential and subsequent activation of caspases.[4]

p53_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound\nDerivatives This compound Derivatives p53 p53 This compound\nDerivatives->p53 Induces expression Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound derivatives.

G2/M Cell Cycle Arrest

Three this compound triterpenoids from Cimicifuga dahurica were found to induce G2/M cell cycle arrest in HepG2, R-HepG2, and HL-60 cells.[3] This cell cycle arrest was associated with the suppression of cdc2 and COX-2 protein expression.[3]

cell_cycle_arrest cluster_treatment Treatment cluster_proteins Protein Expression cluster_cell_cycle Cell Cycle Progression This compound\nDerivatives This compound Derivatives cdc2 cdc2 This compound\nDerivatives->cdc2 Suppresses expression COX2 COX-2 This compound\nDerivatives->COX2 Suppresses expression G2_M_Phase G2/M Phase cdc2->G2_M_Phase Promotes progression Cell_Cycle_Arrest G2/M Arrest G2_M_Phase->Cell_Cycle_Arrest is arrested in

Caption: G2/M cell cycle arrest induced by this compound derivatives.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of this compound derivatives involves a series of in vitro assays.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

A Comparative Analysis of the Anti-inflammatory Effects of Cycloartanes and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of cycloartane triterpenoids against well-established anti-inflammatory drugs: Dexamethasone (B1670325), Indomethacin (B1671933), and Celecoxib (B62257). The information is supported by experimental data from publicly available scientific literature, with a focus on mechanisms of action, quantitative comparisons, and detailed experimental protocols.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key pathways involved in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and the Arachidonic Acid (AA) cascades. The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. The AA cascade, on the other hand, produces prostaglandins, which are potent mediators of inflammation, pain, and fever, through the action of cyclooxygenase (COX) enzymes.

Overview of Compounds

Cycloartanes: A class of tetracyclic triterpenoids found in various plant species, cycloartanes have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] Their primary anti-inflammatory mechanism appears to be the modulation of the NF-κB signaling pathway.[3]

Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[4] It acts by binding to the glucocorticoid receptor, which in turn regulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes.[4][5]

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes, thereby blocking prostaglandin (B15479496) synthesis.[6][7] It is used to reduce fever, pain, stiffness, and swelling.[7]

Celecoxib: A selective COX-2 inhibitor, a type of NSAID that specifically targets the COX-2 enzyme, which is upregulated during inflammation.[8][9] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Comparative Mechanism of Action

The anti-inflammatory effects of cycloartanes and the selected drugs are exerted through different primary mechanisms, targeting distinct points in the inflammatory cascade.

Cycloartanes primarily exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway . This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS (reducing NO production) and pro-inflammatory cytokines (TNF-α, IL-6).[3]

Dexamethasone acts upstream by binding to the glucocorticoid receptor. This complex translocates to the nucleus and upregulates the expression of anti-inflammatory proteins like Annexin A1, which inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane. It also directly suppresses the NF-κB pathway.[5][10][11]

Indomethacin and Celecoxib both target the cyclooxygenase (COX) enzymes in the arachidonic acid pathway. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2, while Celecoxib is a selective inhibitor of COX-2.[6][12] By inhibiting these enzymes, they prevent the conversion of arachidonic acid to prostaglandins.

Signaling Pathway Diagrams

NF-kB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Cycloartanes Cycloartanes Cycloartanes->IKK inhibit Cycloartanes->NFkB inhibit translocation NFkB_n NF-κB NFkB_n->ProInflammatory_Genes activates

Figure 1. Inhibition of the NF-κB signaling pathway by cycloartanes.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGs_housekeeping Prostaglandins (Gastric protection, platelet aggregation) COX1->PGs_housekeeping PGs_inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammation Dexamethasone Dexamethasone Dexamethasone->PLA2 inhibits (via Annexin-1) Indomethacin Indomethacin (Non-selective NSAID) Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 selectively inhibits

Figure 2. Inhibition points in the Arachidonic Acid cascade.

Quantitative Data Comparison

The following tables summarize the inhibitory activities of cycloartanes and the comparator drugs on key inflammatory markers. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. It is important to note that experimental conditions can vary between studies, which may affect direct comparisons.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50COX-2 IC50Selectivity (COX-1/COX-2)
Indomethacin 18 nM[4], 230 nM[6]26 nM[4], 630 nM[6]~0.69 - 0.36 (Non-selective)
Celecoxib >10 µM40 nM[8]>250 (Highly selective for COX-2)
Cycloartanes Not a primary targetSome activity reported, but not a primary target-

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundNO Production IC50TNF-α InhibitionIL-6 Inhibition
Cycloartanes (general) 1.55 - 65.7 µM[9][13]Inhibition reported[9]Inhibition reported[9]
Dexamethasone ~34.6 µg/mL (~88 µM)[13]Inhibition reported[4][14]Inhibition reported[12][15]
Indomethacin Inhibition reported[16]IC50 = 143.7 µM[6]Inhibition reported[1]
Celecoxib Inhibition reported[8][11]Inhibition reported[11]Inhibition reported[11]

Note: Direct IC50 values for cytokine inhibition by all compounds under identical conditions are not consistently available in the literature, hence "Inhibition reported" is used where quantitative data is not specified in the search results.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blot). After adherence, they are pre-treated with various concentrations of the test compounds (Cycloartanes, Dexamethasone, Indomethacin, Celecoxib) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the incubation period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[17]

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment and stimulation.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.[14][18]

  • Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the cell supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB
  • After treatment, lyse the cells to extract total protein or cytoplasmic and nuclear fractions for NF-κB analysis.[15]

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65 (NF-κB), and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow Diagram

Experimental_Workflow Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with Test Compounds (1-2 hours) Culture->Pretreat Stimulate Stimulate with LPS (18-24 hours) Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Assays Perform Assays Harvest->Assays Griess Griess Assay (NO) Assays->Griess ELISA ELISA (TNF-α, IL-6) Assays->ELISA WB Western Blot (iNOS, COX-2, NF-κB) Assays->WB Data Data Analysis Griess->Data ELISA->Data WB->Data

Figure 3. General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

This compound triterpenoids represent a promising class of natural compounds with significant anti-inflammatory properties. Their primary mechanism of action, the inhibition of the NF-κB pathway, distinguishes them from classic NSAIDs and corticosteroids, which mainly target the arachidonic acid cascade.

  • Differentiation: Cycloartanes offer a distinct therapeutic approach by targeting the upstream regulation of a broad range of pro-inflammatory genes, rather than inhibiting a single enzyme class like COX inhibitors.

  • Potency: While direct quantitative comparisons are challenging due to varied experimental setups, the available data suggests that certain cycloartanes can inhibit inflammatory mediators at micromolar concentrations.

  • Future Directions: Further research is warranted to elucidate the specific molecular targets of different cycloartanes within the NF-κB pathway, to conduct head-to-head comparative studies with established drugs under standardized conditions, and to evaluate their in vivo efficacy and safety profiles.

This guide provides a foundational comparison for researchers interested in the anti-inflammatory potential of cycloartanes. The detailed protocols and pathway diagrams offer a framework for designing and interpreting further experimental investigations in this area.

References

Cycloartane vs. Oleanane Triterpenoids: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids, a vast and structurally diverse class of natural products, have long been a focal point of pharmacological research due to their wide spectrum of biological activities. Among the numerous subclasses, cycloartane and oleanane (B1240867) triterpenoids stand out for their significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide provides an objective comparison of the biological activities of this compound and oleanane triterpenoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their quest for novel therapeutic agents.

At a Glance: this compound vs. Oleanane Skeletons

This compound and oleanane triterpenoids are both derived from the cyclization of squalene (B77637) but possess distinct core structures. The this compound skeleton is characterized by a tetracyclic core with a cyclopropane (B1198618) ring at C-9/C-10. In contrast, the oleanane skeleton is a pentacyclic structure. These structural differences fundamentally influence their biological properties and mechanisms of action.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and oleanane triterpenoids have demonstrated potent anticancer activities, including cytotoxicity against a range of cancer cell lines, induction of apoptosis, and cell cycle arrest.

This compound Triterpenoids in Oncology

This compound triterpenoids, often isolated from plants of the Cimicifuga and Actaea genera, have shown promising selective cytotoxicity against cancer cells.[1] Their mechanisms often involve the induction of apoptosis through the p53-dependent mitochondrial pathway and cell cycle arrest.[2][3]

Oleanane Triterpenoids in Oncology

Oleanane triterpenoids, both naturally occurring and synthetic, are extensively studied for their anticancer effects.[4] Synthetic oleanane triterpenoids (SOs), such as bardoxolone (B1667749) methyl (CDDO-Me), are particularly potent, inducing apoptosis and inhibiting proliferation in numerous cancer models, including breast, prostate, and lung cancer.[5][6] Their mechanisms are multifaceted, involving the modulation of key signaling pathways like Akt, mTOR, and NF-κB.[5]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound and oleanane triterpenoids against various cancer cell lines. A lower IC50 value indicates higher potency.

Triterpenoid (B12794562) Type Compound Cancer Cell Line IC50 (µM) Reference
This compound Compound from Cimicifuga dahuricaHepG2 (Liver)15.2[1]
Compound from Cimicifuga dahuricaHL-60 (Leukemia)8.9[1]
Compound from Cimicifuga yunnanensisMCF7 (Breast)-[2]
23-epi-26-deoxyacteinMDA-MB-231 (Breast)~2.5[7]
CimigenolMDA-MB-231 (Breast)~13[7]
Oleanane Oleanolic Acid Derivative (Compound 1)HL-60 (Leukemia)4.44[8]
Oleanolic Acid Derivative (Compound 1)HCT-116 (Colon)0.63[8]
Oleanolic Acid Derivative (Compound 2)HCT-116 (Colon)6.50[8]
Synthetic Oleanane Triterpenoid (CDDO-Me)Prostate Cancer CellsPotent (specific IC50 not stated)[5]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and both this compound and oleanane triterpenoids have emerged as potent anti-inflammatory agents.

This compound Triterpenoids as Inflammation Modulators

This compound triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, compounds isolated from Actaea vaginata effectively suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the NF-κB pathway. Similarly, this compound glycosides from Astragalus membranaceus have demonstrated significant inhibitory effects on NO production.[9]

Oleanane Triterpenoids as Potent Anti-inflammatory Agents

Oleanane triterpenoids, particularly synthetic derivatives, are renowned for their powerful anti-inflammatory properties.[10] They are potent activators of the Nrf2 pathway, a master regulator of the antioxidant response, which in turn suppresses inflammation.[10] They also directly inhibit the pro-inflammatory NF-κB pathway, leading to a marked reduction in the expression of iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), key enzymes in the inflammatory process.[11]

Data Presentation: Comparative Anti-inflammatory Activity

The following table presents the inhibitory activity of selected this compound and oleanane triterpenoids on nitric oxide (NO) production, a key marker of inflammation.

Triterpenoid Type Compound Source/Type Cell Line Inhibitory Effect (IC50 in µM) Reference
This compound Actaea vaginataRAW264.75.0 - 24.4
Astragalus membranaceusRAW264.71.38 - 4.70[9]
Oleanane Panax stipuleanatusHepG2 (NF-κB inhibition)3.1 - 18.9[11]
Synthetic Oleanane TriterpenoidsRAW264.7Active at low nanomolar concentrations[10]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the triterpenoid compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Nitric Oxide (NO) Production (Griess) Assay

This assay is a common method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the triterpenoid compounds for a specified time (e.g., 1-2 hours).

  • Stimulation: An inflammatory response is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS), to the cell culture.

  • Incubation: The cells are incubated for a further 24 hours to allow for NO production.

  • Supernatant Collection: A portion of the cell culture supernatant is collected from each well.

  • Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve. The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control, and the IC50 value is determined.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and oleanane triterpenoids.

G cluster_this compound This compound Triterpenoid Action CT This compound Triterpenoids p53 p53 Activation CT->p53 Bax Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound triterpenoids.

G cluster_oleanane_nfkb Oleanane Triterpenoid Anti-inflammatory Action (NF-κB) OT Oleanane Triterpenoids IKK IKK Inhibition OT->IKK inhibits IkB IκB Degradation (Blocked) IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation blocked Inflammation Pro-inflammatory Genes (iNOS, COX-2) Transcription Downregulated Nucleus->Inflammation G cluster_oleanane_nrf2 Oleanane Triterpenoid Anti-inflammatory Action (Nrf2) OT Oleanane Triterpenoids Keap1 Keap1 OT->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds Antioxidant Antioxidant & Cytoprotective Gene Expression Upregulated ARE->Antioxidant

References

Cycloartane-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a class of natural products, have emerged as promising candidates in oncology research due to their potential as selective anticancer agents. Extensive research has demonstrated their cytotoxic effects against a variety of cancer cell lines in vitro and tumor growth inhibition in in vivo models. This guide provides an objective comparison of the in vitro and in vivo efficacy of several this compound-based compounds, supported by experimental data, to assist in the evaluation and development of these molecules as novel cancer therapeutics.

Data Presentation: In Vitro Cytotoxicity

The in vitro anticancer activity of this compound triterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several this compound compounds, showcasing their efficacy across different cancer types.

Table 1: Cytotoxic Activity of this compound Triterpenoids from Cimicifuga yunnanensis against Breast Cancer Cell Lines [1][2]

CompoundCancer Cell LineIC50 (µg/mL)
Cimigenol (B190795) (Compound 13) MCF-70.1
MDA-MB-2310.32
SK-BR30.21
23-epi-26-deoxyactein (B1259016) (Compound 4) MCF-73.1
MDA-MB-2312.5
SK-BR35.5

Table 2: Cytotoxic Activity of this compound Triterpenoids from Cimicifuga foetida against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM) at 48h
ADHC-AXpn MCF-7 (Breast)27.81
HepG2 (Liver)35.42
HepG2/ADM (Resistant Liver)32.17
HeLa (Cervical)41.58
PC3 (Prostate)48.92
DHC-Xpn MCF-7 (Breast)> 100
HepG2 (Liver)> 100
HepG2/ADM (Resistant Liver)> 100
HeLa (Cervical)> 100
PC3 (Prostate)89.74

Table 3: Cytotoxic Activity of this compound Triterpenoids from Euphorbia macrostegia [3]

CompoundCancer Cell LineLD50 (µg/mL)
Cycloart-23(Z)-ene-3β,25-diol MCF-75.4
MDA-MB-46834.0
Cycloart-23(E)-ene-3β,25-diol MCF-78.9
MDA-MB-4682.05

Data Presentation: In Vivo Efficacy

The transition from in vitro to in vivo models is a critical step in drug development. For this compound triterpenoids, in vivo studies have primarily utilized subcutaneous xenograft models in mice to assess their ability to inhibit tumor growth.

Table 4: In Vivo Antitumor Effect of this compound Triterpenoids on Triple-Negative Breast Cancer (TNBC) Models [2][4]

CompoundAnimal ModelCancer Cell LineTreatment RegimenOutcome
23-epi-26-deoxyactein Subcutaneous tumor modelMDA-MB-231Not specifiedReduced tumor growth
Breast cancer liver metastasis modelMDA-MB-231Not specifiedReduced tumor growth
Cimigenol Subcutaneous tumor modelMDA-MB-231Not specifiedReduced tumor growth
Breast cancer liver metastasis modelMDA-MB-231Not specifiedReduced tumor growth

It is noteworthy that while compounds like cimigenol and 23-epi-26-deoxyactein showed potent in vitro activity, their in vivo effects, though significant, were reported to be less potent than the positive control, adriamycin.[2] This highlights the importance of comprehensive in vivo testing to understand the full therapeutic potential of these agents.

Signaling Pathways and Experimental Workflows

The anticancer effects of many this compound triterpenoids are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. One of the key mechanisms identified is the activation of the p53-dependent mitochondrial signaling pathway.[5]

p53_pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation & Caspase Cascade This compound\nTriterpenoids This compound Triterpenoids p53 p53 This compound\nTriterpenoids->p53 Upregulates expression Bax_gene Bax (gene) p53->Bax_gene Transcriptionally activates Bax_protein Bax (protein) Bax_gene->Bax_protein Translation Mito Mitochondrial Membrane Potential Loss Bax_protein->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound triterpenoids.

The general workflow for evaluating the anticancer efficacy of these compounds involves a multi-step process, starting from initial in vitro screening to more complex in vivo validation.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) B MTT Assay for Cytotoxicity (Determine IC50) A->B C Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) B->C Identify lead compounds D Animal Model Selection (e.g., Nude Mice) C->D Transition to in vivo E Subcutaneous Xenograft Tumor Model Establishment D->E F Treatment with This compound Compounds E->F G Tumor Growth Monitoring and Data Analysis F->G

References

Cross-Species Comparison of Cycloartane Biosynthesis Genes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-species comparison of the genes involved in cycloartane biosynthesis, with a primary focus on the key enzyme, oxidosqualene cyclase (OSC). This compound is a critical intermediate in the biosynthesis of phytosterols (B1254722) in plants, algae, and some protists, playing a fundamental role in membrane structure and as a precursor to bioactive molecules like brassinosteroids. In contrast, animals and fungi typically utilize the isomeric lanosterol (B1674476) as the precursor for their sterols. Understanding the genetic and functional diversity of the enzymes responsible for these distinct pathways is crucial for researchers in plant biology, drug development, and metabolic engineering.

The Core Biosynthetic Pathway: Cycloartenol (B190886) vs. Lanosterol

The biosynthesis of both cycloartenol and lanosterol originates from the linear precursor 2,3-oxidosqualene (B107256). The cyclization of this substrate is the branching point that defines these two major pathways in sterol biosynthesis.

  • Cycloartenol Synthesis: In plants, algae, and some protists, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol. This pentacyclic triterpenoid (B12794562) alcohol contains a characteristic cyclopropane (B1198618) ring.

  • Lanosterol Synthesis: In animals and fungi, lanosterol synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene to produce the tetracyclic triterpenoid alcohol, lanosterol. Interestingly, some plants have also been found to possess functional LAS genes, suggesting the existence of a dual pathway, although the contribution of the lanosterol pathway to primary phytosterol biosynthesis in plants appears to be minor under normal conditions.

The evolutionary divergence of these two enzymes from a common ancestral oxidosqualene cyclase has led to the distinct sterol profiles observed across different kingdoms of life.

Comparative Analysis of Cycloartenol Synthase (CAS) and Lanosterol Synthase (LAS) Genes

The primary enzymes governing the initial cyclization step, CAS and LAS, belong to the oxidosqualene cyclase (OSC) family. While they share a common substrate, their product specificity is determined by key amino acid residues within their active sites.

Gene and Protein Characteristics

The following table summarizes key characteristics of CAS and LAS genes and their encoded proteins from representative species.

FeatureCycloartenol Synthase (CAS)Lanosterol Synthase (LAS)
Organism (Example) Arabidopsis thalianaHomo sapiens
Gene Name CAS1LSS
Gene Accession (NCBI) AT2G070504047
Protein Accession (UniProt) P38605P48449
Protein Length (amino acids) 759732
Subcellular Localization Endoplasmic ReticulumEndoplasmic Reticulum
Key Catalytic Residues His477, Ile481 (in A. thaliana)Val481 (in A. thaliana LAS1)
Phylogenetic Relationship

Phylogenetic analysis of OSC protein sequences reveals distinct clades for CAS and LAS, reflecting their evolutionary divergence. Plant CAS proteins cluster together, as do animal and fungal LAS proteins. Interestingly, plant LAS proteins form a separate clade, suggesting a distinct evolutionary history from their animal and fungal counterparts.

phylogenetic_relationship cluster_ancestor Ancestral Oxidosqualene Cyclase cluster_cas Cycloartenol Synthase (CAS) cluster_las Lanosterol Synthase (LAS) Ancestor Common Ancestor Plant_CAS Plant CAS (e.g., A. thaliana) Ancestor->Plant_CAS Gene Duplication & Divergence Animal_LAS Animal LAS (e.g., H. sapiens) Ancestor->Animal_LAS Algae_CAS Algal CAS (e.g., C. reinhardtii) Protist_CAS Protist CAS (e.g., Naegleria) Fungal_LAS Fungal LAS (e.g., S. cerevisiae) Plant_LAS Plant LAS (e.g., A. thaliana)

Phylogenetic relationship of Oxidosqualene Cyclases.

Quantitative Performance Data

Direct comparison of the catalytic efficiency and expression levels of this compound biosynthesis genes across different species provides valuable insights into their physiological roles.

Enzyme Kinetic Parameters

The following table presents available kinetic data for cycloartenol synthase from different plant species. Data for lanosterol synthase is provided for comparison.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cycloartenol Synthase (CAS) Pisum sativum2,3-Oxidosqualene250.451.8 x 104Abe et al., 1993
Cycloartenol Synthase (CAS) Arabidopsis thaliana2,3-Oxidosqualene150.281.9 x 104Corey et al., 1993
Lanosterol Synthase (LAS) Saccharomyces cerevisiae2,3-Oxidosqualene201.26.0 x 104Corey et al., 1994
Lanosterol Synthase (LAS) Homo sapiens2,3-Oxidosqualene180.95.0 x 104Baker et al., 1995

Note: Enzyme kinetic data can vary depending on the experimental conditions and purification methods.

Product Yield in Heterologous Expression Systems

Heterologous expression in yeast (Saccharomyces cerevisiae) is a common method to characterize the function of OSCs. The table below shows representative yields of cycloartenol from different plant CAS genes expressed in yeast.

GeneSource OrganismExpression HostProductYield (mg/L)Reference
AtCAS1Arabidopsis thalianaS. cerevisiaeCycloartenol~5-10Corey et al., 1993
PgCAS1Panax ginsengS. cerevisiaeCycloartenol~8Kushiro et al., 1998
LjCAS1Lotus japonicusS. cerevisiaeCycloartenol~12Sawai et al., 2006

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis genes.

Heterologous Expression of Cycloartenol Synthase in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate CAS gene by expressing it in a yeast mutant deficient in lanosterol synthase (e.g., erg7 strain).

heterologous_expression_workflow cluster_cloning Gene Cloning cluster_transformation Yeast Transformation & Expression cluster_analysis Product Analysis RNA_extraction 1. RNA Extraction from source organism cDNA_synthesis 2. cDNA Synthesis RNA_extraction->cDNA_synthesis PCR_amplification 3. PCR Amplification of candidate CAS gene cDNA_synthesis->PCR_amplification Yeast_vector 4. Ligation into Yeast Expression Vector (e.g., pYES2) PCR_amplification->Yeast_vector Yeast_transformation 5. Transformation of erg7 mutant yeast Yeast_vector->Yeast_transformation Yeast_culture 6. Galactose-induced Gene Expression Yeast_transformation->Yeast_culture Lipid_extraction 7. Total Lipid Extraction Yeast_culture->Lipid_extraction Saponification 8. Saponification Lipid_extraction->Saponification Derivatization 9. Derivatization (e.g., silylation) Saponification->Derivatization GCMS_analysis 10. GC-MS Analysis Derivatization->GCMS_analysis qrt_pcr_workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_data_analysis Data Analysis RNA_extraction 1. RNA Extraction & DNase Treatment cDNA_synthesis 2. cDNA Synthesis RNA_extraction->cDNA_synthesis qPCR_reaction 4. qPCR Reaction Setup (SYBR Green or TaqMan) cDNA_synthesis->qPCR_reaction Primer_design 3. Gene-Specific Primer Design Primer_design->qPCR_reaction qPCR_run 5. Real-Time PCR Amplification qPCR_reaction->qPCR_run Ct_values 6. Determination of Ct values qPCR_run->Ct_values Relative_quantification 7. Relative Quantification (e.g., 2^-ΔΔCt method) Ct_values->Relative_quantification

Cycloartane Compounds: A Comparative Guide to their Selective Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Cycloartane triterpenoids, a class of natural products, have emerged as promising candidates, demonstrating significant selective cytotoxicity towards cancer cells. This guide provides a comparative analysis of the selectivity of various this compound compounds, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.

Data Presentation: Comparative Cytotoxicity of this compound Triterpenoids

The selective anticancer activity of this compound compounds is quantitatively assessed by comparing their half-maximal inhibitory concentration (IC50) values against cancer cell lines and normal (non-cancerous) cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells (SI = IC50 normal cells / IC50 cancer cells), provides a measure of a compound's cancer cell-specific cytotoxicity. A higher SI value signifies greater selectivity.

The following table summarizes the cytotoxic activity of several this compound triterpenoids, offering a comparative view of their potency and selectivity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound A (Example from Cimicifuga dahurica) HepG2 (Liver Carcinoma)15.2Primary Rat Hepatocytes85.65.6[1]
Compound B (Example from Cimicifuga dahurica) HL-60 (Leukemia)8.9Primary Mouse Hepatocytes72.38.1[1]
Compound C (Example from Cimicifuga dahurica) R-HepG2 (Resistant Liver Carcinoma)22.5Primary Rat Hepatocytes85.63.8[1]
Argentatin A MDA-MB-231 (Breast Adenocarcinoma)31.9 - 35.0WI-38 (Normal Lung Epithelial)>35Moderate
Argentatin B MDA-MB-231 (Breast Adenocarcinoma)~16 - 17.5WI-38 (Normal Lung Epithelial)>35>2
3β,16β-Dihydroxy-cycloartan-24-one (5) PC-3 (Prostate Cancer)HighHaCat (Non-cancerous Keratinocytes)LowerRemarkable[2]
Cycloart-24-ene-1α,2α,3β-triol (MY-1) PC-3 (Prostate Cancer)9.6---[3]
23-epi-26-deoxyactein (4) MDA-MB-231 (Triple-Negative Breast Cancer)2.5 µg/mL---[4]
Cimigenol (13) MDA-MB-231 (Triple-Negative Breast Cancer)0.32 µg/mL---[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the selective cytotoxicity of this compound compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid (B12794562) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add this compound Compound adhere->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate IC50 read->calculate

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Treat cells with the this compound triterpenoid at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Analysis treat_cells Treat Cells with Compound (IC50) incubate_cells Incubate (e.g., 24h) treat_cells->incubate_cells harvest Harvest & Wash Cells incubate_cells->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate (15 min, Dark) stain->incubate_stain flow_cytometry Flow Cytometry Analysis incubate_stain->flow_cytometry

Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathways of this compound-Induced Cancer Cell Death

This compound triterpenoids exert their selective cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily in cancer cells.

p53-Dependent Mitochondrial Apoptosis Pathway

Several this compound compounds have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and the subsequent mitochondrial-mediated pathway.[3][5] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

p53_Pathway This compound This compound Compounds p53 p53 Activation This compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Permeability Increase bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation (e.g., Caspase-3, -7) cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

p53-dependent mitochondrial apoptosis pathway.

G2/M Cell Cycle Arrest

This compound triterpenoids have also been observed to induce cell cycle arrest at the G2/M phase in cancer cells.[6] This is often associated with the suppression of key cell cycle regulatory proteins such as cdc2 (cyclin-dependent kinase 1) and COX-2 (cyclooxygenase-2).

G2M_Arrest_Pathway cluster_proteins Protein Expression This compound This compound Compounds cdc2 cdc2 Expression This compound->cdc2 cox2 COX-2 Expression This compound->cox2 g2m_transition G2/M Transition cdc2->g2m_transition cox2->g2m_transition cell_cycle_arrest G2/M Arrest g2m_transition->cell_cycle_arrest

G2/M cell cycle arrest mechanism.

References

A Researcher's Guide to Cycloartane Quantification: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cycloartane triterpenoids is critical for endeavors ranging from phytochemical analysis to pharmacological studies. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by available experimental data and detailed methodologies.

Cycloartanes, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. The selection of an appropriate analytical method for their quantification is paramount for quality control, pharmacokinetic analysis, and elucidation of their biological functions. This guide delves into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qHNMR) for the analysis of these complex molecules.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the quantitative performance of the most common analytical techniques for this compound and general triterpenoid (B12794562) quantification. It is important to note that the performance metrics can vary significantly based on the specific this compound derivative, the complexity of the sample matrix, and the specific instrumentation and conditions used.

Analytical TechniqueCommon Detector(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC Photodiode Array (PDA), Charged Aerosol Detector (CAD)>0.9990.08–0.65 µg/mL[1]0.24–1.78 µg/mL[1]Robust, versatile, widely available, suitable for non-volatile compounds.Lower sensitivity for compounds without a strong chromophore, resolution of isomers can be challenging.[2]
GC-MS Mass Spectrometer (MS)>0.99Analyte dependent, typically in the low ng/mL range.Analyte dependent, typically in the low ng/mL range.High sensitivity and specificity, excellent separation efficiency.Requires derivatization for non-volatile cycloartanes, potential for thermal degradation.
LC-MS/MS Tandem Mass Spectrometer (MS/MS)≥0.9975[3]Down to 3.00 ng/g in tissue.[3][4]3.00 ng/g in tissue.[3][4]Very high sensitivity and selectivity, suitable for complex matrices, provides structural information.Higher cost of instrumentation and maintenance, potential for matrix effects.
qHNMR NMR SpectrometerNot applicable (direct quantification)Analyte and field strength dependent.Analyte and field strength dependent.No need for identical reference standards, provides structural confirmation, non-destructive.Lower sensitivity compared to MS-based methods, requires higher sample concentrations, potential for signal overlap in complex mixtures.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific cycloartanes and sample matrices.

High-Performance Liquid Chromatography (HPLC-PDA)

This method is suitable for the quantification of this compound triterpenoids that possess a UV-absorbing chromophore.

1. Sample Preparation:

  • Extraction: Extract the plant material or sample matrix with a suitable solvent such as methanol (B129727) or ethanol (B145695) using techniques like sonication or Soxhlet extraction.

  • Purification: The crude extract may be subjected to solid-phase extraction (SPE) to remove interfering substances.

  • Final Preparation: The purified extract is dissolved in the mobile phase for injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: A Photodiode Array (PDA) detector is used to monitor the absorbance at a specific wavelength.

3. Quantification:

  • A calibration curve is constructed by injecting standard solutions of the this compound of interest at different concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile or semi-volatile compounds. For non-volatile cycloartanes, a derivatization step is necessary.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the sample using a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Derivatization: The dried extract is derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Final Preparation: The derivatized sample is dissolved in a suitable solvent for injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

3. Quantification:

  • An internal standard is often used to improve accuracy.

  • Quantification is achieved by creating a calibration curve with derivatized standards.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying trace amounts of cycloartanes in complex biological matrices.

1. Sample Preparation:

  • Extraction: Protein precipitation is often used for plasma or tissue samples, followed by liquid-liquid extraction or solid-phase extraction for further cleanup.[3][4]

  • Final Preparation: The final extract is dissolved in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent, both containing a modifier like formic acid, is common.

  • Ionization: Electrospray ionization (ESI) is frequently used.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

3. Quantification:

  • A stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

  • A calibration curve is generated by analyzing standards spiked into a blank matrix.

Quantitative Proton Nuclear Magnetic Resonance (qHNMR)

qHNMR is a powerful technique for the direct quantification of compounds in a mixture without the need for identical reference standards.

1. Sample Preparation:

  • The sample extract is accurately weighed and dissolved in a deuterated solvent containing a known amount of an internal standard.

  • Common internal standards include maleic acid or 1,3,5-trimethoxybenzene.

2. NMR Acquisition:

  • A high-resolution NMR spectrometer is used.

  • The ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

3. Quantification:

  • The concentration of the this compound is calculated by comparing the integral of a characteristic this compound proton signal (e.g., the cyclopropane methylene (B1212753) protons) to the integral of a known proton signal from the internal standard.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for this compound quantification and the foundational biosynthesis pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis sample Sample (e.g., Plant Material, Biological Fluid) extraction Extraction (e.g., Sonication, LLE) sample->extraction purification Purification (e.g., SPE, Filtration) extraction->purification hplc HPLC-PDA/CAD purification->hplc gcms GC-MS (with Derivatization) purification->gcms lcms LC-MS/MS purification->lcms qnmr qHNMR purification->qnmr quant_result Quantitative Result hplc->quant_result gcms->quant_result lcms->quant_result qnmr->quant_result

Caption: General experimental workflow for this compound quantification.

cycloartane_biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase cycloartenol Cycloartenol oxidosqualene->cycloartenol Cycloartenol Synthase other_triterpenes Other Triterpenes (e.g., Lanosterol) oxidosqualene->other_triterpenes phytosterols Phytosterols cycloartenol->phytosterols Multiple Steps cycloartane_derivatives This compound Derivatives cycloartenol->cycloartane_derivatives Tailoring Enzymes (P450s, UGTs)

Caption: Simplified this compound biosynthesis pathway.

References

Replicating published findings on the pharmacological effects of cycloartanes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the pharmacological effects of cycloartane triterpenoids, a class of natural compounds with significant therapeutic potential. The data presented here is intended to assist researchers in replicating and expanding upon these important studies.

Anticancer Activity

This compound triterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values from several key studies, highlighting their potency and selectivity.

Table 1: Anticancer Activity of this compound Triterpenoids from Cimicifuga Species

Compound/ExtractCancer Cell LineIC50 (µM)Source
From Cimicifuga yunnanensis
Compound 4 (23-epi-26-deoxyactein)MCF-7 (Breast)3.1 µg/mL[1]
MDA-MB-231 (Breast)2.5 µg/mL[1]
SK-BR3 (Breast)5.5 µg/mL[1]
Compound 13 (cimigenol)MCF-7 (Breast)0.1 µg/mL[1]
MDA-MB-231 (Breast)0.32 µg/mL[1]
SK-BR3 (Breast)0.21 µg/mL[1]
New this compound Triterpenes (1-6)HL-60, SMMC-7721, A-549, MCF-7, SW4801.2 - 27.8[2]
Compounds 2-5MCF7 and R-MCF7 (Breast)-[3]
From Actaea asiatica
Actaticas A–G (1–7)HT-29 (Colon)9.2–26.4[4]
McF-7 (Breast)9.2–26.4[4]

Table 2: Anticancer Activity of this compound Triterpenoids from Euphorbia macrostegia

CompoundCancer Cell LineLD50 (µg/mL)Source
Cycloart-25-ene-3β, 24-diol (1)MDA-MB-468 (Breast)102.3[5][6][7][8]
MCF-7 (Breast)88.3[5][6][7][8]
Cycloart-23(Z)-ene-3β, 25-diol (2)MDA-MB-468 (Breast)34.0[5][6][7][8]
MCF-7 (Breast)5.4[5][6][7][8]
Cycloart-23(E)-ene-3β, 25-diol (3)MDA-MB-468 (Breast)2.05[5][6][7][8]
MCF-7 (Breast)8.9[5][6][7][8]
24-methylene-cycloart-3β-ol (4)MDA-MB-468 (Breast)53.8[5][6][7][8]
MCF-7 (Breast)127.3[5][6][7][8]

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis. Studies on this compound triterpenoids from Cimicifuga yunnanensis have shown their ability to induce apoptosis in breast cancer cells through a p53-dependent mitochondrial signaling pathway.[3]

cluster_workflow Experimental Workflow: Anticancer Activity Assessment A Cancer Cell Culture (e.g., MCF-7, HT-29) B Treatment with This compound Triterpenoids A->B C MTT Assay for Cell Viability (IC50) B->C D Annexin V-FITC/PI Staining for Apoptosis B->D F Western Blot for Apoptotic Proteins (e.g., p53, Bax) B->F E Flow Cytometry Analysis D->E

Workflow for assessing the anticancer activity of cycloartanes.

Anti-inflammatory Activity

This compound triterpenoids have also been identified as potent anti-inflammatory agents. A study on compounds isolated from Actaea vaginata demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of this compound Triterpenoids from Actaea vaginata

CompoundInhibition of NO Production IC50 (µM)Source
Various this compound Triterpenoids5.0 - 24.4[9][10][11]

The anti-inflammatory mechanism of these cycloartanes involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. By suppressing NF-κB activation, these compounds reduce the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[9]

cluster_pathway NF-κB Signaling Pathway Inhibition by Cycloartanes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Cycloartanes This compound Triterpenoids Cycloartanes->IKK Inhibition

Inhibition of the NF-κB pathway by this compound triterpenoids.

Neuroprotective Effects

The neuroprotective potential of this compound triterpenoids has been demonstrated in studies investigating their effects against glutamate-induced neurotoxicity.

A study on this compound triterpenoids from Passiflora edulis showed that these compounds can protect PC12 cells from damage induced by glutamate, suggesting their potential in the treatment of neurodegenerative diseases.[12][13][14] While specific EC50 values for this protective effect are not detailed in the initial findings, the qualitative results are promising.

Furthermore, the this compound triterpenoid (B12794562), cycloastragenol, has been shown to exert its neuroprotective effects through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

cluster_pathway Neuroprotective Signaling of Cycloastragenol Cycloastragenol Cycloastragenol BDNF BDNF Cycloastragenol->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K/Akt TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK CREB CREB PI3K->CREB Activation MAPK->CREB Activation Survival Neuronal Survival & Growth CREB->Survival Plasticity Synaptic Plasticity CREB->Plasticity

Cycloastragenol's activation of the BDNF/TrkB/CREB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.2 x 10⁴ cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound triterpenoid dissolved in dimethyl sulfoxide (B87167) (DMSO) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (4 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the this compound triterpenoid at the desired concentration and incubate for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Pre-treatment: Pre-treat the cells with the this compound triterpenoid for 2 hours.[15]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 2 µg/mL and incubate for 18 hours.[15]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 30-minute incubation, measure the absorbance at 540 nm.[15] The nitrite concentration is determined using a standard curve.

References

A Head-to-Head Comparison of Cycloartane and Lanostane as Phytosterol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biochemistry, the biosynthesis of phytosterols (B1254722)—vital components of cell membranes and precursors to a myriad of bioactive compounds—predominantly follows a pathway commencing with the cyclization of 2,3-oxidosqualene (B107256). This crucial step is catalyzed by oxidosqualene cyclases, leading primarily to the formation of cycloartenol (B190886) in higher plants. However, a parallel pathway initiated by the formation of lanosterol (B1674476), the precursor to cholesterol in animals and fungi, has been identified in the plant kingdom, sparking interest in the comparative roles and efficiencies of these two foundational molecules. This guide provides a detailed head-to-head comparison of cycloartane and lanostane (B1242432) as phytosterol precursors, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Lanostane

FeatureThis compound PathwayLanostane Pathway
Primary Precursor CycloartenolLanosterol
Key Enzyme Cycloartenol Synthase (CAS)Lanosterol Synthase (LAS)
Defining Structural Feature Presence of a cyclopropane (B1198618) ring (C-9/C-19)Tetracyclic triterpenoid (B12794562) structure
Prevalence in Plants Dominant pathway in higher plantsMinor, parallel pathway in some plants (e.g., Arabidopsis)[1][2][3][4][5][6]
Contribution to Phytosterol Pool Major contributorMinor contributor (e.g., ~1.5% in wild-type Arabidopsis)[1][4]
Downstream Products Campesterol, Sitosterol, Stigmasterol, BrassinosteroidsCan also lead to phytosterols; may be involved in the synthesis of specific steroids as secondary metabolites[1][2][4][5][6]

Biosynthetic Pathways: A Visual Representation

The biosynthesis of phytosterols from 2,3-oxidosqualene diverges at the initial cyclization step, leading to either cycloartenol or lanosterol. The subsequent enzymatic modifications, including demethylations, isomerizations, and alkylations, ultimately yield the common phytosterols.

cluster_0 Upstream Pathway cluster_1 Divergent Cyclization cluster_2 Downstream Phytosterol Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LAS) Phytosterols (Campesterol, Sitosterol, Stigmasterol) Phytosterols (Campesterol, Sitosterol, Stigmasterol) Cycloartenol->Phytosterols (Campesterol, Sitosterol, Stigmasterol) Phytosterols (minor contribution) Phytosterols (minor contribution) Lanosterol->Phytosterols (minor contribution) Plant Culture Plant Culture Isotope Feeding Isotope Feeding Plant Culture->Isotope Feeding [6-13C2H3]mevalonate Harvest & Freeze-dry Harvest & Freeze-dry Isotope Feeding->Harvest & Freeze-dry Lipid Extraction Lipid Extraction Harvest & Freeze-dry->Lipid Extraction CHCl3:MeOH Saponification Saponification Lipid Extraction->Saponification KOH Fractionation Fractionation Saponification->Fractionation Silica Gel Chromatography HPLC Purification HPLC Purification Fractionation->HPLC Purification Reverse Phase GC-MS Analysis GC-MS Analysis HPLC Purification->GC-MS Analysis Quantification 13C-{1H}{2H} NMR Analysis 13C-{1H}{2H} NMR Analysis HPLC Purification->13C-{1H}{2H} NMR Analysis Structural Elucidation

References

A Comparative Guide to Cycloartane Extraction Protocols: Assessing Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and efficient extraction of cycloartane triterpenoids from plant matrices is a critical first step in discovery and development. This guide provides an objective comparison of common extraction protocols, supported by experimental data, to aid in the selection of a robust and reproducible methodology.

This compound triterpenoids, a significant class of natural products, are lauded for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. The ability to reliably extract these compounds is paramount for accurate biological evaluation and potential therapeutic application. This guide delves into the methodologies of prevalent extraction techniques, presenting a comparative analysis of their performance.

Comparison of Extraction Protocol Performance

The selection of an appropriate extraction protocol is a balance between yield, purity, reproducibility, time, and resource investment. Below is a summary of quantitative data from various studies, highlighting the performance of different methods.

Extraction MethodPlant MaterialSolvent SystemKey Performance MetricsReference
Maceration Curculigo orchioides (rhizomes)Methanol (B129727)Yield not specified, but sufficient for isolation of six this compound-type triterpenoids.[1]
Dichloromethane-Methanol Extraction Dysoxylum malabaricum (bark)Dichloromethane-MethanolYield not specified, but successful in isolating cytotoxic this compound triterpenoids.[2]
Ultrasound-Assisted Extraction (UAE) Momordica charantiaMethanolRecovery: 85.5% to 115.3% (interday); Precision (RSD): 7.77% to 14.69% (interday)[3]
Microwave-Assisted Extraction (MAE) Momordica charantiaMethanolRecovery: 91.9% to 107.8% (intraday); Precision (RSD): 3.68% to 12.59% (intraday)[3]
Soxhlet Extraction General Plant SeedsMethanol, Ethanol, WaterGenerally high extraction efficiency for phenolic compounds.[4]
Conventional Solvent Extraction Euphorbia macrostegiaDichloromethane followed by HexaneSuccessful isolation of four this compound triterpenoids.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction protocols. Below are representative protocols for the key experiments cited.

Maceration Protocol for Curculigo orchioides
  • Sample Preparation: The dried and powdered rhizomes of Curculigo orchioides are used as the starting material.

  • Extraction: The powdered plant material is soaked in methanol at room temperature for a specified period, often with intermittent shaking. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • Post-Extraction: The methanolic extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure to yield the crude extract.[1]

Ultrasound-Assisted Extraction (UAE) Protocol for Momordica charantia
  • Sample Preparation: Dried and powdered fruit of Momordica charantia is accurately weighed.

  • Extraction: The sample is suspended in methanol in a suitable vessel. The vessel is then placed in an ultrasonic bath and subjected to ultrasonic irradiation for a defined period and at a specific frequency and temperature.

  • Post-Extraction: After sonication, the mixture is centrifuged, and the supernatant is collected. The extraction process may be repeated on the pellet. The supernatants are combined and filtered before analysis.[3]

Microwave-Assisted Extraction (MAE) Protocol for Momordica charantia
  • Sample Preparation: Dried and powdered fruit of Momordica charantia is used.

  • Extraction: The plant material is mixed with methanol in a specialized microwave extraction vessel. The vessel is sealed and placed in a microwave reactor. The sample is irradiated with microwaves at a set power and temperature for a specific duration.

  • Post-Extraction: After cooling, the vessel contents are filtered, and the solvent is evaporated to obtain the crude extract.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in this compound research, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a key signaling pathway associated with the cytotoxic activity of these compounds.

experimental_workflow plant_material Plant Material (e.g., leaves, roots) drying Drying & Powdering plant_material->drying extraction Extraction (e.g., Maceration, UAE, MAE) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract fractionation Fractionation (Column Chromatography) crude_extract->fractionation purification Purification (HPLC) fractionation->purification pure_compound Isolated this compound Triterpenoid purification->pure_compound analysis Structural Elucidation & Quantification (NMR, MS) pure_compound->analysis

A generalized workflow for this compound extraction and isolation.

Many this compound triterpenoids exhibit cytotoxic effects on cancer cells by inducing apoptosis. One of the key mechanisms involves the activation of the p53 tumor suppressor protein, which in turn triggers the mitochondrial signaling pathway.[6]

signaling_pathway This compound This compound Triterpenoids p53 p53 Activation This compound->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-7) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

p53-dependent mitochondrial apoptosis pathway induced by cycloartanes.

Conclusion

The reproducibility of this compound extraction is influenced by both the chosen method and the consistency of its application. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) demonstrate high recovery and good precision, as indicated by low relative standard deviations in quantitative studies.[3] These methods also offer the advantages of reduced extraction time and lower solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[7][8]

For researchers aiming to establish a reproducible protocol, the detailed methodologies provided herein serve as a foundation. It is recommended to perform in-house validation of the selected protocol with the specific plant material to ensure consistent and reliable extraction of this compound triterpenoids for further research and development. The choice of protocol will ultimately depend on the specific research goals, available equipment, and the scale of the extraction.

References

A Comparative Metabolomics Guide to Plant Species Rich in Cycloartane Titerpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cycloartane triterpenoids in select plant species, offering valuable insights for researchers and professionals in drug development and natural product chemistry. This compound triterpenoids are a diverse class of bioactive compounds with significant pharmacological potential, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3][4] This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes key biosynthetic pathways to facilitate further research and development.

Comparative Quantitative Analysis of this compound Triterpenoids

The distribution and concentration of this compound triterpenoids vary significantly among different plant species.[4] The following tables present a comparative summary of the quantitative data from key studies on species from the Astragalus, Cimicifuga, and Thalictrum genera, which are well-known for being rich in these compounds.[1][5]

Table 1: Comparative Content of this compound Triterpenoids in Astragalus Species

CompoundAstragalus adsurgens (mg/g dry weight)Astragalus membranaceus (mg/g dry weight)Reference
CycloastragenolPresent (qualitative)Present (qualitative)[5]
Adsurgoside APresent (qualitative)Not Detected[5]
Adsurgoside BPresent (qualitative)Not Detected[5]
Adsurgoside CPresent (qualitative)Not Detected[5]
Adsurgoside DPresent (qualitative)Not Detected[5]

Note: Quantitative data for direct comparison in mg/g was not available in the referenced abstract; the table reflects the reported qualitative variations.

Table 2: Species-Specific this compound Triterpenoid (B12794562) Markers in Cimicifuga Species

Compound IDCimicifuga foetidaCimicifuga dahuricaCimicifuga heracleifoliaReference
Marker 1X[1]
Marker 2X[1]
Marker 3X[1]
... (up to 32 markers).........[1]

Note: The referenced study identified 32 species-specific markers but did not provide a comprehensive quantitative table in the abstract. 'X' indicates the presence of a specific marker in the corresponding species.

Experimental Protocols

A standardized and robust methodology is crucial for the accurate quantification and comparison of this compound triterpenoids across different plant matrices. The following protocols are a synthesis of established methods for the extraction and analysis of these compounds.

Sample Preparation and Extraction

This protocol is designed for the efficient extraction of this compound triterpenoids from dried plant material.

  • Grinding: Mill the dried and powdered plant material (e.g., roots, rhizomes) to a fine powder (40-60 mesh).

  • Sonication-Assisted Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of 70% methanol-water (v/v).

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue once more with 25 mL of 70% methanol.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.

  • Reconstitution: Dissolve the dried extract in 5 mL of methanol.

  • Filtration: Filter the solution through a 0.22 µm nylon syringe filter into an HPLC vial for analysis.

LC-MS/MS for Quantitative Analysis

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and quantification of this compound triterpenoids.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Note: Specific MRM transitions (precursor ion > product ion) and collision energies need to be optimized for each target this compound triterpenoid.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the molecular origins and analytical processes, the following diagrams have been generated using Graphviz.

This compound Triterpenoid Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Cyclization and Diversification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP + DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Diverse this compound Triterpenoids Diverse this compound Triterpenoids Cycloartenol->Diverse this compound Triterpenoids P450s, UGTs, etc.

Caption: Biosynthesis of this compound triterpenoids from Acetyl-CoA.

LC-MS/MS Experimental Workflow for this compound Triterpenoid Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Grinding, Sonication Filtration Filtration Extraction->Filtration 0.22 µm filter LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Comparative Analysis

Caption: Workflow for this compound triterpenoid analysis.

References

Unveiling the Kinase Inhibitory Potential of Cycloartane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of several cycloartane analogs, focusing on their interaction with Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK). The information presented herein is intended to support further research and development of this promising class of natural compounds as potential therapeutic agents, particularly in the context of cancer.

Comparative Inhibitory Activity

Six this compound analogs have been evaluated for their inhibitory activity against MRCKα and MRCKβ, two key kinases implicated in cancer cell motility and invasion.[1][2] The dissociation constants (Kd), a measure of the binding affinity of the inhibitor to the kinase, are summarized below. A lower Kd value indicates a stronger binding affinity.

Compound NameAnalog NumberTarget KinaseDissociation Constant (Kd) in µM
Cycloart-23-ene-3,25-diol1MRCKα0.21
MRCKβ4.7
This compound-3,24,25-triol2MRCKα0.25
MRCKβNo Inhibition
Cycloart-25-ene-3,24-diol3MRCKα0.36
MRCKβ1.10
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid4MRCKα3.0
MRCKβ3.2
24,25-Dihydroxycycloartan-3-one5MRCKα2.1
MRCKβ9.8
Hydroxycycloart-23-en-3-one,256MRCKαNo Inhibition
MRCKβNot Reported

Experimental Protocols

The inhibitory activities of the this compound analogs were determined using a ligand-kinase binding assay, a type of competition binding assay.[1][2] While the precise, detailed protocol from the original studies is not publicly available, the following represents a general and widely accepted methodology for such an assay, based on the principles of the DiscoveRx KINOMEscan® platform, a common tool for kinase inhibitor profiling.[3][4]

Principle of the Ligand-Kinase Competition Binding Assay

This assay quantifies the ability of a test compound (the this compound analog) to compete with a known, immobilized ligand for binding to the active site of the target kinase (MRCKα or MRCKβ). The amount of kinase bound to the immobilized ligand is measured, and a decrease in this amount in the presence of the test compound indicates that the compound is successfully competing for the active site.

Generalized Protocol
  • Preparation of Reagents:

    • Kinase Assay Buffer: A typical buffer composition would be 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA.[5] Immediately before use, dithiothreitol (B142953) (DTT) is added to a final concentration of 0.25 mM.

    • Test Compounds: this compound analogs are serially diluted in 100% DMSO to create a concentration gradient.

    • Kinase Preparation: Recombinant, purified MRCKα or MRCKβ is diluted in the kinase assay buffer to the desired final concentration.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).

  • Assay Procedure:

    • The kinase, the immobilized ligand, and the test compound (at various concentrations) are combined in a multi-well plate.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour) with shaking to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • The solid support with the bound kinase is washed to remove any unbound components.

    • The bound kinase is then eluted from the immobilized ligand.

  • Quantification:

    • The amount of eluted kinase is quantified. A common method is quantitative PCR (qPCR) if the kinase is tagged with a DNA label.[4]

  • Data Analysis:

    • The percentage of kinase binding in the presence of the test compound is calculated relative to a DMSO control (representing 100% binding).

    • The data are plotted as the percentage of binding versus the logarithm of the test compound concentration.

    • The dissociation constant (Kd) is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

MRCK Signaling Pathway in Cancer

MRCK kinases are downstream effectors of the Rho GTPase, Cdc42.[3] Upon activation by Cdc42, MRCK kinases phosphorylate several substrates that regulate the actin-myosin cytoskeleton. This regulation is crucial for cell motility and invasion, processes that are often dysregulated in cancer metastasis.[6][7] The simplified signaling pathway is depicted below.

MRCK_Signaling_Pathway Cdc42 Cdc42-GTP (Active) MRCK MRCKα / MRCKβ Cdc42->MRCK Activates MYPT1 MYPT1 (Myosin Phosphatase Target Subunit 1) MRCK->MYPT1 Phosphorylates LIMK LIM Kinase MRCK->LIMK Phosphorylates & Activates MLC2 MLC2 (Myosin Light Chain 2) MRCK->MLC2 Phosphorylates MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase Inhibits pMLC2 p-MLC2 (Phosphorylated) MLC_Phosphatase->pMLC2 Dephosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Filament Actin Filament Stabilization Cofilin->Actin_Filament Severs Actin Filaments Actin_Myosin Actin-Myosin Contraction pMLC2->Actin_Myosin Promotes Cell_Motility Cell Motility & Invasion Actin_Myosin->Cell_Motility Actin_Filament->Cell_Motility

Caption: Simplified MRCK signaling pathway in the regulation of cell motility.

Experimental Workflow for Validating Kinase Inhibitory Activity

The process of validating a potential kinase inhibitor, such as a this compound analog, involves a series of steps from initial screening to more detailed characterization.

Kinase_Inhibitor_Workflow Start Identify Potential Inhibitors (e.g., this compound Analogs) Screening High-Throughput Screening (e.g., Competition Binding Assay) Start->Screening Hit_ID Hit Identification (Analogs with significant binding) Screening->Hit_ID Dose_Response Dose-Response & Kd Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Screen against a panel of kinases) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Proliferation, Migration) Selectivity->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for downstream targets) Cell_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for the validation of kinase inhibitory activity.

References

A Comparative Analysis of the Analgesic Effects of Cycloartane Glycosides and Their Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a significant class of natural products, have garnered considerable attention for their diverse pharmacological activities, including promising analgesic effects. These compounds typically exist in plants as glycosides, where a sugar moiety is attached to the core triterpenoid (B12794562) structure, known as the aglycone or genin. Understanding the contribution of this glycosidic linkage to the overall analgesic profile is crucial for the development of novel pain therapeutics. This guide provides an objective comparison of the analgesic effects of this compound glycosides and their corresponding aglycones, supported by experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.

Quantitative Comparison of Analgesic Activity

The analgesic efficacy of this compound glycosides and their aglycones has been evaluated in various preclinical pain models. A key study investigating cycloartanes from the leaves of Oxyanthus pallidus provides a direct comparison of three glycosides—pallidioside A (OP3), pallidioside B (OP5), and pallidioside C (OP6)—with their respective aglycones (AOP1, AOP2, and AOP3) using the formalin-induced pain model in mice. This model is valuable as it encompasses both neurogenic (early phase) and inflammatory (late phase) pain responses.

The results, summarized in the table below, indicate that both the glycosides and their aglycones exhibit significant analgesic activity.[1][2][3] Interestingly, acid hydrolysis to remove the sugar moiety did not uniformly diminish the analgesic effect, suggesting that the aglycone itself is a potent pharmacophore.

CompoundDose (mg/kg, p.o.)Analgesic Effect (% Inhibition of Licking Time) - Early Phase (0-5 min)Analgesic Effect (% Inhibition of Licking Time) - Late Phase (20-30 min)
Pallidioside A (OP3) 548.3361.23
Aglycone of OP3 (AOP1) 552.1260.87
Pallidioside B (OP5) 545.8778.14
Aglycone of OP5 (AOP2) 540.1175.43
Pallidioside C (OP6) 513.0164.98
Aglycone of OP6 (AOP3) 525.3445.12
Morphine (Reference) 1070.1895.67

Data extracted from the study on cycloartanes from Oxyanthus pallidus.[1][2][3]

The data reveals that for pallidioside A and B, the removal of the sugar moiety resulted in a comparable analgesic effect in both phases of the formalin test.[1][2][3] However, in the case of pallidioside C, the aglycone showed a reduced effect in the late (inflammatory) phase, suggesting that the sugar moiety might play a role in modulating the anti-inflammatory component of its analgesic action.[1][2][3]

Structure-Activity Relationship

The relationship between the chemical structure of this compound glycosides and their analgesic activity is complex. The study on Oxyanthus pallidus derivatives suggests that the presence and position of hydroxyl groups on the aglycone are critical for activity.[1][2][3] Furthermore, while the glycoside portion may not be essential for the intrinsic analgesic activity of some cycloartanes, it can influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the sugar moiety can affect water solubility, absorption, and distribution in the body, which in turn can modulate the onset and duration of the analgesic effect.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key analgesic assays are provided below.

Formalin-Induced Pain Test in Mice

This model is widely used to assess the efficacy of analgesics against both acute and persistent pain.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Test compounds (this compound glycosides, aglycones, or reference drugs) are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the formalin injection.

  • Induction of Nociception: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, the mice are placed in a transparent observation chamber. The total time spent licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (20-30 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: The percentage of inhibition of the licking response is calculated for each group compared to a vehicle-treated control group.

Hot Plate Test in Mice

This test is used to evaluate central analgesic activity.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male mice are used.

  • Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds are administered, and the reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.

Tail-Flick Test in Mice

This is another common method to assess central analgesic activity, primarily measuring a spinal reflex.

  • Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.

  • Animals: Male mice are used.

  • Procedure: The mouse's tail is positioned over the heat source, and the time taken for the mouse to flick its tail away from the heat is recorded.

  • Cut-off Time: A cut-off time is employed to avoid tissue damage.

  • Drug Administration: Measurements are taken before and at various time points after the administration of the test compounds.

  • Data Analysis: A significant increase in the tail-flick latency suggests an analgesic effect.

Signaling Pathways and Mechanisms of Action

The precise mechanisms underlying the analgesic effects of this compound glycosides and their aglycones are still under investigation. However, several potential signaling pathways have been implicated.

Involvement of Protein Kinase C (PKC)

There is evidence to suggest that some this compound triterpenoids may exert their effects through the modulation of Protein Kinase C (PKC).[1] PKC is a family of enzymes that plays a crucial role in intracellular signaling and is known to be involved in the sensitization of nociceptors, leading to hyperalgesia. Inhibition of specific PKC isoforms could therefore represent a plausible mechanism for the analgesic action of these compounds.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gq_GPCR Gq-coupled GPCR PLC Phospholipase C (PLC) Gq_GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Nociceptor_Sensitization Nociceptor Sensitization PKC->Nociceptor_Sensitization Leads to Ca_release->PKC Co-activates This compound This compound Aglycone/Glycoside This compound->PKC Inhibits?

Caption: Putative mechanism of action involving PKC inhibition.

Anti-inflammatory Mechanisms

Many glycosides exhibit analgesic properties that are secondary to their anti-inflammatory effects.[4] These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. These mediators are known to sensitize peripheral nociceptors, and their inhibition can lead to a reduction in inflammatory pain.

Anti_Inflammatory_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_LOX COX / LOX Pathways Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins_Leukotrienes->Inflammation_Pain This compound This compound Aglycone/Glycoside This compound->COX_LOX Inhibits?

Caption: General anti-inflammatory mechanism of some glycosides.

Interaction with the Opioid System

The opioid system is a major pathway for pain modulation in the central nervous system. While there is currently no direct evidence to suggest that this compound glycosides or their aglycones bind to opioid receptors, some saponins (B1172615) have been shown to have their antinociceptive effects mediated, at least in part, through the opioid system. Further research is needed to explore the potential interaction of this compound derivatives with opioid receptors or their influence on endogenous opioid release.

Experimental Workflow

The general workflow for the comparative evaluation of the analgesic effects of this compound glycosides and their aglycones is depicted below.

Experimental_Workflow Start Plant Material (e.g., Oxyanthus pallidus) Extraction Extraction & Isolation of This compound Glycosides Start->Extraction Purification_Glycoside Purification & Characterization (Glycoside) Extraction->Purification_Glycoside Hydrolysis Acid Hydrolysis Purification_Aglycone Purification & Characterization (Aglycone) Hydrolysis->Purification_Aglycone Purification_Glycoside->Hydrolysis Animal_Models In Vivo Analgesic Assays (e.g., Formalin, Hot Plate, Tail-Flick) Purification_Glycoside->Animal_Models Purification_Aglycone->Animal_Models Data_Collection Data Collection (% Inhibition, Latency) Animal_Models->Data_Collection Comparison Comparative Analysis of Glycoside vs. Aglycone Activity Data_Collection->Comparison Mechanism_Studies Mechanism of Action Studies (e.g., PKC, COX/LOX, Opioid Receptor Binding) Comparison->Mechanism_Studies Conclusion Conclusion on Structure-Activity Relationship Mechanism_Studies->Conclusion

Caption: General workflow for comparing analgesic effects.

Conclusion

The available evidence suggests that both this compound glycosides and their corresponding aglycones possess significant analgesic properties. The this compound core structure appears to be the primary determinant of this activity, with the sugar moiety playing a modulatory role that can vary depending on the specific compound. The analgesic effects of these compounds are likely mediated through a combination of mechanisms, including the inhibition of inflammatory pathways and potentially the modulation of intracellular signaling cascades such as the PKC pathway.

Further research is warranted to elucidate the precise mechanisms of action, including potential interactions with the opioid system, and to expand the comparative analysis to a wider range of this compound derivatives. A deeper understanding of the structure-activity relationships will be instrumental in the rational design of novel and potent analgesic agents based on the this compound scaffold.

References

Safety Operating Guide

Proper Disposal of Cycloartane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cycloartane, a triterpene of interest in various research fields, requires adherence to established protocols for chemical waste disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety and environmental regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the compound should be handled with the standard precautions for a potentially hazardous chemical. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound: Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₃₀H₅₂
Molar Mass 412.7 g/mol
Appearance Solid (presumed)
Solubility Not readily soluble in water

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a non-halogenated organic solid waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.

Waste Identification and Segregation
  • Labeling: All waste containing this compound must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

  • Segregation: this compound waste must be segregated from other waste streams. Keep it separate from:

    • Halogenated organic waste

    • Aqueous waste

    • Reactive or corrosive waste

    • Acutely toxic waste

Waste Accumulation and Storage
  • Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The container should be in good condition with a secure lid.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Container Management: The waste container must remain closed at all times, except when adding waste. Do not overfill the container; leave adequate headspace (at least 10%) to prevent spills.

Final Disposal Procedure
  • Institutional Guidelines: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Waste Manifest: Complete any required waste manifest forms accurately, providing all necessary information about the waste stream.

  • Professional Disposal: The collected this compound waste will be transported and disposed of by a licensed hazardous waste management company in accordance with federal, state, and local regulations.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CycloartaneDisposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Identify Waste Type (Solid vs. Liquid) fume_hood->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Non-Halogenated Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling Cycloartane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Cycloartane, a triterpenoid (B12794562) of interest in various research fields. While specific toxicological data for every this compound derivative is not always available, a precautionary approach treating it as a potentially bioactive powder is recommended to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Quantitative Data

This compound and its derivatives are part of the broader class of triterpenoids. While many triterpenoids are considered to have low acute toxicity, some possess biological activity that warrants careful handling.[1] The primary hazard associated with handling this compound in its solid form is the potential for inhalation of airborne dust particles and direct skin or eye contact. Fine powders can be easily aerosolized during handling, leading to respiratory irritation and potential systemic effects if the compound is bioactive.[2][3]

To provide a framework for safe handling, the following table summarizes relevant occupational exposure limits (OELs) for general powdered substances, as specific OELs for this compound have not been established. These values serve as a conservative guide for minimizing exposure.

ParameterValueRegulation/SourceNotes
Occupational Exposure Limit (OEL) for nuisance dust (total dust) 15 mg/m³ (8-hour TWA)OSHA PELThis is a general limit for dusts not otherwise regulated.
Occupational Exposure Limit (OEL) for nuisance dust (respirable fraction) 5 mg/m³ (8-hour TWA)OSHA PELThis limit applies to the fraction of dust that can penetrate deep into the lungs.
Recommended Exposure Limit (REL) for nuisance dust (total dust) 10 mg/m³ (10-hour TWA)NIOSH
Recommended Exposure Limit (REL) for nuisance dust (respirable fraction) 5 mg/m³ (10-hour TWA)NIOSH

TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit.

Given that some this compound triterpenoids have demonstrated cytotoxic activity in research settings, it is prudent to handle them within a containment system to minimize any potential risk.[4][5][6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling powdered this compound to prevent exposure through all potential routes.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides good chemical resistance for incidental contact. Double-gloving is recommended when handling potent compounds.
Eye Protection Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherRecommended when handling powders outside of a containment system to prevent inhalation of airborne particles.

Experimental Protocol: Weighing and Dissolving Solid this compound

This protocol outlines the steps for safely weighing and dissolving solid this compound, with an emphasis on minimizing dust generation and exposure.

Materials:

  • This compound (solid powder)

  • Appropriate solvent

  • Spatula

  • Weighing paper or weighing boat

  • Beaker or flask

  • Analytical balance

  • Fume hood or other ventilated enclosure

Procedure:

  • Preparation:

    • Ensure the fume hood or ventilated enclosure is on and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Clean the work surface within the fume hood to prevent cross-contamination.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper/boat using a clean spatula.[8]

    • Perform this transfer slowly and close to the surface to minimize the generation of airborne dust.[3][9]

    • Record the exact mass of the this compound.

  • Dissolution:

    • Place the beaker or flask that will be used for dissolution inside the fume hood.

    • Carefully transfer the weighed this compound powder into the beaker or flask.

    • Add the appropriate solvent to the beaker or flask.

    • Gently swirl the container to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

    • Rinse the weighing paper/boat with a small amount of the solvent and add the rinsing to the beaker/flask to ensure a complete transfer of the compound.

  • Post-Procedure:

    • Securely cap the container with the this compound solution.

    • Clean the spatula and work area with an appropriate solvent and dispose of the cleaning materials as chemical waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to Handle this compound ppe Don Appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - N95 Respirator (if needed) start->ppe setup Prepare Work Area: - Verify Fume Hood Operation - Clean Work Surface ppe->setup weigh Weigh this compound Powder: - Use Weighing Paper/Boat - Minimize Dust Generation setup->weigh dissolve Dissolve in Solvent: - Transfer Powder to Beaker - Add Solvent and Mix weigh->dissolve clean_equip Clean Equipment and Work Area dissolve->clean_equip dispose_solid Dispose of Solid Waste: - Contaminated PPE - Weighing Paper clean_equip->dispose_solid dispose_liquid Dispose of Liquid Waste: - this compound Solution - Solvent Rinses clean_equip->dispose_liquid end End dispose_solid->end dispose_liquid->end

Safe handling and disposal workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.

  • Solid Waste:

    • Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated solid waste container.

    • If this compound is not classified as hazardous by local regulations, this waste may be disposed of as regular laboratory trash, provided it is not contaminated with hazardous solvents.[10] However, it is best practice to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Liquid Waste:

    • Solutions of this compound in organic solvents should be collected in a designated liquid hazardous waste container.[11][12][13]

    • The waste container should be properly labeled with the full chemical names of all components and their approximate concentrations.

    • Do not pour organic solutions down the drain.

    • Follow your institution's procedures for the pickup and disposal of chemical waste.[14]

By adhering to these guidelines, researchers can safely handle this compound and its derivatives, minimizing personal exposure and ensuring a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

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Feasible Synthetic Routes

Reactant of Route 1
Cycloartane
Reactant of Route 2
Cycloartane

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